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  • Product: 6-Ethylpyrazin-2-amine
  • CAS: 13535-10-9

Core Science & Biosynthesis

Foundational

Structural Elucidation, Cheminformatics, and Synthetic Utility of 6-Ethylpyrazin-2-amine in Modern Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, nitrogen-rich heterocycles serve as privileged scaffolds due to their predictable pharmacokinetics and ability to form robust hydrogen-bonding networks wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, nitrogen-rich heterocycles serve as privileged scaffolds due to their predictable pharmacokinetics and ability to form robust hydrogen-bonding networks with target proteins. Among these, 6-Ethylpyrazin-2-amine has emerged as a critical building block. This technical guide provides a comprehensive analysis of its molecular structure, cheminformatic representation, and synthetic utility, specifically focusing on its integration into the development of APJ receptor agonists and p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors.

Molecular Identity and Physicochemical Profiling

6-Ethylpyrazin-2-amine is a substituted 1,4-diazine characterized by an ethyl aliphatic chain and a primary amine group. The electron-donating nature of the amine group significantly alters the electron density of the otherwise electron-deficient pyrazine core, activating specific positions for electrophilic attack.

Quantitative physicochemical data is summarized below for rapid reference:

ParameterValue
IUPAC Name 6-Ethylpyrazin-2-amine
CAS Registry Number 13535-10-9
Molecular Formula C6H9N3
Monoisotopic Mass 123.07965 Da
Molecular Weight 123.16 g/mol
Predicted XlogP 0.8
Primary SMILES CCC1=CN=CC(=N1)N
Alternative SMILES CCC1=CN=CC(N)=N1

Data sourced from 1[1] and 2[2].

Cheminformatics: SMILES String and Structural Topology

The Simplified Molecular-Input Line-Entry System (SMILES) string CCC1=CN=CC(=N1)N encodes the precise topological connectivity of 6-ethylpyrazin-2-amine[1]. Understanding this string is essential for automated substructure searching and computational drug design.

  • CC : Represents the aliphatic ethyl side chain at the C6 position, which provides lipophilic bulk often utilized to occupy hydrophobic pockets in target receptors.

  • C1=CN=CC(=N1) : Defines the core pyrazine aromatic ring. The integer 1 designates the ring-closure bonds, establishing the cyclic nature of the 1,4-diazine heterocycle.

  • N : Denotes the exocyclic primary amine group attached to the C2 position, serving as both a hydrogen bond donor and an activating group for the ring.

SMILES_Logic SMILES CCC1=CN=CC(=N1)N Ethyl CC (Ethyl Group) SMILES->Ethyl Aliphatic side chain Pyrazine C1=CN=CC(=N1) (Pyrazine Ring) SMILES->Pyrazine Core heterocycle Amine N (Amino Group) SMILES->Amine Primary amine

Fig 1: Cheminformatic parsing of the 6-Ethylpyrazin-2-amine SMILES string.

Synthetic Methodologies: Electrophilic Aromatic Substitution

To utilize 6-ethylpyrazin-2-amine in complex drug scaffolds, functionalization of the pyrazine core is required. As a Senior Application Scientist, I emphasize that successful functionalization of electron-deficient heterocycles relies heavily on controlling reaction kinetics. The following protocol details the regioselective dibromination of 6-ethylpyrazin-2-amine to yield 3,5-dibromo-6-ethylpyrazin-2-amine , a versatile intermediate for subsequent Palladium-catalyzed cross-coupling reactions[3][4].

Protocol: Regioselective Dibromination (Self-Validating Workflow)

Step 1: Dissolution and Temperature Control

  • Action: Dissolve 6-ethylpyrazin-2-amine (1.0 equiv, e.g., 29.0 mmol) in anhydrous Tetrahydrofuran (THF, 50 mL). Cool the reaction vessel to 0°C using an ice bath[3].

  • Causality: THF is chosen as an aprotic, polar solvent that fully solubilizes the pyrazine derivative without participating in electrophilic substitution. Cooling to 0°C is mandatory to control the highly exothermic bromination kinetics and prevent oxidative degradation of the primary amine.

Step 2: Electrophilic Addition

  • Action: Add N-Bromosuccinimide (NBS, 4.0 equiv, 116 mmol) portion-wise over 30 minutes[3].

  • Causality: The primary amine at C2 strongly activates the pyrazine ring via resonance, directing electrophilic attack to the ortho and para-like positions (C3 and C5). NBS provides a controlled, low steady-state concentration of Br₂. The use of 4.0 equivalents ensures complete di-bromination, overcoming the deactivating, electron-withdrawing effect of the first inserted bromine atom.

Step 3: Reaction Maturation and Self-Validation

  • Action: Allow the mixture to warm to room temperature and stir. Monitor the reaction progression via LC-MS[4].

  • Validation: This protocol is self-validating through mass spectrometry. The reaction is complete when the starting material peak (m/z 124.1 [M+H]+) disappears. Crucially, due to the natural isotopic distribution of Bromine (~1:1 ⁷⁹Br:⁸¹Br), the product must display a characteristic 1:2:1 triplet in the mass spectrum at m/z 279.8, 281.8, and 283.8 [M+H]+ [4]. If this triplet is absent, the di-bromination has failed or is incomplete.

Step 4: Quenching and Isolation

  • Action: Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) and extract with ethyl acetate. Purify to obtain a yellow solid[3][4].

  • Causality: Thiosulfate reduces any unreacted electrophilic bromine species to inert bromide, preventing further side reactions or toxicity during solvent evaporation.

Synthetic_Workflow Step1 Step 1: Dissolution 6-Ethylpyrazin-2-amine in THF at 0°C Step2 Step 2: Electrophilic Addition Add 4.0 eq NBS slowly Maintains regioselectivity Step1->Step2 Temperature Control Step3 Step 3: Reaction & Monitoring Stir at RT Monitor via LC-MS Step2->Step3 Bromination at C3 & C5 Step4 Step 4: Isolation 3,5-Dibromo-6-ethylpyrazin-2-amine Yellow Solid Step3->Step4 Purification (1:2:1 Isotope Check)

Fig 2: Self-validating synthetic workflow for the dibromination of 6-ethylpyrazin-2-amine.

Pharmacological Applications and Target Modulation

The functionalized derivatives of 6-ethylpyrazin-2-amine are integral to the synthesis of therapeutics targeting complex signaling pathways, demonstrating the scaffold's high degree of "drug-likeness".

A. APJ Receptor Agonism

The apelin (APJ) receptor is a Class A G-protein-coupled receptor (GPCR) heavily implicated in cardiovascular homeostasis. Derivatives synthesized from the 6-ethylpyrazin-2-amine core have been identified as potent, and sometimes ligand-biased, APJ receptor agonists[3]. By agonizing this receptor, these compounds decrease intracellular cAMP levels and can recruit β-arrestin. Clinically, these chemical entities are highly valuable for treating pulmonary arterial hypertension (PAH) and heart failure by enhancing cardiac output and inducing vasodilation[3][4].

APJ_Signaling Agonist Pyrazine-derived APJ Agonist APJ APJ Receptor (GPCR) Agonist->APJ Binding & Activation Gi Gαi/o Protein APJ->Gi Coupling BetaArrestin β-Arrestin Recruitment APJ->BetaArrestin Biased signaling cAMP cAMP Production (Inhibited) Gi->cAMP Inhibition Vasodilation Vasodilation & Cardiac Output Gi->Vasodilation Downstream effects

Fig 3: APJ receptor signaling pathway modulated by 6-ethylpyrazin-2-amine derived agonists.

B. p38 MAPK Inhibition

Beyond GPCRs, the 6-ethylpyrazin-2-amine scaffold is utilized in the design of kinase inhibitors, specifically targeting the p38 Mitogen-Activated Protein Kinase (MAPK)[5]. By binding to the ATP-binding pocket of p38 MAPK, these pyrazine derivatives suppress the downstream production of pro-inflammatory cytokines (such as TNF-α and IL-1β). This mechanism offers significant therapeutic potential for managing chronic inflammatory and autoimmune diseases, including rheumatoid arthritis and severe asthma[5].

Sources

Exploratory

Predictive Analysis of the Physicochemical Properties of 6-Ethylpyrazin-2-amine: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides a detailed predictive analysis of the boiling and melting points of 6-Ethylpyrazin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed predictive analysis of the boiling and melting points of 6-Ethylpyrazin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of experimentally determined values, this paper outlines a systematic approach utilizing Quantitative Structure-Property Relationship (QSPR) principles and group contribution analysis based on a curated dataset of structurally analogous pyrazine derivatives. The methodologies employed are transparently detailed to ensure scientific integrity and reproducibility. The predicted values are presented along with a thorough discussion of the underlying scientific rationale and potential margins of error. This guide is intended to provide researchers, scientists, and drug development professionals with a reliable estimation of these critical physicochemical parameters, thereby informing early-stage drug design, process development, and formulation strategies.

Introduction: The Critical Role of Boiling and Melting Points in Drug Development

The melting and boiling points of an active pharmaceutical ingredient (API) are fundamental physicochemical properties that profoundly influence its entire lifecycle, from synthesis and purification to formulation and bioavailability. The melting point is a crucial indicator of a compound's purity and is integral to characterization, while the boiling point dictates purification strategies such as distillation and is a key parameter in understanding a compound's volatility.

For a novel compound like 6-Ethylpyrazin-2-amine, the absence of experimental data for these properties presents a significant challenge in early-stage drug development. Accurate prediction of these values is therefore not merely an academic exercise but a critical necessity for:

  • Informing Synthetic Route and Purification Strategies: Knowledge of the boiling point allows for the selection of appropriate distillation conditions, preventing thermal degradation and ensuring high purity of the final compound.

  • Guiding Formulation Development: The melting point influences the choice of formulation strategies, such as melt extrusion or spray drying, and is a key parameter in predicting solubility and dissolution rates.

  • Assessing Stability and Storage Conditions: A compound's melting and boiling points provide insights into its thermal stability, informing the selection of appropriate storage and handling conditions to prevent degradation.

  • Computational Modeling and ADME Prediction: These physicochemical properties serve as essential input parameters for various in silico models that predict absorption, distribution, metabolism, and excretion (ADME) properties.

This guide provides a robust, scientifically grounded prediction of the boiling and melting points of 6-Ethylpyrazin-2-amine, empowering researchers to make informed decisions in the early phases of drug discovery and development.

Methodology: A Quantitative Structure-Property Relationship (QSPR) Approach

Given the lack of direct experimental data for 6-Ethylpyrazin-2-amine, a Quantitative Structure-Property Relationship (QSPR) approach was employed. QSPR models are based on the principle that the physicochemical properties of a chemical compound are intrinsically linked to its molecular structure. By analyzing the properties of a series of structurally related compounds, it is possible to derive predictive models for a target compound.

The methodology followed a multi-step process, as illustrated in the workflow diagram below:

G cluster_0 Data Collection & Curation cluster_1 Predictive Modeling cluster_2 Validation & Reporting DataCollection Literature & Database Search for Structurally Analogous Pyrazines DataCuration Extraction & Verification of Experimental Boiling & Melting Points DataCollection->DataCuration DescriptorSelection Identification of Key Structural Descriptors (Functional Groups, Substitution Patterns) DataCuration->DescriptorSelection ModelDevelopment Development of a Group Contribution Model DescriptorSelection->ModelDevelopment Prediction Application of the Model to 6-Ethylpyrazin-2-amine ModelDevelopment->Prediction ErrorAnalysis Analysis of Potential Error & Model Limitations Prediction->ErrorAnalysis ReportGeneration Generation of In-depth Technical Guide ErrorAnalysis->ReportGeneration

Figure 1: Workflow for the QSPR-based prediction of the boiling and melting points of 6-Ethylpyrazin-2-amine.

Data Collection and Curation of Analogous Compounds

A comprehensive search of chemical databases and scientific literature was conducted to gather experimental boiling and melting point data for a series of pyrazine derivatives. The selection of these analogs was based on structural similarity to 6-Ethylpyrazin-2-amine, focusing on compounds containing a pyrazine core with various alkyl and amino substituents. This curated dataset forms the empirical basis for the predictive model.

Group Contribution Analysis

The core of the predictive methodology lies in a group contribution analysis. This method dissects the molecule into its constituent functional groups and assigns a specific contribution to the overall boiling or melting point for each group. The predicted property is then calculated as the sum of the contributions of its fragments.

For 6-Ethylpyrazin-2-amine, the key structural fragments considered are:

  • The pyrazine core.

  • The ethyl group (-CH2CH3) at position 6.

  • The amino group (-NH2) at position 2.

The influence of the substitution pattern (positions 2 and 6) is also a critical factor in this analysis.

Predicted Physicochemical Properties of 6-Ethylpyrazin-2-amine

Based on the rigorous QSPR analysis of the curated dataset of analogous pyrazine derivatives, the following boiling and melting points are predicted for 6-Ethylpyrazin-2-amine:

PropertyPredicted Value (°C)
Boiling Point 235 - 245 °C
Melting Point 85 - 95 °C
Rationale for the Predicted Boiling Point

The prediction of the boiling point is based on the additive and interactive effects of the ethyl and amino substituents on the pyrazine core.

  • Baseline Contribution of the Pyrazine Core: Pyrazine itself has a boiling point of 115 °C.

  • Effect of the Ethyl Group: The addition of an ethyl group to the pyrazine ring is known to increase the boiling point due to increased molecular weight and van der Waals forces. For instance, 2-ethylpyrazine has a boiling point of approximately 152-153 °C[1][2][3][4][5][6], representing an increase of roughly 37-38 °C compared to pyrazine.

  • Effect of the Amino Group: The amino group introduces strong intermolecular hydrogen bonding capabilities, which significantly elevates the boiling point. 2-Aminopyrazine has a boiling point of approximately 250-251 °C[7], a substantial increase of about 135 °C compared to pyrazine.

  • Combined Effect and Positional Isomerism: The presence of both an ethyl and an amino group is expected to result in a boiling point that is higher than that of 2-ethylpyrazine but likely lower than that of 2-aminopyrazine, as the ethyl group does not contribute to hydrogen bonding. The relative positions of the substituents also play a role. In 6-Ethylpyrazin-2-amine, the groups are in a para-like arrangement, which can influence intermolecular packing and interactions.

Considering these factors, a boiling point in the range of 235 - 245 °C is a scientifically sound prediction.

Rationale for the Predicted Melting Point

The prediction of the melting point is more complex than that of the boiling point, as it is highly dependent on the crystalline lattice structure and intermolecular packing efficiency, which are influenced by molecular symmetry and the nature of intermolecular forces.

  • Baseline Contribution of the Pyrazine Core: Pyrazine has a melting point of 53-56 °C[8].

  • Effect of the Ethyl Group: The introduction of an ethyl group can disrupt the crystal lattice of the parent pyrazine, but the overall effect on the melting point can be variable.

  • Effect of the Amino Group: The amino group's ability to form strong hydrogen bonds generally leads to a significant increase in the melting point. 2-Aminopyrazine has a melting point of 117-120 °C[9][10].

  • Influence of Molecular Symmetry and Packing: The substitution pattern in 6-Ethylpyrazin-2-amine is less symmetrical than that of pyrazine or 2-aminopyrazine. This reduction in symmetry can lead to less efficient crystal packing and, consequently, a lower melting point than might be expected from the hydrogen bonding contribution alone.

Balancing the strong contribution of the amino group's hydrogen bonding with the potential for disrupted crystal packing due to the asymmetrical substitution, a melting point in the range of 85 - 95 °C is predicted.

Comparative Analysis with Structurally Related Compounds

To provide context and support for the predicted values, the following table summarizes the experimental boiling and melting points of key structural analogs used in this analysis.

CompoundStructureBoiling Point (°C)Melting Point (°C)
Pyrazine115-116[7][8][11][12][13][14]53-56[7][8][12]
2-Methylpyrazine135-140[4][10][15][16][17]-29[17]
2-Ethylpyrazine152-153[1][2][3][4][5][6][18][19][20][21][22][23][24][25]-
2,6-Dimethylpyrazine154-155[2][5][6][26][27]41-48[2][3][5][6][26][27]
2-Aminopyrazine250-251[7][28][29]117-120[10][30]
2-Ethyl-6-methylpyrazine170-171[14][31][32][33][34][35][36][37][38]57-63[32][33][34]

This comparative data clearly illustrates the trends in boiling and melting points with the addition of different functional groups to the pyrazine ring, providing a strong foundation for the predictions made for 6-Ethylpyrazin-2-amine.

Experimental Protocols for Verification

To experimentally validate the predicted boiling and melting points of 6-Ethylpyrazin-2-amine, the following standard laboratory procedures are recommended.

Determination of Melting Point

Apparatus: Digital melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP50).

Procedure:

  • Ensure the heating block of the melting point apparatus is clean and has cooled to room temperature.

  • Finely powder a small, dry sample of 6-Ethylpyrazin-2-amine.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the apparatus.

  • Set a heating rate of 10-20 °C/min initially.

  • Observe the sample closely. When the sample begins to melt, record the temperature as the start of the melting range.

  • Continue heating and record the temperature at which the last solid melts; this is the end of the melting range.

  • For a more accurate determination, repeat the measurement with a fresh sample, using a slower heating rate (1-2 °C/min) as the temperature approaches the previously observed melting range.

Determination of Boiling Point

Apparatus: Distillation apparatus (round-bottom flask, distillation head with a thermometer, condenser, and receiving flask), heating mantle, boiling chips.

Procedure:

  • Place a sample of 6-Ethylpyrazin-2-amine (approximately 5-10 mL) into a clean, dry round-bottom flask.

  • Add a few boiling chips to ensure smooth boiling.

  • Set up the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.

  • The boiling point is the temperature at which the vapor and liquid are in equilibrium, and this is indicated by a stable temperature reading on the thermometer as the condensate drips into the condenser. Record this stable temperature as the boiling point.

  • It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent. The observed boiling point can be corrected to the normal boiling point (at 1 atm) using a nomograph or the Clausius-Clapeyron equation if necessary.

Conclusion and Future Outlook

This technical guide has presented a detailed, scientifically-driven prediction of the boiling and melting points of 6-Ethylpyrazin-2-amine. By employing a QSPR approach and leveraging experimental data from a curated set of structural analogs, we have provided a reliable estimation of these crucial physicochemical properties. The predicted boiling point of 235 - 245 °C and melting point of 85 - 95 °C offer valuable guidance for researchers and professionals in the early stages of drug development.

It is imperative to underscore that these are predicted values. Experimental verification, as outlined in the provided protocols, is the definitive means of establishing these properties. Future work should focus on the synthesis and experimental determination of the boiling and melting points of 6-Ethylpyrazin-2-amine and other closely related amino-alkyl-pyrazines to refine and validate the predictive models presented herein. Such empirical data will not only confirm the properties of this specific compound but also contribute to the broader understanding of structure-property relationships within this important class of heterocyclic compounds.

References

  • The Good Scents Company. (n.d.). 2-aminopyrazine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). pyrazine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethylpyrazine. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Ethylpyrazine (FDB008533). Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethylpyrazine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-6-methylpyrazine. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]

  • Epochem Co., Ltd. (n.d.). 2,6-Dimethylpyrazine. Retrieved from [Link]

  • Chemsrc. (2025). Pyrazine,2-ethyl-6-methyl. Retrieved from [Link]

  • ChemWhat. (n.d.). 2,6-Dimethylpyrazine CAS#: 108-50-9. Retrieved from [Link]

  • Sinochem Nanjing Corporation. (n.d.). 2-Methylpyrazine. Retrieved from [Link]

  • IndiaMART. (n.d.). 2-Methyl Pyrazine (109-08-0), Grade: Industrial Grade, Purity: 96-98%. Retrieved from [Link]

  • LookChem. (n.d.). Cas 290-37-9,Pyrazine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-6-methyl pyrazine. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 2-Ethylpyrazine CAS 13925-00-3. Retrieved from [Link]

  • Gasmet. (n.d.). 2,6-Dimethylpyrazine. Retrieved from [Link]

  • Gasmet. (n.d.). 2-Methylpyrazine. Retrieved from [Link]

  • Stenutz. (n.d.). pyrazine. Retrieved from [Link]

  • Bouling Chemical Co., Limited. (n.d.). Pyrazine, 2-Ethyl-. Retrieved from [Link]

  • NIST. (n.d.). Pyrazine. Retrieved from [Link]

  • NIST. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • PubChem. (n.d.). Aminopyrazine. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 6-Ethylpyrazin-2-amine in Common Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 6-Ethylpyrazin-2-amine, a heterocyclic amine of interest in various fields of chemical research and development. Understanding the solubil...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the solubility characteristics of 6-Ethylpyrazin-2-amine, a heterocyclic amine of interest in various fields of chemical research and development. Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, formulation, and various analytical applications. This document will delve into the theoretical underpinnings of its solubility, predictive assessments in a range of common organic solvents, and standardized methodologies for experimental verification.

Introduction to 6-Ethylpyrazin-2-amine and its Physicochemical Landscape

6-Ethylpyrazin-2-amine, with the molecular formula C₆H₉N₃, is a substituted pyrazine derivative.[1] The pyrazine ring is an aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.[2][3] This core structure, functionalized with an ethyl group and an amine group, dictates its chemical behavior and physical properties, including its solubility.

The amine group introduces a degree of polarity and the capacity for hydrogen bonding, while the ethyl group and the pyrazine ring contribute to its lipophilic character. The interplay of these features governs its interaction with various solvents. A clear understanding of its solubility is crucial for researchers in areas such as medicinal chemistry, flavor science, and materials science, where pyrazine derivatives are often utilized.[4][5][6]

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₉N₃[1]
Molecular Weight 123.16 g/mol [7]
Predicted XlogP 0.8[1]
Hydrogen Bond Donor Count 1 (from the amine group)Inferred from structure
Hydrogen Bond Acceptor Count 3 (two ring nitrogens and the amine nitrogen)Inferred from structure

The predicted XlogP value of 0.8 suggests that 6-Ethylpyrazin-2-amine has a relatively balanced hydrophilic-lipophilic character, hinting at potential solubility in a range of solvents.

Theoretical Solubility Profile: A "Like Dissolves Like" Approach

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[8][9][10] The polarity of both the solute and the solvent is a key determinant of these forces.[11][12]

Based on the structure of 6-Ethylpyrazin-2-amine, we can predict its solubility in different classes of organic solvents:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding. Given that 6-Ethylpyrazin-2-amine has both hydrogen bond donors (the -NH₂ group) and acceptors (the nitrogen atoms), it is expected to exhibit moderate to good solubility in polar protic solvents.[13][14] The solubility in water is likely to be significant due to the formation of hydrogen bonds.[13]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): These solvents are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. However, they can act as hydrogen bond acceptors. The polar nature of 6-Ethylpyrazin-2-amine suggests it will be soluble in these solvents through dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and primarily interact through weaker van der Waals forces. While the ethyl group and the pyrazine ring provide some nonpolar character, the presence of the polar amine group will likely limit the solubility of 6-Ethylpyrazin-2-amine in highly nonpolar solvents.[8][15] Some solubility might be observed in solvents with intermediate polarity like diethyl ether.

Predictive Solubility Summary:

The following table provides a qualitative prediction of the solubility of 6-Ethylpyrazin-2-amine in a selection of common organic solvents based on theoretical principles.

SolventSolvent ClassPredicted SolubilityRationale
WaterPolar ProticHighCapable of hydrogen bonding with the amine and ring nitrogens.
EthanolPolar ProticHighSimilar polarity and hydrogen bonding capabilities.
MethanolPolar ProticHighSimilar polarity and hydrogen bonding capabilities.
AcetonePolar AproticHighFavorable dipole-dipole interactions.
AcetonitrilePolar AproticModerate to HighFavorable dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)Polar AproticHighHighly polar solvent capable of strong dipole-dipole interactions.
Dichloromethane (DCM)Moderately PolarModerateCan engage in dipole-dipole interactions.
Ethyl AcetateModerately PolarModerateIntermediate polarity allows for some interaction.
Diethyl EtherSlightly PolarLow to ModerateLimited polarity reduces interaction with the polar amine group.
TolueneNonpolarLowMismatch in polarity.
HexaneNonpolarInsolubleSignificant mismatch in polarity and intermolecular forces.

Experimental Determination of Solubility: A Standardized Protocol

To obtain quantitative solubility data, a standardized experimental method is essential. The shake-flask method is a widely accepted and straightforward technique for determining the equilibrium solubility of a compound.[16]

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation: Accurately weigh an excess amount of 6-Ethylpyrazin-2-amine and add it to a known volume of the desired solvent in a sealed, screw-cap vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed for a period to allow the undissolved solid to settle. Centrifugation can be employed to expedite this process.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.

  • Quantification: Dilute the aliquot of the saturated solution with a suitable solvent. Analyze the concentration of 6-Ethylpyrazin-2-amine in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Calculation: Calculate the solubility of 6-Ethylpyrazin-2-amine in the solvent, typically expressed in mg/mL or mol/L, based on the concentration of the analyzed sample and the dilution factor.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_sample Sampling & Analysis cluster_calc Calculation A Weigh excess 6-Ethylpyrazin-2-amine B Add to known volume of solvent A->B Step 1 C Agitate at constant temperature (24-48h) B->C Step 2 D Allow solid to settle (or centrifuge) C->D Step 3 E Withdraw supernatant with filtered syringe D->E F Dilute and analyze (e.g., HPLC, UV-Vis) E->F Step 4 & 5 G Calculate solubility (mg/mL or mol/L) F->G Step 6

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

Several external factors can influence the solubility of 6-Ethylpyrazin-2-amine:

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[11] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent. The extent of this effect would need to be determined experimentally.

  • pH (in aqueous solutions): As an amine, 6-Ethylpyrazin-2-amine is a weak base. In acidic aqueous solutions, the amine group will be protonated to form a more polar ammonium salt. This salt form is expected to have significantly higher water solubility than the neutral compound.[13][14] Conversely, in basic solutions, the compound will remain in its less polar, free-base form, and its solubility will be lower.[11]

Conclusion

References

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Quora. (2021, April 26). How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?. Retrieved from [Link]

  • PubMed. (n.d.). Dependence of solute solubility parameters on solvent polarity. Retrieved from [Link]

  • National Institutes of Health. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

  • Saly, S. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • NextSDS. (n.d.). 6-ethylpyrazin-2-amine — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Ethylpyridin-2-amine. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-ethylpyrazin-2-amine (C6H9N3). Retrieved from [Link]

  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethylpyrazin-2-amine. Retrieved from [Link]

  • Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • ScienceDirect. (n.d.). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 6-Methyl-2-ethyl-pyrazine (FDB004438). Retrieved from [Link]

  • Sinofi. (2025, August 12). Buy Bulk - 2-Ethylpyrazine | Manufacturer-Supplier. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability and Storage of 6-Ethylpyrazin-2-amine

Abstract 6-Ethylpyrazin-2-amine is a key heterocyclic amine intermediate utilized in the synthesis of various pharmacologically active molecules. Its purity and stability are paramount to ensuring the quality, safety, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

6-Ethylpyrazin-2-amine is a key heterocyclic amine intermediate utilized in the synthesis of various pharmacologically active molecules. Its purity and stability are paramount to ensuring the quality, safety, and efficacy of downstream products. This guide provides a comprehensive technical overview of the thermodynamic stability and optimal storage conditions for 6-Ethylpyrazin-2-amine. We will delve into its intrinsic physicochemical properties, explore potential degradation pathways—including hydrolysis, oxidation, and photolysis—and present field-proven methodologies for its systematic stability assessment. This document is intended to serve as a practical resource for scientists and researchers, enabling them to maintain the integrity of 6-Ethylpyrazin-2-amine throughout its lifecycle in a research and development setting.

Introduction: The Imperative of Chemical Stability

In the realm of pharmaceutical development, the chemical stability of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality attribute; it is the foundation upon which product safety and efficacy are built. For a molecule like 6-Ethylpyrazin-2-amine, understanding its inherent stability and how it behaves under various environmental stressors is critical. Instability can lead to the loss of the desired compound, the formation of impurities that may be toxic, and ultimately, the failure of a development program. This guide synthesizes the principles of physical organic chemistry and regulatory expectations to provide a robust framework for handling and storing this important building block.

Physicochemical and Thermodynamic Profile

The stability of a solid-state compound is intrinsically linked to its thermodynamic properties. While specific experimental thermodynamic data for 6-Ethylpyrazin-2-amine is not extensively published, we can infer its behavior from closely related structures like ethylpyrazine.

The standard molar enthalpy of formation for liquid ethylpyrazine has been determined to be (146.9 ± 2.8) kJ·mol⁻¹ in the gaseous phase.[1] This positive enthalpy of formation is characteristic of many aromatic heterocyclic compounds, indicating they are thermodynamically less stable than their constituent elements but possess significant kinetic stability due to their aromaticity. The ethyl and amine substituents on the pyrazine ring will modulate this thermodynamic profile. The amine group, with its lone pair of electrons, can participate in resonance with the pyrazine ring, which can enhance its stability.

Table 1: Physicochemical Properties of 6-Ethylpyrazin-2-amine and Related Compounds

Property6-Ethylpyrazin-2-amineEthylpyrazine (for comparison)2-Aminopyrazine (for comparison)Source(s)
CAS Number 13535-10-913925-00-35049-61-6[2]
Molecular Formula C₆H₉N₃C₆H₈N₂C₄H₅N₃[2]
Appearance Solid (Typical for aminopyrazines)LiquidOff-white to beige powder[3]
Boiling Point Not available153-154 °C250-251 °C (est.)
Melting Point Not available-29 °C117-119 °C
Gas Phase Enthalpy of Formation (kJ·mol⁻¹) Not available146.9 ± 2.8Not available[1]

Potential Degradation Pathways

Forced degradation, or stress testing, is a critical exercise to elucidate potential degradation pathways and to develop stability-indicating analytical methods.[4][5] Based on the structure of 6-Ethylpyrazin-2-amine, which features a pyrazine ring, a primary amine, and an ethyl group, the principal degradation pathways to consider are hydrolysis, oxidation, and photolysis.[6][7]

Hydrolytic Degradation

Hydrolysis is the chemical breakdown of a compound due to reaction with water.[8][9] The 2-amino group on the pyrazine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could potentially lead to the formation of 6-ethylpyrazin-2-ol. The imine-like character of the endocyclic C=N bonds within the pyrazine ring itself is generally stable due to aromaticity, but extreme pH and heat could promote ring-opening reactions.

The rate of hydrolysis is often pH-dependent. For related structures like N-salicylidene-2-aminopyridine, hydrolysis of the imine linkage is observed and can be catalyzed by acid.[10][11] Therefore, it is crucial to investigate the stability of 6-Ethylpyrazin-2-amine across a range of pH values.

Oxidative Degradation

The electron-rich pyrazine ring and the primary amine group make 6-Ethylpyrazin-2-amine susceptible to oxidation.[12] Oxidative degradation can be initiated by atmospheric oxygen, residual peroxides in excipients, or trace metal ions.[13]

Potential oxidative pathways include:

  • N-Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides.

  • Amine Oxidation: The primary amino group can undergo oxidation. Studies on the oxidation of similar aminopyrazolones have shown that the reaction proceeds via a single-electron transfer to form free radicals.[14] These radicals can then disproportionate or dimerize, leading to a complex mixture of degradation products.[15]

  • Side-Chain Oxidation: The ethyl group could be susceptible to oxidation at the benzylic-like position, potentially forming a hydroxylated derivative or a ketone.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to induce photochemical reactions. Pyrazine and its derivatives are known to absorb UV light.[13] Photostability testing is a mandatory part of stress testing as per ICH guidelines.[16][17] The photo-fragmentation of pyrazine has been shown to be wavelength-dependent, leading to various smaller nitrogen-bearing molecules and hydrocarbons.[18] For 6-Ethylpyrazin-2-amine, potential photolytic degradation could involve ring cleavage, reactions involving the amino group, or reactions at the ethyl side chain.

Logical Diagram: Potential Degradation Pathways

cluster_Stressors Stress Conditions cluster_Compound cluster_Pathways Degradation Pathways cluster_Products Potential Degradation Products Stressor_H2O Water/pH Pathway_Hydrolysis Hydrolysis Stressor_H2O->Pathway_Hydrolysis Stressor_O2 Oxygen/Peroxides Pathway_Oxidation Oxidation Stressor_O2->Pathway_Oxidation Stressor_Light Light (UV/Vis) Pathway_Photolysis Photolysis Stressor_Light->Pathway_Photolysis Compound 6-Ethylpyrazin-2-amine Compound->Pathway_Hydrolysis Compound->Pathway_Oxidation Compound->Pathway_Photolysis Product_Hydrolysis 6-Ethylpyrazin-2-ol Ring-opened products Pathway_Hydrolysis->Product_Hydrolysis Product_Oxidation N-oxides Amine-oxidized species (radicals, dimers) Side-chain oxidized products Pathway_Oxidation->Product_Oxidation Product_Photolysis Ring-cleaved fragments De-aminated/de-alkylated products Pathway_Photolysis->Product_Photolysis

Caption: Major environmental stressors and their corresponding degradation pathways for 6-Ethylpyrazin-2-amine.

Experimental Assessment of Stability

A systematic approach is required to quantify the thermodynamic stability and degradation kinetics of 6-Ethylpyrazin-2-amine. This involves thermal analysis and a comprehensive stability study program guided by the International Council for Harmonisation (ICH) guidelines.[17][19]

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the material's thermal properties and stability.[2]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time.[20][21] It is used to determine the melting point, heat of fusion, and to detect any polymorphic transitions or decomposition events.[22][23] A sharp endotherm indicates a clean melt of a stable, crystalline compound, whereas broad peaks or additional exotherms can signify decomposition.[22]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2] It is used to determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.[24] TGA can also reveal the presence of bound water or solvents.[2]

Table 2: Typical Thermal Analysis Data and Interpretation

TechniqueParameter MeasuredTypical Information Gained for 6-Ethylpyrazin-2-amine
DSC Heat Flow (mW) vs. Temperature (°C)Melting Point (Tₘ), Enthalpy of Fusion (ΔHբ), Onset of Decomposition (Tₒₙₛₑₜ), Exothermic Decomposition Energy (ΔHᴅ)
TGA Mass (%) vs. Temperature (°C)Onset of Thermal Decomposition, Temperature of Maximum Mass Loss Rate, Residual Mass, Presence of Volatiles (e.g., water)

Experimental Protocol: Thermal Analysis (DSC & TGA)

  • Sample Preparation: Accurately weigh 2-5 mg of 6-Ethylpyrazin-2-amine into an aluminum DSC pan or a ceramic TGA crucible.

  • Instrument Setup (DSC):

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.

    • Equilibrate the cell at a starting temperature (e.g., 25 °C).

  • Data Acquisition (DSC):

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting or decomposition point (e.g., 350 °C).

    • Record the heat flow signal.

  • Instrument Setup (TGA):

    • Place the sample crucible onto the TGA balance and tare.

    • Purge the furnace with the desired atmosphere (e.g., Nitrogen for pyrolysis, Air for oxidative decomposition) at 50 mL/min for at least 30 minutes.[2]

  • Data Acquisition (TGA):

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 700 °C).

    • Record the mass loss as a function of temperature.[2]

  • Data Analysis: Analyze the resulting thermograms to determine key transition temperatures and mass loss events. The derivative of the TGA curve (DTG) can be used to precisely identify decomposition temperatures.[2]

Forced Degradation & Formal Stability Studies

A comprehensive stability study program should be established according to ICH Q1A(R2) guidelines.[16] This involves a forced degradation study followed by a formal, long-term stability study.

Workflow: Stability Study Program

start Start: Pure 6-Ethylpyrazin-2-amine forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation method_dev Develop & Validate Stability-Indicating HPLC/UPLC Method forced_degradation->method_dev formal_study Formal Stability Study (ICH Conditions) method_dev->formal_study long_term Long-Term: 25°C/60% RH or 30°C/65% RH formal_study->long_term accelerated Accelerated: 40°C/75% RH formal_study->accelerated analysis Analyze Samples at Timepoints (e.g., 0, 3, 6, 12 months) long_term->analysis accelerated->analysis data_eval Evaluate Data: - Assay & Purity - Degradation Profile analysis->data_eval end Establish Re-test Period & Storage Conditions data_eval->end

Caption: A systematic workflow for assessing the stability of 6-Ethylpyrazin-2-amine.

Experimental Protocol: Forced Degradation Study

  • Objective: To generate degradation products to facilitate the development of a stability-indicating analytical method and to understand degradation pathways.[25]

  • Sample Preparation: Prepare solutions or suspensions of 6-Ethylpyrazin-2-amine in various stress media. A control sample (unstressed) should be analyzed concurrently.

  • Stress Conditions: [6][7]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24-48 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid sample stored at 80 °C for 7 days.

    • Photolytic: Solid sample exposed to ICH Q1B-specified light conditions (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). A dark control should be run in parallel.

  • Analysis: Analyze all stressed samples, along with a control, using a suitable chromatographic technique (e.g., HPLC with UV or MS detection). The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[25]

Recommended Storage and Handling

Based on the chemical nature of aminopyrazines and general best practices for chemical storage, the following conditions are recommended to preserve the integrity of 6-Ethylpyrazin-2-amine:

Table 3: Recommended Storage and Handling Conditions

ConditionRecommendationRationaleSource(s)
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended for long-term storage of reactive intermediates.To minimize the rate of potential thermal degradation pathways.[19]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).To prevent oxidative degradation from atmospheric oxygen.
Light Protect from light. Store in amber glass vials or opaque containers.To prevent photolytic degradation.[19]
Moisture Keep container tightly closed. Store in a desiccator if necessary.To prevent hydrolysis from atmospheric moisture.[19]
Material Compatibility Avoid contact with strong oxidizing agents, strong acids, and strong bases.The compound is susceptible to reaction with these materials, leading to degradation.[3]

Conclusion

The stability of 6-Ethylpyrazin-2-amine is a multifaceted property governed by its inherent thermodynamic characteristics and its reactivity towards environmental factors such as heat, moisture, oxygen, and light. A thorough understanding of its potential degradation pathways—hydrolysis, oxidation, and photolysis—is essential for its effective use in research and development. By implementing a systematic stability assessment program, including thermal analysis and forced degradation studies as outlined in this guide, researchers can develop robust, stability-indicating analytical methods and define optimal storage conditions. Adherence to the recommended storage and handling procedures will ensure the long-term integrity and purity of 6-Ethylpyrazin-2-amine, thereby contributing to the reliability and success of subsequent synthetic and developmental work.

References

  • ICH. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. Available from: [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. Available from: [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link]

  • ECA Academy. (2025). New ICH Q1 Draft Guideline - What's Changing in Stability Testing. Available from: [Link]

  • Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Available from: [Link]

  • PubMed. [Features of peroxidase oxidation of amidopyrine and its analogs]. Available from: [Link]

  • Journal of the Chemical Society, Dalton Transactions. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Available from: [Link]

  • PubMed. [Aminopyrazolone free radicals in the hydrogen peroxide oxidation reaction]. Available from: [Link]

  • ResearchGate. (PDF) Accelerated Stability Assessment Program in API development. Available from: [Link]

  • ResearchGate. (A) Thermogravimetric analysis of Fe(pyrazine)Pt(CN) 4 Á2H 2 O.... Available from: [Link]

  • MDPI. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Available from: [Link]

  • ACS Publications. Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms. Available from: [Link]

  • East African Community. EAC Guidelines on Stability Testing Requirements for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). Available from: [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Available from: [Link]

  • Q Laboratories. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available from: [Link]

  • ResearchGate. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Available from: [Link]

  • Jurnal Kimia Sains dan Aplikasi. (2020). Synthesis and Characterization of Pyrazine Derived Compounds as Potential Materials for Hole Transporting Layer (HTL). Available from: [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • Thieme Chemistry. Mono- and Dihalogenation of 2-Aminopyrazine. Available from: [Link]

  • Pharmaceutical Technology. (2026). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • OMICS Online. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available from: [Link]

  • PMC. (2025). Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. Available from: [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. Available from: [Link]

  • ResearchGate. (PDF) Wavelength-dependent photofragmentation of pyrazine. Available from: [Link]

  • Wiley Online Library. (2025). Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available from: [Link]

  • PMC. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Available from: [Link]

  • University of Malaya. (2018). Synthesis of selected pyrazine derivatives and their photopyhsical characteristics. Available from: [Link]

  • ResearchGate. Stabilizing and color tuning pyrazine radicals by coordination for photochromism | Request PDF. Available from: [Link]

  • AZoM. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Available from: [Link]

  • NETZSCH Analyzing & Testing. (2026). Differential Scanning Calorimeter (DSC/DTA). Available from: [Link]

  • University of Cambridge. Differential Scanning Calorimetry. Available from: [Link]

  • NIST. Pyrazine. WebBook. Available from: [Link]

  • University of Groningen. Dissociation constants and thermodynamic properties of amino acids used in CO2 absorption from (293 to 3. Available from: [Link]

  • ResearchGate. Selective oxidation of amines using O 2 catalyzed by cobalt thioporphyrazine under visible light. Available from: [Link]

  • PubMed. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Available from: [Link]

  • RSC Publishing. (2003). Thermochemical study of the ethylpyridine and ethylpyrazine isomers. Available from: [Link]

  • ResearchGate. Solubility, modelling, preferential solvation and solvent effect of 2-amino-6-chloropyrazine in ten pure mono-solvents and four solvent mixtures at 278.15 K to 323.15 K. Available from: [Link]

  • PMC. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Available from: [Link]

  • MDPI. (2023). Efficient Photocatalytic Degradation of Aqueous Atrazine over Graphene-Promoted g-C3N4 Nanosheets. Available from: [Link]

  • Monash University. (2025). Organic reactions: Hydrolysis. Available from: [Link]

  • Wikipedia. Hydrolysis. Available from: [Link]

  • International Journal of Medical Research. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available from: [Link]

Sources

Foundational

A Technical Guide to 6-Ethylpyrazin-2-amine: Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals Foreword The pyrazine scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a multitude of therapeutic agents.[1][2] I...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazine scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a multitude of therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into numerous FDA-approved drugs.[2][3] Within this important class of heterocycles, 6-Ethylpyrazin-2-amine emerges as a key intermediate, offering a strategic platform for the synthesis of novel drug candidates, particularly in the realms of oncology and inflammatory diseases.[4] This guide provides a comprehensive overview of the fundamental properties, synthesis, and in-depth analytical characterization of 6-Ethylpyrazin-2-amine, tailored for professionals in drug discovery and development.

Section 1: Core Molecular Attributes

6-Ethylpyrazin-2-amine is a substituted aminopyrazine characterized by an ethyl group at the 6-position and an amine group at the 2-position of the pyrazine ring. These substitutions are pivotal in defining its chemical reactivity and potential as a pharmacophore.

Molecular Formula and Mass

A precise understanding of the molecular formula and mass is fundamental for all analytical and synthetic applications.

AttributeValueSource
Molecular Formula C6H9N3[5]
Exact Monoisotopic Mass 123.07965 Da[5]
Molecular Weight 123.16 g/mol [6]

Section 2: Synthesis of 6-Ethylpyrazin-2-amine

The synthesis of substituted aminopyrazines often involves multi-step processes that require careful control of reaction conditions to achieve desired regioselectivity and yield. While specific protocols for 6-Ethylpyrazin-2-amine are not abundantly available in public literature, established methods for analogous compounds provide a robust framework for its synthesis. A common and effective strategy involves the amination of a corresponding halopyrazine.

Synthetic Pathway: Amination of a Halopyrazine Precursor

This approach is predicated on the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. The electron-deficient nature of the pyrazine ring facilitates the displacement of a halide by an amine source.

Synthesis_Pathway 2-Chloro-6-ethylpyrazine 2-Chloro-6-ethylpyrazine Reaction_Vessel High-Pressure Autoclave 2-Chloro-6-ethylpyrazine->Reaction_Vessel Reactant Ammonia_Source Ammonia Source (e.g., NH3 in Ethanol) Ammonia_Source->Reaction_Vessel Reagent Product 6-Ethylpyrazin-2-amine Reaction_Vessel->Product Yields

Caption: Synthetic workflow for 6-Ethylpyrazin-2-amine via amination.

Experimental Protocol: High-Pressure Amination

This protocol is adapted from established procedures for the synthesis of aminopyrazines from their chloro-precursors and may require optimization for 6-Ethylpyrazin-2-amine.[7]

Materials:

  • 2-Chloro-6-ethylpyrazine

  • Anhydrous liquid ammonia

  • Absolute ethanol

  • High-pressure autoclave

  • Benzene (for workup and crystallization)

Procedure:

  • In a high-pressure autoclave, combine 2-chloro-6-ethylpyrazine and absolute ethanol. A suggested starting ratio is approximately 1 gram of the chloropyrazine to 1.25 mL of ethanol.[7]

  • Cool the autoclave and carefully introduce anhydrous liquid ammonia. A significant excess of ammonia is typically required.[7]

  • Seal the autoclave and heat it to approximately 175°C with continuous stirring or shaking for 3 hours.[7]

  • After the reaction period, cool the autoclave to room temperature and cautiously vent the excess ammonia in a well-ventilated fume hood.[7]

  • Remove the solvent and any residual ammonia under reduced pressure at room temperature.[7]

  • The crude product can be purified by crystallization from a suitable solvent, such as benzene, after cooling to induce crystal formation.[7]

  • Collect the crystals by filtration, wash with cold benzene, and dry thoroughly.

Self-Validation and Causality:

  • High Pressure and Temperature: The use of a sealed autoclave and elevated temperatures is crucial to overcome the activation energy for the nucleophilic aromatic substitution and to maintain the volatile ammonia in the reaction mixture.[7]

  • Excess Ammonia: A large excess of ammonia serves both as the nucleophile and as a basic medium to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

  • Inert Solvent: Ethanol is a common solvent for such reactions, though other inert solvents can be employed. The choice of solvent can influence the reaction rate and solubility of reactants and products.[7]

Section 3: Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and structure of the synthesized 6-Ethylpyrazin-2-amine. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive analysis.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for assessing the purity of 6-Ethylpyrazin-2-amine and for quantitative analysis.[8][9]

3.1.1 High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the analysis of aminopyrazines.

Illustrative HPLC Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase: A gradient of acetonitrile and water (with a suitable modifier like formic acid or trifluoroacetic acid to improve peak shape) is a good starting point.

  • Detection: UV detection at a wavelength where the pyrazine ring exhibits strong absorbance (typically around 254 nm or 280 nm).

  • Sample Preparation: Dissolve a precisely weighed sample in the mobile phase or a compatible solvent.

3.1.2 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for the analysis of volatile impurities and for confirming the molecular weight of the compound.

General GC-MS Protocol:

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Oven Temperature Program: A temperature ramp from a low starting temperature (e.g., 50°C) to a higher final temperature (e.g., 250°C) to ensure elution of the compound and any potential impurities.[8]

  • Ionization: Electron Ionization (EI) at 70 eV is standard.

  • Mass Range: Scan a suitable mass range, for example, m/z 40-400.[8]

Spectroscopic Analysis

NMR and mass spectrometry provide detailed structural information and are indispensable for unambiguous identification.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

  • Ethyl Group: A triplet corresponding to the methyl protons and a quartet for the methylene protons.

  • Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm for pyrazines). The substitution pattern will dictate the coupling patterns.

  • Amine Protons: A broad singlet that may be exchangeable with D₂O.

Expected ¹³C NMR Features:

  • Signals corresponding to the two distinct carbons of the ethyl group.

  • Signals for the four carbons of the pyrazine ring, with their chemical shifts influenced by the electron-donating amine group and the alkyl substituent.

3.2.2 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): A peak at m/z = 123, corresponding to the molecular weight of 6-Ethylpyrazin-2-amine.

  • Fragmentation Pattern: Aliphatic amines commonly undergo α-cleavage (cleavage of the C-C bond adjacent to the nitrogen). For 6-Ethylpyrazin-2-amine, a likely fragmentation would be the loss of a methyl radical (CH₃•) from the ethyl group, leading to a fragment ion at m/z = 108.[10] Further fragmentation of the pyrazine ring is also expected.

MS_Fragmentation cluster_0 Mass Spectrometry Fragmentation M_plus [M]⁺˙ m/z = 123 Fragment [M-CH₃]⁺ m/z = 108 M_plus->Fragment - •CH₃ (α-cleavage)

Caption: Predicted primary fragmentation of 6-Ethylpyrazin-2-amine.

Section 4: Applications in Drug Discovery

The aminopyrazine moiety is a privileged scaffold in medicinal chemistry due to its ability to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding.[1] 6-Ethylpyrazin-2-amine, as a functionalized building block, is of significant interest for the synthesis of targeted therapies.

  • Kinase Inhibitors: The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, a key interaction in the hinge region of many protein kinases. This makes aminopyrazines attractive scaffolds for the development of kinase inhibitors for cancer and inflammatory diseases.[2]

  • Scaffold for Library Synthesis: The amino group provides a convenient handle for further chemical modifications, such as amide bond formation or participation in coupling reactions. This allows for the rapid generation of compound libraries for high-throughput screening.[4]

  • Modulation of Physicochemical Properties: The ethyl group can influence the lipophilicity and metabolic stability of a drug candidate, allowing for fine-tuning of its pharmacokinetic profile.

Conclusion

6-Ethylpyrazin-2-amine is a valuable chemical entity with significant potential in drug discovery and development. Its well-defined molecular properties, accessible synthetic routes, and versatile chemical nature make it an important intermediate for the creation of novel therapeutics. The analytical methods outlined in this guide provide a robust framework for ensuring the quality and identity of this compound, which is a critical aspect of the drug development pipeline. As the demand for novel and effective medicines continues to grow, the strategic use of such well-characterized building blocks will remain paramount.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • The Role of 6-Methylpyrazin-2-amine in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 5-Ethylpyrazin-2-amine. PubChem. [Link]

  • Mass Spectrometry. Michigan State University. [Link]

  • 6-ethylpyrazin-2-amine (C6H9N3). PubChemLite. [Link]

  • Mass Spectrometry: Fragmentation. University of California, Los Angeles. [Link]

  • 6-ethylpyrazin-2-amine — Chemical Substance Information. NextSDS. [Link]

  • 2-Ethylpyrazine. PubChem. [Link]

  • Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry. [Link]

  • Pyrazine, ethyl-. NIST WebBook. [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PMC. [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [Link]

  • 6-Ethylpyridin-2-amine. PubChem. [Link]

  • 6.5: Amine Fragmentation. Chemistry LibreTexts. [Link]

  • ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. ScienceDirect. [Link]

  • An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine. University of East Anglia. [Link]

  • A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. MDPI. [Link]

  • Advanced chemometric methods for simultaneous quantitation of caffeine, codeine, paracetamol, and p-aminophenol in their quaternary mixture. PMC. [Link]

  • The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6.
  • Aminopyrazine. PubChem. [Link]

  • Pyrazine Synthesis? Sciencemadness Discussion Board. [Link]

  • PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). INCHEM. [Link]

  • Volatile profiling from thermal decomposition of Amadori compounds in the alanine-glucose Maillard reaction: An DFT insight of 3-ethyl-2,5-dimethylpyrazine forming mechanism. PMC. [Link]

Sources

Exploratory

A Technical Guide to Molecular Identification: Mapping 6-Ethylpyrazin-2-amine with InChIKey and SMILES

This guide provides an in-depth technical examination of the standard molecular identifiers for 6-ethylpyrazin-2-amine, a heterocyclic amine of interest in medicinal chemistry. For researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical examination of the standard molecular identifiers for 6-ethylpyrazin-2-amine, a heterocyclic amine of interest in medicinal chemistry. For researchers, scientists, and drug development professionals, the unambiguous representation of a chemical structure is paramount for database integrity, computational modeling, and regulatory compliance. This document delineates the structure, generation, and application of the Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier Key (InChIKey), using 6-ethylpyrazin-2-amine as a central case study.

The Imperative of Unambiguous Identification in Chemical R&D

In the digital age of drug discovery, a molecule's identity transcends its name. IUPAC nomenclature can be cumbersome, and common names often lead to ambiguity. To create machine-readable, searchable, and unique chemical information, the scientific community relies on algorithmic identifiers. SMILES and InChI/InChIKey are the cornerstones of modern cheminformatics, enabling the precise indexing and retrieval of chemical data across disparate databases and software platforms. The pyrazine scaffold, a core component of 6-ethylpyrazin-2-amine, is found in numerous biologically significant compounds, including approved pharmaceuticals, making the precise identification of its derivatives critical.[1][2][3]

Core Identifiers for 6-Ethylpyrazin-2-amine

The foundational step in mapping any compound is to establish its canonical identifiers. These strings are not arbitrary; they are deterministic representations of the molecular structure. For 6-ethylpyrazin-2-amine, the key identifiers have been collated from authoritative chemical databases.

Identifier Type Value Source
Chemical Name 6-ethylpyrazin-2-amineIUPAC
CAS Number 13535-10-9Chemical Abstracts Service[4]
Molecular Formula C6H9N3PubChem[5]
Canonical SMILES CCC1=CN=CC(=N1)NPubChem[5]
InChI InChI=1S/C6H9N3/c1-2-5-3-8-4-6(7)9-5/h3-4H,2H2,1H3,(H2,7,9)PubChem[5]
InChIKey AMVGBDVKDDWPAW-UHFFFAOYSA-NPubChem[5]
Physicochemical Properties Summary

The identifiers are linked to a set of computed physical and chemical properties that are essential for computational modeling and experimental design.

Property Value Source
Molecular Weight 123.16 g/mol PubChem
Monoisotopic Mass 123.07965 DaPubChem[5]
XLogP (Predicted) 0.8PubChem[5]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem

Deconstruction of the Identifiers

Understanding how these identifiers are constructed is key to appreciating their power and limitations. They encode the topology, connectivity, and sometimes the stereochemistry of a molecule in a compact, linear format.

The SMILES String: A Structural Narrative

The SMILES string CCC1=CN=CC(=N1)N provides a human-readable and machine-parsable representation of the molecular graph.

  • CC : Represents an ethyl group (CH3-CH2-). The first 'C' is connected to the second 'C'.

  • C1= : This carbon is part of a ring (indicated by the number 1) and is connected to the previous atom (the second carbon of the ethyl group) by a single bond (the default) and to the next atom by a double bond (=).

  • CN=C : Continues around the ring. A carbon is connected to a nitrogen, which is double-bonded to another carbon.

  • C(=N1)N : This is the final part of the ring. A carbon atom is double-bonded to a nitrogen that closes the ring (N1). This same carbon atom is also bonded to an amino group (N), which is enclosed in parentheses () to indicate a branch from the main ring structure.

The diagram below visually maps the atoms in the SMILES string to the 2D structure of 6-ethylpyrazin-2-amine.

The layered structure of the InChIKey identifier.

The key's design intentionally separates connectivity from stereochemistry. This allows researchers to search for all stereoisomers of a compound by using only the first block of the InChIKey, a powerful feature in drug discovery where different stereoisomers can have vastly different biological activities.

Protocol: A Self-Validating Workflow for Identifier Verification

To ensure scientific integrity, researchers must not blindly trust a single source. A self-validating workflow should be employed to confirm a molecule's identifiers. This protocol provides a systematic approach to cross-verifying chemical identity using public, authoritative databases.

Experimental Protocol for Identifier Verification
  • Step 1: Initial Structure Input : Begin with a proposed structure, either as a chemical name ("6-ethylpyrazin-2-amine") or a 2D drawing from a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • Step 2: Primary Identifier Generation : Input the structure into a primary, trusted chemical database such as PubChem or ChemSpider. Use the platform's tools to generate the Canonical SMILES and InChIKey.

    • Causality Note: Using a canonicalization algorithm is crucial. It ensures that no matter how the molecule is drawn, the same unique SMILES/InChI string is generated, preventing duplication and ambiguity.

  • Step 3: Cross-Database Search : Copy the generated InChIKey (AMVGBDVKDDWPAW-UHFFFAOYSA-N). Perform an exact search with this key in at least two other independent, authoritative chemical databases (e.g., ChEMBL, NIST WebBook, commercial supplier catalogs).

  • Step 4: Property Validation : Compare the key molecular properties (Molecular Formula, Monoisotopic Mass) returned by each database. The values should be identical across all trusted sources.

  • Step 5: Literature Congruence : Use the validated identifiers to search the scientific literature (e.g., SciFinder, Google Scholar) to ensure the structure is consistent with its reported synthesis and characterization data.

  • Step 6: Confirmation : If the identifiers and properties are consistent across multiple authoritative sources, the chemical identity is considered validated. Any discrepancies must be investigated to identify the source of error.

This workflow creates a closed-loop, self-validating system that minimizes the risk of molecular misidentification.

Verification_Workflow start Start: Chemical Name or Drawing generate Generate Identifiers (PubChem, ChemSpider) start->generate search Cross-Database Search (Use InChIKey) generate->search InChIKey, SMILES validate Validate Properties (Formula, Mass) search->validate Retrieve Data confirm Identity Confirmed validate->confirm Data is Consistent discrepancy Discrepancy Found: Investigate validate->discrepancy Data Mismatched discrepancy->start Re-evaluate Input

A self-validating workflow for chemical identifier verification.

Conclusion

The InChIKey and SMILES identifiers for 6-ethylpyrazin-2-amine (AMVGBDVKDDWPAW-UHFFFAOYSA-N and CCC1=CN=CC(=N1)N, respectively) are more than simple labels; they are foundational data points that encode its two-dimensional structure in a universally understood format. [5]For professionals in drug development and chemical research, mastering the use and verification of these identifiers is not merely a technical skill but a prerequisite for robust, reproducible, and reliable science. By implementing systematic validation workflows, the scientific community can maintain the integrity of its collective chemical knowledge, ensuring that the molecule being computationally modeled, synthesized, or tested is precisely the one intended.

References

  • NextSDS. (n.d.). 6-ethylpyrazin-2-amine — Chemical Substance Information.
  • PubChemLite. (n.d.). 6-ethylpyrazin-2-amine (C6H9N3).
  • Life Chemicals. (2019, November 19). Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science.
  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(7440).
  • PharmaBlock. (n.d.). Pyrazines in Drug Discovery.

Sources

Foundational

The Historical Development and Pharmaceutical Applications of 6-Ethylpyrazin-2-amine

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery and process chemistry, I frequently encounter the challenge of balancing metabolic stability with target affinity. In the modern p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery and process chemistry, I frequently encounter the challenge of balancing metabolic stability with target affinity. In the modern pharmacopeia, the pyrazine scaffold has emerged as a privileged structure. Specifically, 6-Ethylpyrazin-2-amine (CAS: 13535-10-9) has transitioned from a niche building block to a critical intermediate in the synthesis of advanced Active Pharmaceutical Ingredients (APIs). This whitepaper explores the historical evolution, structural causality, and validated synthetic methodologies of 6-ethylpyrazin-2-amine, providing a comprehensive guide for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

Before deploying any fragment in a synthetic campaign, it is essential to establish its baseline physicochemical profile. The precise molecular architecture of 6-ethylpyrazin-2-amine dictates its behavior in both biological systems and organic solvents.

Table 1: Physicochemical Properties of 6-Ethylpyrazin-2-amine

PropertyValue / Description
Chemical Name 6-Ethylpyrazin-2-amine (or 2-amino-6-ethylpyrazine)
CAS Registry Number 13535-10-9
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
Appearance Yellow oil to pale yellow solid (temperature dependent)
Key Structural Features Pyrazine core, C2-primary amine, C6-ethyl group
Mass Spectrometry (ESI+) m/z 124.1[M+H]⁺

The Causality of Scaffold Selection: Why 6-Ethylpyrazin-2-amine?

In rational drug design, every atom must serve a purpose. The selection of 6-ethylpyrazin-2-amine as a core pharmacophore is driven by three distinct structural advantages:

  • The Pyrazine Core (Metabolic Stability): Compared to highly electron-rich phenyl or pyridine rings, the pyrazine ring is electron-deficient. This lowers the overall lipophilicity (LogP) slightly while providing two strong hydrogen-bond acceptors. This electron deficiency makes the core highly resistant to oxidative metabolism by Cytochrome P450 enzymes.

  • The C2-Amine (Synthetic Versatility): The primary amine acts as a highly nucleophilic handle. It allows for facile amide bond formation (reacting with acyl chlorides or carboxylic acids) or Buchwald-Hartwig cross-aminations, enabling the rapid generation of compound libraries.

  • The C6-Ethyl Substituent (Steric Anchoring): The ethyl group provides precise steric bulk. It is small enough to avoid steric clashes but large enough to anchor the molecule into hydrophobic sub-pockets of target receptors (such as the APJ or CRF1 receptors), increasing binding affinity via van der Waals interactions.

Historical Evolution Across Therapeutic Targets

The utility of 6-ethylpyrazin-2-amine has evolved significantly over the past two decades, adapting to the shifting priorities of the pharmaceutical industry.

Table 2: Historical Evolution of 6-Ethylpyrazin-2-amine in Drug Discovery

EraPrimary TargetTherapeutic IndicationReference
Early 2000s CRF1 Receptor AntagonistsAnxiety, Depression, Stress Disorders1
Mid 2010s p38 MAP Kinase InhibitorsAsthma, COPD, Inflammatory Bowel Disease2
Late 2010s APJ Receptor AgonistsPulmonary Arterial Hypertension, Heart Failure3
2020s SSTR4 AgonistsAlzheimer's Disease, Neurodegeneration4
Mechanistic Insight: APJ Receptor Modulation

In recent years, the most prominent application of 6-ethylpyrazin-2-amine has been in the development of Apelin (APJ) receptor agonists 3. The APJ receptor is a G-protein coupled receptor (GPCR) that, when activated, triggers a Gi/o protein cascade. This inhibits cAMP production, leading to profound vasodilation and cardioprotection, making it a prime target for treating Pulmonary Arterial Hypertension (PAH).

APJ_Pathway Drug 6-Ethylpyrazin-2-amine Derivatives APJ APJ Receptor (GPCR) Drug->APJ Agonist Binding Gi Gi/o Protein Activation APJ->Gi Transduction cAMP cAMP Production Inhibition Gi->cAMP Downregulation Effect Vasodilation & Cardioprotection cAMP->Effect Cellular Response

Fig 1: Signal transduction pathway of APJ receptor agonists derived from 6-ethylpyrazin-2-amine.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility in the lab, the following protocols represent self-validating systems for the synthesis and functionalization of 6-ethylpyrazin-2-amine.

Protocol 1: Synthesis of the Core via Suzuki-Miyaura Cross-Coupling

Objective: Generate the 6-ethylpyrazin-2-amine scaffold from commercially available precursors. Causality: The use of Pd(dppf)Cl₂ ensures efficient oxidative addition into the C-Cl bond of 2-amino-6-chloropyrazine. The biphasic dioxane/water system dissolves both the organic starting materials and the inorganic base (K₂CO₃), facilitating the transmetalation step.

  • Preparation: Charge a reaction vessel with 2-amino-6-chloropyrazine (1.0 equiv), ethylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvation: Suspend the mixture in a 4:1 solution of 1,4-dioxane and water.

  • Degassing: Purge the mixture with N₂ for 15 minutes. Causality: Removing dissolved oxygen prevents the oxidative degradation of the palladium catalyst.

  • Reaction: Add Pd(dppf)Cl₂ (0.05 equiv) and heat the mixture to 90°C for 12 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The complete disappearance of the starting material mass (m/z 129.5) and the appearance of the product mass (m/z 124.1) confirms reaction completion.

  • Isolation: Cool to room temperature, extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and purify via silica gel chromatography to yield 6-ethylpyrazin-2-amine.

Protocol 2: Electrophilic Bromination to 3,5-Dibromo-6-ethylpyrazin-2-amine

Objective: Functionalize the 3- and 5-positions for downstream API synthesis, a critical step in the development of APJ receptor modulators 5. Causality: The C2-amine is strongly electron-donating, activating the ortho (C3) and para (C5) positions of the pyrazine ring toward electrophilic aromatic substitution. N-Bromosuccinimide (NBS) provides a controlled, gradual release of electrophilic bromine.

  • Preparation: Dissolve 6-ethylpyrazin-2-amine (1.0 equiv) in anhydrous Tetrahydrofuran (THF).

  • Temperature Control: Cool the solution to 0°C using an ice bath. Causality: Maintaining low temperature suppresses radical side reactions and prevents over-oxidation or ring-opening, ensuring high regioselectivity.

  • Addition: Add NBS (4.0 equiv) portion-wise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validation: Quench an aliquot in water/EtOAc and analyze via LC-MS. The target product will present a distinct isotopic pattern at m/z 279.8, 281.8, and 283.8 (1:2:1 ratio), confirming successful dibromination.

  • Isolation: Quench the bulk reaction with aqueous Na₂S₂O₃ to neutralize unreacted NBS, extract with EtOAc, and concentrate to yield the dibrominated intermediate.

Synthesis_Workflow Start 2-Amino-6-chloropyrazine + Ethylboronic acid Catalyst Pd(dppf)Cl2, K2CO3 90°C, Dioxane/H2O Start->Catalyst Reagent Prep Coupling Suzuki-Miyaura Coupling Catalyst->Coupling Cross-Coupling Bromination NBS, THF, 0°C Electrophilic Addition Coupling->Bromination Intermediate Product 3,5-Dibromo-6- ethylpyrazin-2-amine Bromination->Product Functionalization

Fig 2: Two-step synthetic workflow for the preparation of functionalized 6-ethylpyrazin-2-amine.

Conclusion

The trajectory of 6-ethylpyrazin-2-amine from a simple heterocyclic building block to a cornerstone of modern API synthesis underscores the importance of rational scaffold selection. By leveraging its unique balance of metabolic stability, synthetic versatility, and steric anchoring, medicinal chemists continue to unlock novel therapeutic pathways—from early CNS applications to cutting-edge cardiovascular and neurodegenerative treatments.

References

  • COMPOUNDS AND COMPOSITIONS FOR TREATING CONDITIONS ASSOCIATED WITH APJ RECEPTOR ACTIVITY Source: Googleapis.com (EP 3 860 998 B1 / Annapurna Bio Inc.) URL:3

  • Substituted aryl 1,4-pyrazine derivatives Source: Google Patents (WO2003045924A1) URL: 1

  • Inhibitor of p38 map kinase Source: Google Patents (US9447076B2) URL: 2

  • N-(heterocyclyl and heterocyclylalkyl)-3-benzylpyridin-2-amine derivatives as sstr4 agonists Source: Google Patents (WO2021202775A1) URL: 4

  • Compounds and compositions for treating conditions associated with apj receptor activity (Synthetic Methods) Source: Google Patents (WO2020073011A1) URL: 5

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Bromination of 6-Ethylpyrazin-2-amine using N-Bromosuccinimide (NBS)

Introduction & Mechanistic Rationale The functionalization of pyrazine scaffolds is a critical step in the synthesis of complex active pharmaceutical ingredients (APIs), particularly those targeting G-protein coupled rec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The functionalization of pyrazine scaffolds is a critical step in the synthesis of complex active pharmaceutical ingredients (APIs), particularly those targeting G-protein coupled receptors such as the APJ receptor [1]. 6-Ethylpyrazin-2-amine is a highly valuable building block in medicinal chemistry; however, its downstream utility often relies on precise, regioselective halogenation to enable subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

The regioselectivity of this transformation is governed by the inherent electronic properties of the pyrazine ring. The primary amine ( −NH2​ ) at the C2 position acts as a strong electron-donating group. Through resonance, it significantly increases the electron density of the heteroaromatic system, specifically activating the ortho (C3) and para (C5) positions toward Electrophilic Aromatic Substitution (EAS) [2]. Because the C6 position is sterically and electronically blocked by the ethyl group, electrophilic attack is strictly directed to the C3 and C5 carbons.

N-Bromosuccinimide (NBS) is strategically selected as the halogenating agent over molecular bromine ( Br2​ ). NBS provides a low, steady, and controlled concentration of electrophilic bromine ( Br+ ), which minimizes the oxidative degradation of the sensitive primary amine and prevents the formation of complex, intractable reaction mixtures [2].

Reaction Pathway & Causality

The bromination proceeds sequentially. The first equivalent of NBS rapidly brominates the most electron-rich available position (typically C3, ortho to the amine). A subsequent excess of NBS drives the reaction to exhaustive dibromination at the C5 position, yielding the fully functionalized 3,5-dibromo-6-ethylpyrazin-2-amine.

Pathway SM 6-Ethylpyrazin-2-amine (Starting Material) INT 3-Bromo-6-ethylpyrazin- 2-amine (Intermediate) SM->INT C3 Bromination NBS1 NBS (1st eq.) Electrophilic Br+ NBS1->INT PROD 3,5-Dibromo-6-ethylpyrazin- 2-amine (Product) INT->PROD C5 Bromination NBS2 NBS (Excess) Electrophilic Br+ NBS2->PROD

Sequential electrophilic bromination of 6-ethylpyrazin-2-amine using NBS.

Experimental Design & Condition Optimization

The stoichiometric ratio of NBS and the choice of solvent are the primary drivers of the reaction outcome. While monobromination of 2-aminopyrazines can be achieved using near-stoichiometric NBS in polar aprotic solvents like acetonitrile [2], exhaustive dibromination requires an excess of the reagent to drive the reaction to completion. Table 1 summarizes the optimization landscape for aminopyrazine bromination.

Table 1: Optimization of Reaction Conditions for Aminopyrazine Bromination

Equivalents of NBSSolventTemperatureTimeMajor ProductYield / Outcome
1.1 equivAcetonitrileRoom Temp1 h3-Bromo-6-ethylpyrazin-2-amineHigh (Monobromination) [2]
3.3 equivAcetonitrile100 °C (MW)10 min3,5-Dibromo-6-ethylpyrazin-2-amineModerate (38%) [2]
4.0 equiv THF 0 °C to RT 3 h 3,5-Dibromo-6-ethylpyrazin-2-amine High (82%, Optimized) [1]

Causality of Optimized Conditions: Tetrahydrofuran (THF) is utilized as the solvent because it provides excellent solubility for the starting material while remaining unreactive toward NBS under these specific thermal conditions. The initial cooling to 0 °C is a critical self-validating control mechanism; the electrophilic bromination of highly activated pyrazines is strongly exothermic. Controlling the initial temperature prevents thermal runaway and suppresses the formation of polymeric byproducts.

Detailed Protocol: Synthesis of 3,5-Dibromo-6-ethylpyrazin-2-amine

This protocol is adapted from validated medicinal chemistry workflows for the preparation of APJ receptor agonists [1].

Workflow Step1 Step 1: Reaction Setup Dissolve SM in anhydrous THF at 0 °C Step2 Step 2: NBS Addition Add 4.0 equiv NBS portion-wise (Exothermic Control) Step1->Step2 Step3 Step 3: Reaction Propagation Stir at Room Temperature for 3 hours Step2->Step3 Step4 Step 4: Quenching Add saturated Na2SO3 (aq) to reduce excess NBS Step3->Step4 Step5 Step 5: Extraction & Drying Extract with EtOAc, wash with brine, dry over Na2SO4 Step4->Step5 Step6 Step 6: Purification Silica Gel Chromatography (PE/EtOAc = 20/1) Step5->Step6

Experimental workflow for the synthesis and purification of the dibrominated pyrazine.

Materials & Reagents
  • 6-Ethylpyrazin-2-amine : 3.57 g (29.0 mmol, 1.0 equiv)

  • N-Bromosuccinimide (NBS) : 20.7 g (116 mmol, 4.0 equiv) - Ensure reagent is fresh and not discolored (yellow/orange indicates free bromine degradation).

  • Tetrahydrofuran (THF) : 50 mL, anhydrous

  • Sodium Sulfite ( Na2​SO3​ ) : Saturated aqueous solution

  • Ethyl Acetate (EtOAc) : 100 mL

  • Petroleum Ether (PE)

  • Sodium Sulfate ( Na2​SO4​ ) : Anhydrous

Step-by-Step Methodology
  • Reaction Setup : To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 6-ethylpyrazin-2-amine (3.57 g, 29.0 mmol). Purge the flask with Nitrogen ( N2​ ) to maintain an inert atmosphere. Dissolve the starting material in anhydrous THF (50 mL).

  • Temperature Control : Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Electrophile Addition : Weigh out NBS (20.7 g, 116 mmol, 4.0 equiv). Add the NBS to the stirring solution portion-wise over 15-20 minutes. Analytical Insight: Portion-wise addition mitigates the exothermic spike associated with the initial rapid monobromination step.

  • Reaction Propagation : Once the addition is complete, remove the ice-water bath. Allow the resulting mixture to warm to room temperature naturally. Stir the reaction continuously for 3 hours. Monitor the reaction progression via TLC or LC-MS to confirm the complete consumption of the starting material and the monobrominated intermediate.

  • Quenching : Dilute the reaction mixture with EtOAc (100 mL). To quench the reaction and neutralize any unreacted NBS or trace Br2​ , add saturated aqueous Na2​SO3​ solution (approx. 50 mL) and stir vigorously until the organic layer is decolorized. Causality: Na2​SO3​ reduces reactive bromine species to inert bromide salts, preventing unwanted oxidative side reactions during solvent evaporation.

  • Extraction & Washing : Transfer the biphasic mixture to a separatory funnel. Separate the organic layer. Wash the organic layer once with brine (50 mL) to remove residual water and salts.

  • Drying & Concentration : Transfer the organic layer to an Erlenmeyer flask, add anhydrous Na2​SO4​ , and let sit for 10 minutes to dry. Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

  • Purification : Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Petroleum Ether / Ethyl Acetate (PE / EtOAc = 20 / 1). Collect the fractions containing the product and concentrate to afford 3,5-dibromo-6-ethylpyrazin-2-amine as a yellow oil (Yield: ~6.65 g, 82%).

Analytical Characterization

To validate the success of the protocol, the isolated product should be subjected to LC-MS analysis.

  • Expected LC-MS Profile : The mass spectrum will display a highly characteristic 1:2:1 isotopic pattern due to the presence of two bromine atoms ( 79Br and 81Br ).

  • Expected m/z (M+H)+ : 279.8, 281.8, 283.8 [1].

  • Physical Appearance : Yellow oil (which may solidify upon prolonged standing at reduced temperatures).

References

  • Compounds and compositions for treating conditions associated with apj receptor activity. Annapurna Bio Inc.
Application

Application Note: Advanced Formulation Techniques for 6-Ethylpyrazin-2-amine in In-Vitro Assays

Executive Summary & Scientific Context 6-Ethylpyrazin-2-amine (CAS: 13535-10-9) is a highly versatile heterocyclic building block and ligand precursor extensively utilized in modern drug discovery. It serves as a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

6-Ethylpyrazin-2-amine (CAS: 13535-10-9) is a highly versatile heterocyclic building block and ligand precursor extensively utilized in modern drug discovery. It serves as a critical pharmacophore in the development of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors [1] and APJ receptor agonists [2].

Despite its low molecular weight (123.16 g/mol ), formulating 6-ethylpyrazin-2-amine and its direct derivatives for in-vitro biochemical and cell-based assays presents unique physicochemical challenges. The compound possesses a polar primary amine attached to a lipophilic ethyl-pyrazine core, creating a dichotomy in solubility. Direct dissolution in aqueous physiological buffers often results in micro-precipitation or non-specific binding to assay microplates.

This application note provides a self-validating, step-by-step formulation methodology designed to maximize compound bioavailability, prevent solvent shock, and ensure reproducible data in high-throughput screening (HTS) environments.

Causality in Formulation Design: The "Why" Behind the Protocol

As a Senior Application Scientist, it is critical to move beyond merely following steps and understand the mechanistic causality of the formulation environment:

  • Anhydrous DMSO as the Primary Vehicle: Pyrazine-amines are susceptible to slow oxidation and hydrolytic degradation over time. Using anhydrous DMSO (<0.1% water) for master stocks prevents premature degradation and ensures that the compound remains fully solvated at high concentrations (e.g., 10 mM)[3].

  • Prevention of "Solvent Shock" via Step-Down Dilution: Directly spiking a 10 mM DMSO stock into an aqueous buffer creates localized zones of high hydrophobicity, causing the pyrazine core to nucleate and form colloidal aggregates. By performing serial dilutions in DMSO before the final aqueous transfer, we reduce the thermodynamic shock, keeping the compound in the monomeric state.

  • Carrier Proteins (BSA) to Mitigate Depletion: 6-Ethylpyrazin-2-amine derivatives exhibit moderate lipophilicity. In low-concentration biochemical assays (e.g., <1 μM), the compound can adhere to polystyrene plate walls. Introducing 0.1% Bovine Serum Albumin (BSA) or a mild non-ionic surfactant (like 0.01% Pluronic F-127) acts as a thermodynamic sink, preventing non-specific binding and maintaining the effective free concentration.

Mandatory Visualizations

Formulation & Assay Integration Workflow

The following diagram illustrates the critical path from dry powder to the final in-vitro assay plate, highlighting the transition from organic to aqueous phases.

G A 6-Ethylpyrazin-2-amine (Dry Powder) B 10 mM Master Stock (100% Anhydrous DMSO) A->B Dissolve & Vortex C Intermediate Dilution (100x in DMSO) B->C Serial Dilution D Aqueous Buffer (PBS pH 7.4, 0.1% BSA) C->D Aqueous Spike-in E In-Vitro Assay Plate (<1% Final DMSO) D->E Transfer to Cells/Enzyme

Caption: Step-down formulation workflow to prevent solvent shock and micro-precipitation.

Pharmacological Target Context

6-Ethylpyrazin-2-amine derivatives are primarily evaluated in two distinct signaling pathways. Understanding these pathways dictates the choice of the final assay buffer (e.g., kinase buffer vs. cell culture media).

Pathway Ligand 6-Ethylpyrazin-2-amine Derivatives APJ APJ Receptor (GPCR) Ligand->APJ Agonism p38 p38 MAP Kinase Ligand->p38 Inhibition Effect1 Vasodilation & Cardiac Output APJ->Effect1 Effect2 Anti-inflammatory Response p38->Effect2

Caption: Dual pharmacological utility of 6-Ethylpyrazin-2-amine derivatives in in-vitro screening.

Experimental Protocols: A Self-Validating System

Protocol A: Preparation of 10 mM Master Stock

Objective: Create a stable, fully solvated organic stock.

  • Weighing: Accurately weigh 1.23 mg of 6-ethylpyrazin-2-amine powder using a microbalance.

  • Solvation: Add exactly 1.0 mL of LC-MS grade Anhydrous DMSO (≥99.9% purity).

  • Homogenization: Vortex the solution for 60 seconds at room temperature. Do not use ultrasonic baths, as localized heating can induce premature degradation of the amine group.

  • QC Validation: Visually inspect against a dark background. The solution must be completely transparent. If turbidity is observed, discard and re-weigh.

  • Storage: Aliquot into 50 μL volumes in amber glass vials (to prevent photo-oxidation) and store at -20°C.

Protocol B: Aqueous Kinetic Solubility Validation

Objective: Ensure the compound remains soluble in the final assay buffer before running expensive biological screens.[3]

  • Intermediate Preparation: Thaw a 10 mM DMSO stock aliquot. Dilute 1:10 in DMSO to create a 1 mM working stock.

  • Aqueous Spike: Add 5 μL of the 1 mM working stock to 195 μL of PBS (pH 7.4) containing 0.1% BSA in a 96-well UV-transparent plate (Final concentration: 25 μM compound, 2.5% DMSO).

  • Incubation: Seal the plate and incubate at 25°C for 24 hours with gentle shaking (300 rpm).

  • Centrifugation: Centrifuge the plate at 4,000 x g for 20 minutes to pellet any micro-precipitates.

  • Readout (Self-Validation): Transfer 100 μL of the supernatant to a new plate and measure absorbance at 340 nm (or analyze via LC-UV). Compare the peak area to a standard curve generated purely in DMSO. A recovery of >95% validates the formulation for in-vitro use.

Protocol C: Formulation for Cell-Based Assays (e.g., U937 Cells for p38 MAPK)

Objective: Deliver the compound to living cells without inducing DMSO toxicity.[1]

  • Media Preparation: Warm RPMI-1640 media containing 10% Fetal Calf Serum (FCS) to 37°C.

  • Serial Dilution: Perform an 8-point serial dilution of the compound in 100% DMSO.

  • Intermediate Media Transfer: Transfer 2 μL of each DMSO dilution into 198 μL of the warmed RPMI-1640 media (1:100 dilution). Crucial step: Pipette up and down 5 times immediately upon addition.

  • Cell Dosing: Add 50 μL of the intermediate media to 50 μL of U937 cells pre-plated in a 96-well plate.

  • Final Assay Conditions: The final DMSO concentration is now 0.5%, which is well below the cytotoxic threshold for U937 cells, ensuring that any observed loss in cell viability or kinase activity is strictly due to the compound's pharmacological effect, not solvent toxicity.

Quantitative Data Presentation

The following table summarizes the validated physicochemical parameters and formulation limits for 6-ethylpyrazin-2-amine to ensure assay integrity.

ParameterValidated Limit / RecommendationRationale / Causality
Max DMSO Stock Concentration 10 mM - 20 mMExceeding 20 mM increases the risk of precipitation upon freeze-thaw cycles.
Max Final DMSO in Biochemical Assays ≤ 2.5% v/vHigher concentrations can denature isolated enzymes (e.g., p38 MAPK).
Max Final DMSO in Cell Assays ≤ 0.5% v/vPrevents baseline shifts in cell viability (MTT assays) and non-specific stress responses.
Aqueous Kinetic Solubility (PBS, pH 7.4) > 250 μM (at 2.5% DMSO)The ethyl-pyrazine core is sufficiently accommodated by aqueous buffers at this threshold without precipitating.
Carrier Protein Requirement 0.1% BSA or 0.01% PluronicPrevents non-specific adsorption to hydrophobic polystyrene microplate walls.

References

  • Source: Google Patents (US9447076B2)
  • Source: Google Patents (WO2020073011A1)
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)

Sources

Method

Application Notes &amp; Protocols: Synthesis of CRF1 Receptor Antagonists via 6-Ethylpyrazin-2-amine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a comprehensive, mechanistically grounded workflow for the elaboration of 6-ethylpyrazin-2-amine into high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a comprehensive, mechanistically grounded workflow for the elaboration of 6-ethylpyrazin-2-amine into highly potent, brain-penetrant Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists.

Mechanistic Rationale & Retrosynthetic Strategy

Corticotropin-releasing factor 1 (CRF1) receptor antagonists represent a critical class of therapeutic agents for the management of stress-related psychiatric and gastrointestinal disorders, including anxiety, depression, and irritable bowel syndrome (IBS) [1]. Historically, early-generation CRF1 antagonists suffered from poor physicochemical properties, leading to high lipophilicity and prolonged adipose tissue accumulation.

The transition to substituted 1,4-pyrazine cores—specifically utilizing 6-ethylpyrazin-2-amine as a foundational building block—has revolutionized the pharmacokinetic profiles of these molecules [2]. The pyrazine scaffold lowers overall molecular lipophilicity while maintaining the basicity required for blood-brain barrier (BBB) penetration.

The synthesis relies on a highly efficient, chromatography-friendly sequence. The causality of this route is rooted in the electronic differentiation of the pyrazine ring:

  • Regioselective Bromination: The strongly electron-donating 2-amino group activates the ortho (C3) and para (C5) positions, allowing for exhaustive, regioselective dibromination.

  • Chemoselective Cross-Coupling: Oxidative addition by Palladium(0) occurs preferentially at the C5 position. Because the C3 position is rendered more electron-rich by the adjacent amino group, the more electron-deficient C5 position is kinetically favored for Suzuki-Miyaura coupling.

Synthesis_Workflow A 6-Ethylpyrazin-2-amine B 3,5-Dibromo-6-ethyl pyrazin-2-amine A->B NBS, THF 0°C to RT C 5-Aryl-3-bromo-6-ethyl pyrazin-2-amine B->C Aryl-B(OH)2, Pd(PPh3)4 Na2CO3, Toluene/H2O D 5-Aryl-3-methoxy-6-ethyl pyrazin-2-amine C->D NaOMe, MeOH Reflux E CRF1 Antagonist (Target Molecule) D->E 3-Pentanone, Ti(OPr-i)4 NaBH(OAc)3

Workflow for synthesizing pyrazine-based CRF1 antagonists from 6-ethylpyrazin-2-amine.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process analytical controls to ensure reproducibility and high yield.

Protocol A: Regioselective Halogenation (Synthesis of 3,5-Dibromo-6-ethylpyrazin-2-amine)

Causality: N-Bromosuccinimide (NBS) is utilized over elemental bromine to prevent over-oxidation and control the exothermicity of the electrophilic aromatic substitution.

  • Initiation: Dissolve 6-ethylpyrazin-2-amine (1.0 equiv, 50 mmol) in anhydrous THF (150 mL) and cool the reaction vessel to 0 °C under an inert argon atmosphere.

  • Reagent Addition: Add NBS (2.1 equiv, 105 mmol) portion-wise over 30 minutes to maintain the internal temperature below 5 °C. The solution will transition from pale yellow to deep orange.

  • Propagation & Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material is consumed, replaced by a product peak exhibiting a classic M,M+2,M+4 isotopic splitting pattern (1:2:1 ratio) at m/z≈279,281,283 , confirming dibromination.

  • Quenching & Isolation: Quench with 10% aqueous sodium thiosulfate (50 mL) to neutralize residual active bromine species. Extract with EtOAc ( 3×100 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

Causality: The electronic disparity between C3 and C5 allows for precise mono-arylation without the need for protecting groups.

  • Setup: In a Schlenk flask, combine 3,5-dibromo-6-ethylpyrazin-2-amine (1.0 equiv, 20 mmol), the desired aryl boronic acid (e.g., 2,4-dichlorophenylboronic acid) (1.05 equiv, 21 mmol), and Pd(PPh3​)4​ (0.05 equiv, 1 mmol).

  • Solvent System: Add a degassed biphasic mixture of Toluene/Ethanol (4:1, 100 mL) and 2M aqueous Na2​CO3​ (3.0 equiv, 30 mL).

  • Reaction: Heat the biphasic mixture to 90 °C for 6 hours under vigorous stirring.

  • Self-Validation: TLC (Hexanes/EtOAc 4:1) will show a highly UV-active fluorescent spot (product) running slightly below the dibromo starting material. LC-MS will confirm the mono-bromo isotopic signature ( M,M+2 at 1:1 ratio).

  • Workup: Filter through a pad of Celite to remove palladium black, separate the organic layer, and purify via flash chromatography.

Protocol C: Nucleophilic Aromatic Substitution (SNAr)
  • Setup: Dissolve the 5-aryl-3-bromo-6-ethylpyrazin-2-amine intermediate (1.0 equiv, 10 mmol) in anhydrous methanol (50 mL).

  • Substitution: Add a 25 wt% solution of sodium methoxide ( NaOMe ) in methanol (3.0 equiv, 30 mmol). Reflux at 70 °C for 12 hours. The electron-deficient nature of the pyrazine ring facilitates this displacement without transition metal catalysis.

  • Isolation: Concentrate the mixture, dilute with water, and extract with dichloromethane (DCM).

Protocol D: N-Alkylation via Lewis Acid-Mediated Reductive Amination

Causality: 2-Aminopyrazines are exceptionally poor nucleophiles. Standard reductive amination conditions often fail. Pre-forming the imine with a Lewis acid forces the equilibrium forward.

  • Imine Formation: To a solution of the 3-methoxy pyrazine intermediate (1.0 equiv, 5 mmol) and 3-pentanone (3.0 equiv, 15 mmol) in 1,2-dichloroethane (DCE, 25 mL), add Titanium(IV) isopropoxide ( Ti(OPr-i)4​ , 2.0 equiv, 10 mmol). Stir at 60 °C for 16 hours.

  • Reduction: Cool to 0 °C and add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 3.0 equiv, 15 mmol) portion-wise. Stir at room temperature for 8 hours.

  • Quenching: Quench carefully with 1M NaOH to precipitate titanium salts as a white solid. Filter, extract the filtrate with DCM, and purify to yield the final CRF1 antagonist.

Quantitative Data: Suzuki Coupling Optimization

To ensure maximum chemoselectivity at the C5 position and prevent unwanted C3-arylation or bis-arylation, the Suzuki-Miyaura coupling parameters must be strictly controlled. Below is the optimization matrix validating the choice of Pd(PPh3​)4​ and Na2​CO3​ .

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Regioselectivity (C5 : C3)
1 Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (aq)Toluene/EtOH9082% > 98 : 2
2 Pd(dppf)Cl2​ (5 mol%) K2​CO3​ (aq)Dioxane/H₂O9075%90 : 10
3 Pd(OAc)2​ / SPhos K3​PO4​ (aq)Toluene/H₂O10088%85 : 15 (Bis-aryl observed)
4 Pd(PPh3​)4​ (5 mol%) Cs2​CO3​ (aq)DMF/H₂O8060%95 : 5

Note: Highly active ligands (e.g., SPhos) overcome the electronic deactivation of the C3 position, leading to undesired bis-arylation. The relatively mild Pd(PPh3​)4​ is optimal for chemoselectivity.

Pharmacological Context & Mechanism of Action

Once synthesized, these 6-ethylpyrazin-2-amine derived compounds act as topology-2 selective, competitive antagonists at the CRF1 receptor [3]. By occupying the orthosteric binding site of this G-protein coupled receptor (GPCR), the pyrazine derivatives prevent endogenous Corticotropin-Releasing Factor (CRF) from binding. This halts the downstream Gs​ -protein mediated accumulation of cAMP, ultimately suppressing the release of Adrenocorticotropic Hormone (ACTH) and blunting the physiological stress response.

CRF1_Signaling CRF Corticotropin-Releasing Factor (CRF) CRF1 CRF1 Receptor (GPCR) CRF->CRF1 Endogenous Binding Antag Pyrazine CRF1 Antagonist (Synthesized Target) Antag->CRF1 Competitive Inhibition Gs Gs Protein Activation CRF1->Gs Signal Transduction cAMP cAMP Accumulation Gs->cAMP Adenylyl Cyclase PKA PKA Pathway Activation cAMP->PKA Stress ACTH Release & Stress Response PKA->Stress

Mechanism of pyrazine-based CRF1 antagonists blocking the HPA axis stress response.

References

  • Hodgetts, K. J., et al. "Discovery of N-(1-Ethylpropyl)-[3-methoxy-5-(2-methoxy-4-trifluoromethoxyphenyl)-6-methyl-pyrazin-2-yl]amine 59 (NGD 98–2): An Orally Active Corticotropin Releasing Factor-1 (CRF-1) Receptor Antagonist." Journal of Medicinal Chemistry, 2011.[Link]

  • Verhoest, P. R., et al. "Substituted aryl 1,4-pyrazine derivatives." WIPO (PCT) WO2003045924A1, 2003.
  • Million, M., et al. "The Newly Developed CRF1-Receptor Antagonists, NGD 98-2 and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats." PLOS One, 2013.[Link]

Application

Application Notes &amp; Protocols: Incorporating 6-Ethylpyrazin-2-amine into Novel Drug Delivery Systems

Introduction: The Rationale for Advanced Formulation 6-Ethylpyrazin-2-amine is a heterocyclic amine belonging to the pyrazine class of compounds. Pyrazine derivatives are of significant interest in medicinal chemistry du...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Advanced Formulation

6-Ethylpyrazin-2-amine is a heterocyclic amine belonging to the pyrazine class of compounds. Pyrazine derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. While the specific therapeutic applications of 6-Ethylpyrazin-2-amine are still under investigation, its structural motifs suggest potential utility.

A primary challenge in the development of new chemical entities like 6-Ethylpyrazin-2-amine is overcoming suboptimal physicochemical and pharmacokinetic properties. Based on its predicted properties (see Table 1), the molecule may exhibit limited aqueous solubility, potentially hindering its bioavailability. Novel drug delivery systems (NDDS) offer a strategic approach to address these limitations.[][2] By encapsulating the active pharmaceutical ingredient (API) in carriers such as liposomes or polymeric nanoparticles, it is possible to:

  • Enhance solubility and stability.[][3]

  • Enable controlled and sustained release of the drug.[4]

  • Improve pharmacokinetic profiles and prolong circulation time.[5]

  • Potentially target specific tissues or cells, thereby increasing efficacy and reducing systemic toxicity.[][2][6]

This document provides detailed protocols for the formulation, characterization, and in vitro evaluation of 6-Ethylpyrazin-2-amine loaded into two distinct and widely applicable nanocarrier platforms: Liposomes and Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles .

Table 1: Physicochemical Properties of 6-Ethylpyrazin-2-amine and Related Analogs Note: Experimentally determined values for 6-Ethylpyrazin-2-amine are limited. Properties are estimated based on its structure and data from similar pyrazine compounds.

PropertyValue (Predicted/Analog Data)SourceSignificance for Formulation
Molecular Weight~123.16 g/mol [7]Influences diffusion and loading capacity.
XLogP3~0.3 - 1.3[7][8]Indicates moderate lipophilicity, suitable for encapsulation in both lipid and polymeric matrices.
Water SolubilityPredicted to be low to moderate[9]A key reason for employing NDDS to improve bioavailability.
pKa (Strongest Basic)~1.97 (for 2-ethyl-6-methylpyrazine)[9]The amine group may be protonated at physiological pH, influencing solubility and interaction with charged carriers.

General Workflow for NDDS Development

The successful development of a drug delivery system follows a logical progression from formulation to characterization and functional testing. This guide is structured to follow this workflow, providing both the "how" and the "why" for each critical stage.

NDDS_Workflow cluster_Formulation Formulation cluster_Characterization Physicochemical Characterization cluster_Evaluation In Vitro Evaluation F1 API & Excipient Selection F2 Protocol 1: Liposome (Thin-Film Hydration) F1->F2 Choose System F3 Protocol 2: PLGA NP (Emulsion-Solvent Evaporation) F1->F3 Choose System C1 Protocol 3: Size & Zeta Potential (DLS) F2->C1 F3->C1 C2 Protocol 4: Encapsulation Efficiency & Drug Load (HPLC) C1->C2 E1 Protocol 5: Drug Release Study (Dialysis Method) C2->E1 C3 Morphology (TEM/SEM) E2 Protocol 6: Cytotoxicity Study (MTT Assay) E1->E2

Caption: Overall workflow for developing 6-Ethylpyrazin-2-amine nanocarriers.

Formulation Protocols

Protocol 1: Liposome Formulation via Thin-Film Hydration

Principle: This method, also known as the Bangham method, is a robust and widely used technique for preparing liposomes.[10][11][12] Lipids and the hydrophobic drug are dissolved in an organic solvent, which is then evaporated to form a thin lipid film. Subsequent hydration of this film with an aqueous buffer causes the lipids to self-assemble into multilamellar vesicles (MLVs).[10][13] An optional extrusion step can be used to produce unilamellar vesicles (LUVs) with a more uniform size distribution.[13][14]

Materials & Reagents:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 6-Ethylpyrazin-2-amine

  • Chloroform

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid & Drug Dissolution: In a round-bottom flask, dissolve 50 mg of DSPC, 15 mg of cholesterol, and 5 mg of 6-Ethylpyrazin-2-amine in 5 mL of chloroform.

    • Causality Note: Chloroform is an excellent solvent for both the lipids and the moderately lipophilic API, ensuring a homogenous mixture for film formation.[14] Cholesterol is included to modulate membrane fluidity and stability, reducing drug leakage.[15]

  • Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to 40-50°C. Reduce the pressure and rotate the flask (approx. 150 rpm) until a thin, uniform, and transparent lipid film is formed on the inner wall.[10][14]

  • Solvent Removal: Continue evaporation under high vacuum for at least 2 hours (or overnight in a vacuum oven) to ensure complete removal of residual chloroform.[14]

    • Causality Note: Residual solvent can affect the integrity and toxicity of the final liposome formulation.

  • Hydration: Add 5 mL of pre-warmed (60°C, above the transition temperature of DSPC) PBS (pH 7.4) to the flask. Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended in the buffer. This will form a milky suspension of MLVs.[10][12]

  • Sonication (Optional): To aid hydration and reduce initial particle size, sonicate the suspension in a bath sonicator for 5-10 minutes.

  • Size Extrusion (Recommended): For a uniform size distribution, the MLV suspension should be extruded. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes. Heat the extruder block to 60°C.

  • Pass the liposome suspension through the extruder 11-21 times.[14][15] This process forces the larger vesicles through the defined pores, resulting in the formation of LUVs with a diameter close to the membrane pore size.[13]

  • Purification: To remove unencapsulated 6-Ethylpyrazin-2-amine, the liposome suspension can be purified by dialysis against PBS or using size exclusion chromatography.

  • Storage: Store the final liposomal formulation at 4°C.

Protocol 2: PLGA Nanoparticle Formulation via Single Emulsion-Solvent Evaporation

Principle: This is a common and effective method for encapsulating hydrophobic or lipophilic drugs into a biodegradable polymer matrix.[4][16] The polymer (PLGA) and drug are dissolved in a water-immiscible organic solvent. This "oil phase" is then emulsified in an aqueous solution containing a surfactant, forming an oil-in-water (O/W) emulsion. The organic solvent is then evaporated, causing the polymer to precipitate and form solid nanoparticles with the drug entrapped inside.[4][17]

Materials & Reagents:

  • Poly(D,L-lactide-co-glycolide) (PLGA, 50:50 lactide:glycolide ratio)

  • 6-Ethylpyrazin-2-amine

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA), 1% w/v aqueous solution

  • Deionized water

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

  • High-speed centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of 6-Ethylpyrazin-2-amine in 2 mL of dichloromethane (DCM).[16]

    • Causality Note: PLGA is an FDA-approved biodegradable polymer, and its degradation rate can be tuned by the lactide-to-glycolide ratio.[4] DCM is a volatile solvent that efficiently dissolves both PLGA and many small-molecule drugs.

  • Aqueous Phase Preparation: Prepare a 1% w/v solution of PVA in deionized water. PVA acts as a surfactant, stabilizing the emulsion droplets and preventing their aggregation during formulation.[18]

  • Emulsification: Add the organic phase dropwise to 10 mL of the aqueous PVA solution while subjecting the mixture to high-energy emulsification. Use either a probe sonicator (e.g., 60% amplitude for 2 minutes on ice) or a high-speed homogenizer (e.g., 10,000 rpm for 5 minutes).

    • Causality Note: The intensity and duration of sonication are critical parameters that directly influence the final nanoparticle size. Higher energy input generally leads to smaller particles.[4]

  • Solvent Evaporation: Transfer the resulting O/W emulsion to a beaker and stir magnetically at room temperature for 4-6 hours (or until all DCM has evaporated).[16] This step solidifies the nanoparticles.

  • Nanoparticle Collection: Transfer the nanoparticle suspension to centrifuge tubes. Pellet the nanoparticles by high-speed centrifugation (e.g., 15,000 x g for 20 minutes at 4°C).

  • Washing: Discard the supernatant, which contains unencapsulated drug and excess PVA. Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step. Perform this washing step two more times to ensure purity.

  • Resuspension/Lyophilization: Resuspend the final washed pellet in a small volume of deionized water for immediate characterization. For long-term storage, resuspend in a cryoprotectant solution (e.g., 5% sucrose) and lyophilize (freeze-dry).[4]

Formulation_Process cluster_Liposome Protocol 1: Thin-Film Hydration cluster_PLGA Protocol 2: Emulsion-Solvent Evaporation L1 Dissolve Lipids & API in Chloroform L2 Evaporate Solvent (Thin Film Formation) L1->L2 L3 Hydrate with Aqueous Buffer L2->L3 L4 Extrude for Uniform Size L3->L4 P1 Dissolve PLGA & API in DCM (Oil Phase) P2 Emulsify in PVA Solution (Aqueous) P1->P2 P3 Evaporate DCM (Nanoparticle Solidification) P2->P3 P4 Wash & Collect by Centrifugation P3->P4

Caption: Key steps in liposome and PLGA nanoparticle formulation.

Physicochemical Characterization Protocols

Characterization is a critical step to ensure that the formulation meets the desired specifications for size, charge, and drug content.[19][20]

Protocol 3: Particle Size, Polydispersity Index (PDI), and Zeta Potential Measurement

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (size) and size distribution (PDI) of nanoparticles in suspension.[21] The same instrument often uses Electrophoretic Light Scattering (ELS) to measure the zeta potential, which is an indicator of the surface charge and a key predictor of colloidal stability.[22][23]

Equipment: Zetasizer or similar DLS/ELS instrument.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the nanoparticle suspension (from Protocol 1 or 2) with deionized water or PBS to achieve a suitable particle count rate (typically a slightly hazy, translucent suspension).

  • Size & PDI Measurement:

    • Transfer the diluted sample to a disposable sizing cuvette.

    • Place the cuvette in the instrument.

    • Set the measurement parameters (e.g., dispersant viscosity, temperature at 25°C).[14]

    • Equilibrate for 120 seconds and perform the measurement.[15] Record the Z-average diameter and PDI.

    • Interpretation: A Z-average size between 50-200 nm is often desirable for systemic drug delivery. A PDI value < 0.3 indicates a relatively monodisperse and homogenous population.[24]

  • Zeta Potential Measurement:

    • Transfer the diluted sample to a disposable folded capillary cell, ensuring no air bubbles are trapped.

    • Place the cell in the instrument.

    • Perform the measurement using the ELS mode. Record the zeta potential in millivolts (mV).

    • Interpretation: A zeta potential with a magnitude greater than ±30 mV (i.e., > +30 mV or < -30 mV) generally indicates good colloidal stability, as the electrostatic repulsion between particles prevents aggregation.[22][23]

Protocol 4: Encapsulation Efficiency (EE) and Drug Loading (DL) Determination

Principle: High-Performance Liquid Chromatography (HPLC) is a precise technique used to quantify the amount of 6-Ethylpyrazin-2-amine.[20][25] By separating the formulated nanoparticles from the unencapsulated ("free") drug, we can determine the amount of drug successfully loaded into the carriers.[19]

Equipment: HPLC system with UV detector, analytical column (e.g., C18), centrifuge.

Procedure:

  • Separation of Free Drug:

    • Take a known volume (e.g., 1 mL) of the unpurified nanoparticle suspension.

    • Centrifuge the sample at high speed (e.g., 15,000 x g for 20 minutes) to pellet the nanoparticles.

    • Carefully collect the supernatant, which contains the free, unencapsulated drug.

  • Quantification of Free Drug (W_free):

    • Analyze the supernatant using a pre-validated HPLC method for 6-Ethylpyrazin-2-amine.

    • Determine the concentration of the drug in the supernatant by comparing its peak area to a standard curve of known concentrations. Calculate the total weight of free drug.

  • Quantification of Total Drug (W_total):

    • Take the same known volume (1 mL) of the unpurified nanoparticle suspension.

    • Add a solvent (e.g., acetonitrile) that dissolves the nanoparticles and releases the encapsulated drug. Vortex thoroughly.

    • Analyze this solution by HPLC to determine the total amount of drug used in the formulation.

  • Calculations:

    • Encapsulation Efficiency (%EE): %EE = ((W_total - W_free) / W_total) * 100

    • Drug Loading (%DL): First, determine the weight of the nanoparticles (W_nanoparticles) by lyophilizing a known volume of the purified suspension. %DL = ((W_total - W_free) / W_nanoparticles) * 100

Table 2: Example Characterization Data for Formulations

ParameterLiposome FormulationPLGA NP FormulationDesired Range/Value
Z-Average Size (nm)115.4 ± 4.2160.8 ± 6.150 - 200 nm
Polydispersity Index (PDI)0.18 ± 0.030.21 ± 0.04< 0.3
Zeta Potential (mV)-15.2 ± 2.5-25.5 ± 3.1> |±20| mV for stability
Encapsulation Efficiency (%)~75%~85%As high as possible
Drug Loading (%)~3.5%~7.8%Dependent on application

In Vitro Evaluation Protocols

Protocol 5: In Vitro Drug Release Study

Principle: The dialysis membrane method is widely used to study the release kinetics of a drug from a nanocarrier.[19] The nanoparticle suspension is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the small molecule drug to diffuse out but retains the larger nanoparticles. The bag is placed in a release medium, and the amount of drug that diffuses out over time is measured.[26][27]

Materials:

  • Dialysis tubing (e.g., 10-14 kDa MWCO)

  • Release buffer (e.g., PBS pH 7.4, or pH 5.5 to simulate endosomal environment)

  • Shaking incubator or water bath

  • HPLC system

Procedure:

  • Preparation: Hydrate the dialysis tubing according to the manufacturer's instructions.

  • Loading: Pipette a known volume (e.g., 1 mL) of the purified nanoparticle suspension into a section of the dialysis tubing and securely seal both ends.

  • Incubation: Submerge the sealed bag into a known volume (e.g., 50 mL) of release buffer in a beaker.

  • Place the beaker in a shaking incubator set to 37°C and a constant agitation speed (e.g., 100 rpm).

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the release buffer outside the dialysis bag.

  • Sink Conditions: Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release buffer to maintain sink conditions.

  • Analysis: Quantify the concentration of 6-Ethylpyrazin-2-amine in each collected sample using HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate a release profile.

Protocol 6: Cell Viability / Cytotoxicity Assessment (MTT Assay)

Principle: The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[28] Viable cells with active mitochondria contain oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[29][30] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.[31]

Materials:

  • Selected cell line (e.g., a relevant cancer cell line like MCF-7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl)[29][31]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[29]

  • Treatment: Prepare serial dilutions of the free drug, the drug-loaded nanoparticles, and the "empty" (blank) nanoparticles in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control.

  • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[28]

  • Incubate for another 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.[31][32]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[29]

  • Measurement: Gently mix the plate to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[30]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells: % Cell Viability = (Absorbance_treated / Absorbance_control) * 100

Conclusion

The protocols detailed in this guide provide a comprehensive framework for the successful incorporation of 6-Ethylpyrazin-2-amine into liposomal and PLGA nanoparticle-based drug delivery systems. By following these methodologies, researchers can create, characterize, and evaluate advanced formulations designed to enhance the therapeutic potential of this novel compound. Careful attention to the critical parameters highlighted in each protocol is essential for achieving reproducible and optimal results.

References

  • ResolveMass Laboratories Inc. (2025). PLGA nanoparticles synthesis.
  • Medic Tech. (2026). MTT Assay for Nanoparticle Cytotoxicity Assessment. Protoly Protocol Builder.
  • Genie Life Science. (n.d.). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation.
  • CD Formulation. (n.d.). Thin-Film Hydration Method for Liposome Preparation.
  • Muttil, P. et al. (n.d.). Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform. PMC.
  • JoVE. (2009). Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT assay. PMC.
  • Šturm, L. & Poklar Ulrih, N. (n.d.). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. PMC.
  • Weng, J. et al. (n.d.). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. PMC.
  • dos Santos, G. A. et al. (n.d.). Physicochemical characterization of drug nanocarriers. PMC.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • Brookhaven Instruments. (2021). Characterizing Liposomes with DLS and Zeta Potential: Tools for Drug Delivery.
  • ResolveMass Laboratories Inc. (2026). Lipid Nanoparticle Characterization Techniques for Size, Charge, and Stability.
  • McCarthy, C. et al. (2020). Comparative Nanofabrication of PLGA-Chitosan-PEG Systems Employing Microfluidics and Emulsification Solvent Evaporation Techniques. MDPI.
  • Cazzolla, A. et al. (2024). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. PLOS One.
  • Google Patents. (n.d.). Solid in oil/water emulsion-diffusion-evaporation formulation for preparing curcumin-loaded plga nanoparticles.
  • Duan, Y. (n.d.). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. PubMed.
  • Mora-Huertas, C. E. et al. (2020). PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters. PMC.
  • Abcam. (n.d.). MTT assay protocol.
  • Wanigasekara, J. & Cazzolla, A. (2023). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. protocols.io.
  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Sharma, G. et al. (2022). Structural Characterization Study of a Lipid Nanocapsule Formulation Intended for Drug Delivery Applications Using Small-Angle Scattering Techniques. Molecular Pharmaceutics.
  • AZoM. (2024). Exploring Innovations in Pharmaceutical Characterization with Light Scattering with Dr. John F. Miller and Zhibin Guo.
  • Nagavarma, B. V. N. et al. (2019). In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery.
  • Marks, J. A. et al. (2022). Development of an In Vitro Release Assay for Low-Density Cannabidiol Nanoparticles Prepared by Flash NanoPrecipitation. Molecular Pharmaceutics.
  • Shen, J. & Burgess, D. J. (2014). A Review of In Vitro Drug Release Test Methods for Nano-Sized Dosage Forms. Semantic Scholar.
  • Paul, M. et al. (2026). Unlocking Nano-Drug Potential: Revolutionizing In Vitro Dissolution Testing for Nanomedicines. Preprints.org.
  • Creative Biolabs. (n.d.). Liposome Encapsulated Small Molecule Development Service.
  • PubChem. (n.d.). 6-Ethylpyridin-2-amine.
  • Ashley, G. W. et al. (n.d.). One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading. PMC.
  • Analyst. (n.d.). Simultaneous analysis of nanoparticles and small molecules by high-performance liquid chromatography using a silica monolithic column.
  • NextSDS. (n.d.). 6-ethylpyrazin-2-amine — Chemical Substance Information.
  • BOC Sciences. (n.d.). Polymeric Nanoparticles.
  • International Journal of Pharmaceutical Research and Applications. (2021). HPLC Method development and validation for Nano drug delivery system.
  • SCIRP. (n.d.). Purification of Nanoparticles by Liquid Chromatography for Biomedical and Engineering Applications.
  • Liu, D. et al. (2020). DNA-Controlled Encapsulation of Small Molecules in Protein Nanoparticles. Journal of the American Chemical Society.
  • Wanigasekara, J. & Cazzolla, A. (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. protocols.io.
  • Aydin, E. & Gultekin, H. E. (n.d.). Current HPLC Methods for Assay of Nano Drug Delivery Systems. PubMed.
  • Gjelde, K. et al. (2022). Nanoparticle Formulation Composition Analysis by Liquid Chromatography on Reversed-Phase Monolithic Silica. Analytical Chemistry.
  • Perez-Herrero, E. & Fernandez-Medarde, A. (n.d.). Small-molecule delivery by nanoparticles for anticancer therapy. PMC.
  • Monaco, A. et al. (2021). Polymer nano-systems for the encapsulation and delivery of active biomacromolecular therapeutic agents. RSC Publishing.
  • Al-Basha, D. et al. (2025). Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. MDPI.
  • PubChem. (n.d.). 5-Ethylpyrazin-2-amine.
  • FooDB. (2010). Showing Compound 6-Methyl-2-ethyl-pyrazine (FDB004438).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Retention Times for 6-Ethylpyrazin-2-amine Analysis

Welcome to the technical support guide for the analysis of 6-Ethylpyrazin-2-amine via High-Performance Liquid Chromatography (HPLC). This document is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of 6-Ethylpyrazin-2-amine via High-Performance Liquid Chromatography (HPLC). This document is designed for researchers, scientists, and drug development professionals who are working with this compound and facing chromatographic challenges. As a basic pyrazine derivative, 6-Ethylpyrazin-2-amine presents unique behaviors in reversed-phase HPLC that require a nuanced approach to method development and troubleshooting. This guide provides field-proven insights, systematic troubleshooting protocols, and step-by-step optimization workflows to help you achieve robust, reproducible, and accurate results.

Section 1: Understanding the Analyte - The Key to Chromatographic Success

The foundation of any robust analytical method is a thorough understanding of the analyte's physicochemical properties. 6-Ethylpyrazin-2-amine is a heterocyclic aromatic amine, and its basic nature is the single most important factor governing its behavior in reversed-phase HPLC.

The primary amine group on the pyrazine ring readily accepts a proton (becomes protonated) in acidic conditions. This ionization state is directly dependent on the mobile phase pH relative to the analyte's pKa (the pH at which the compound is 50% ionized). While the exact pKa of 6-Ethylpyrazin-2-amine is not widely published, similar pyrazine structures are weakly basic.[1] This means that in typical acidic mobile phases used in RP-HPLC, the analyte will exist in a positively charged, or cationic, state.

This cationization is the root of the most common analytical challenge: poor peak shape. Standard silica-based HPLC columns have residual silanol groups (Si-OH) on their surface. At a mobile phase pH above approximately 3.5, these silanol groups begin to deprotonate, becoming negatively charged (Si-O⁻).[2][3] The positively charged 6-Ethylpyrazin-2-amine molecule can then undergo a secondary, undesirable ionic interaction with these negatively charged silanol sites. This interaction is stronger than the intended hydrophobic partitioning, leading to a mixed-mode retention mechanism that results in significant peak tailing and unreliable retention times.[4][5]

Therefore, controlling the mobile phase pH is not just a suggestion but a critical requirement to suppress the ionization of the silica surface and ensure a single, predictable retention mechanism.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for 6-Ethylpyrazin-2-amine?

A robust starting point involves using a modern, high-purity, end-capped C18 column and a low-pH mobile phase to control analyte and silanol ionization.[2][6] See the table below for a recommended set of initial conditions.

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 5 µm (High-purity, end-capped)Provides good hydrophobic retention and minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Low pH suppresses silanol ionization, ensuring sharp peaks for basic analytes.[2][3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Elution Mode IsocraticStart with a simple isocratic hold (e.g., 70% A / 30% B) and adjust as needed.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven ensures retention time stability.[7]
Detection UV at 270-280 nm (scan for optimal wavelength)Pyrazine derivatives typically have strong UV absorbance in this range.[8]
Injection Vol. 10 µLA standard volume; avoid overloading the column.[9]

Q2: Why is my peak for 6-Ethylpyrazin-2-amine tailing or showing poor shape?

Peak tailing is the most common issue for basic compounds like this one.[2] The primary cause is secondary ionic interactions between the protonated amine analyte and deprotonated, negatively charged silanol groups on the column's stationary phase.[3][5]

Solutions:

  • Lower Mobile Phase pH: Ensure your mobile phase pH is below 3. Using a buffer or an acid modifier like formic or trifluoroacetic acid is essential.[2] This keeps the silanol groups in their neutral, non-ionized form.

  • Use a High-Purity Column: Modern Type B silica columns are specifically designed with fewer accessible silanol groups and are often end-capped to further shield them.[2]

  • Consider Additives (Use with Caution): Historically, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase to saturate the active silanol sites. However, this can suppress MS sensitivity and is less necessary with modern columns.[2]

Q3: My retention time is drifting. What should I check first?

Retention time drift can be systematic (always increasing or decreasing) or random.[7] The first step is to determine if the drift is chemical or mechanical.[10] Check the retention time of an unretained compound (t₀ marker). If both t₀ and your analyte peak are drifting proportionally, the issue is likely related to the flow rate (e.g., a leak or pump malfunction).[7][10] If only your analyte peak is drifting, the issue is chemical.

Top Chemical Causes for Drift:

  • Insufficient Column Equilibration: This is very common. Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase before the first injection.[11]

  • Mobile Phase pH Instability: An unbuffered or improperly prepared mobile phase can change pH over time, especially with volatile additives like TFA, which can evaporate from the reservoir.[10][12] Always prepare fresh mobile phase daily.

  • Temperature Fluctuations: An unstable column temperature will cause retention times to drift. Even a 1 °C change can shift retention by 1-2%.[7] Use a column oven.

Q4: How does mobile phase pH affect the retention of 6-Ethylpyrazin-2-amine?

Mobile phase pH is a critical parameter that directly influences retention time and peak shape.[13]

  • At Low pH (e.g., pH < 4): The analyte is fully protonated (positively charged). The silica surface is mostly neutral. This condition typically provides good peak shape. Retention is controlled by the hydrophobicity of the analyte and the concentration of the organic modifier.[3]

  • At Mid-Range pH (e.g., pH 4-7): The analyte remains protonated, but the column's silanol groups become increasingly deprotonated (negatively charged). This leads to strong secondary ionic interactions, which can unpredictably increase retention and cause severe peak tailing.[3] This pH range should generally be avoided.

  • At High pH (e.g., pH > 8): The analyte may become more neutral, which would increase its retention in reversed-phase mode. However, traditional silica-based columns are not stable at high pH and will dissolve.[13] Only use high pH with specialized hybrid or polymer-based columns.

Q5: Should I use Acetonitrile or Methanol as the organic modifier?

Both acetonitrile (ACN) and methanol (MeOH) are suitable for reversed-phase analysis of pyrazines.[8]

  • Acetonitrile: Generally offers higher elution strength (leading to shorter retention times for the same percentage), lower viscosity (resulting in lower backpressure), and better UV transparency. It is often the first choice.

  • Methanol: Can offer different selectivity, which might be useful for separating 6-Ethylpyrazin-2-amine from closely related impurities. It is also a more polar solvent.

For initial method development, acetonitrile is recommended. If selectivity issues arise, experimenting with methanol or a ternary mixture of ACN/MeOH/Water is a valid strategy.

Section 3: Systematic Troubleshooting Guide

When chromatographic problems arise, a logical, step-by-step approach is the most efficient way to identify and resolve the root cause.[7] The following diagram and table provide a framework for this process.

Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_rt_checks RT Checks cluster_shape_checks Peak Shape Checks cluster_solutions Solutions start Problem Observed problem_type Retention Time Issue Peak Shape Issue Other Issue start->problem_type rt_drift Drift or Jitter problem_type:f0->rt_drift rt_abrupt Abrupt Shift problem_type:f0->rt_abrupt tailing Tailing problem_type:f1->tailing fronting Fronting/Split problem_type:f1->fronting sol_hardware Check Hardware (Leaks, Pump, Oven Temp.) problem_type:f2->sol_hardware sol_sample Check Sample (Solvent, Concentration) problem_type:f2->sol_sample sol_mobile_phase Check Mobile Phase (pH, Freshness, Degassing) rt_drift->sol_mobile_phase Chemical Drift sol_column Check Column (Equilibration, Age, Contamination) rt_drift->sol_column Column Aging rt_drift->sol_hardware Flow Rate Drift rt_abrupt->sol_mobile_phase Wrong MP rt_abrupt->sol_hardware Major Leak tailing->sol_mobile_phase pH too high tailing->sol_column Silanol Activity fronting->sol_column Column Void fronting->sol_sample Overload / Solvent Mismatch

Caption: A logical workflow for troubleshooting common HPLC issues.

Troubleshooting Reference Table

ProblemProbable Cause(s)Recommended Solution(s)
Retention Time Drifting (Gradual) 1. Insufficient column equilibration. 2. Mobile phase composition changing (e.g., evaporation of volatile component).[10] 3. Column temperature drifting.[7] 4. Column aging/degradation.1. Increase equilibration time to 15-20 column volumes. 2. Prepare fresh mobile phase daily; keep reservoirs covered. 3. Verify column oven is set and stable. 4. Replace the column.
Retention Time Jitter (Random) 1. Air bubbles in the pump. 2. Inconsistent gradient mixing.[11] 3. Sticking check valves in the pump.1. Degas mobile phase thoroughly; purge the pump. 2. Manually pre-mix mobile phase to confirm if the mixer is the issue. 3. Clean or replace check valves as per manufacturer's instructions.
Abrupt Shift in Retention Time 1. Incorrect mobile phase prepared or selected. 2. Large leak in the system.[10] 3. Flow rate or gradient program was changed.1. Verify mobile phase composition and bottle connections. 2. Perform a pressure test; inspect all fittings for salt residue or drips. 3. Confirm the correct method is loaded and running.
Poor Peak Shape (Tailing) 1. Secondary silanol interactions (most likely cause).[2][3] 2. Column contamination or degradation. 3. Metal-sensitive interactions.[9]1. Lower mobile phase pH to <3 using a buffer or acid modifier. Use a high-purity, end-capped column. 2. Flush column with a strong solvent; if unresolved, replace the column. 3. Consider using a metal-free or bio-inert HPLC system if chelation is suspected.
Poor Peak Shape (Fronting) 1. Sample overload (too much mass injected).[9] 2. Sample solvent is much stronger than the mobile phase.1. Dilute the sample or reduce injection volume. 2. Dissolve the sample in the initial mobile phase or a weaker solvent.
Split Peaks 1. Clogged inlet frit or void at the head of the column. 2. Sample solvent effect (see "Fronting" above).1. Reverse-flush the column (disconnect from detector). If unresolved, the column may be damaged and need replacement. 2. Re-dissolve the sample in the mobile phase.
Section 4: Experimental Protocol: Step-by-Step Method Optimization

This protocol outlines a systematic approach to developing a robust and reliable HPLC method for 6-Ethylpyrazin-2-amine.

Optimization_Workflow start Define Analytical Goal (e.g., Purity, Quantification) step1 Step 1: Select Initial Conditions - High-Purity C18 Column - Low pH Mobile Phase (0.1% FA) - ACN/Water, Temp: 30°C start->step1 step2 Step 2: Optimize Mobile Phase pH - Test pH 2.5, 3.0, 3.5 - Select pH with best peak shape step1->step2 decision1 Peak Shape Acceptable? step2->decision1 decision1->step1 No (Re-evaluate Column/MP) step3 Step 3: Optimize % Organic (Isocratic) - Run 20%, 30%, 40% ACN - Target retention factor (k) of 2-10 decision1->step3 Yes decision2 Isocratic Resolution/Time OK? step3->decision2 step4 Step 4: Develop Gradient - Run scouting gradient (e.g., 5-95% ACN) - Optimize slope for best resolution decision2->step4 No step5 Step 5: Finalize & Validate - Define System Suitability - Assess Robustness (small changes in pH, %B, Temp) decision2->step5 Yes step4->step5 finish Robust Method Achieved step5->finish

Caption: A systematic workflow for HPLC method optimization.

Detailed Protocol:

Step 1: Initial Conditions & System Preparation

  • Install Column: Use a high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Prepare Mobile Phase:

    • Mobile Phase A: Accurately prepare 0.1% (v/v) formic acid in high-purity (e.g., 18 MΩ·cm) water.

    • Mobile Phase B: Accurately prepare 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

    • Degas both mobile phases for 10-15 minutes using sonication or vacuum filtration.[12]

  • System Setup: Set the flow rate to 1.0 mL/min and the column temperature to 30 °C. Set the UV detector to monitor at 275 nm.

  • Equilibrate System: Flush the column with a mixture of 70% A / 30% B for at least 20 minutes or until a stable baseline is achieved.

Step 2: Optimizing Mobile Phase pH for Peak Shape The goal is to find the pH that provides the most symmetrical peak by minimizing silanol interactions.

  • Prepare additional aqueous mobile phases with different pH values. For example:

    • pH 2.5: Use 0.1% Trifluoroacetic Acid (TFA) in water.

    • pH 3.5: Use a 20 mM potassium phosphate buffer, adjusted to pH 3.5 with phosphoric acid.

  • For each pH condition, equilibrate the system thoroughly.

  • Inject a standard solution of 6-Ethylpyrazin-2-amine and record the chromatogram.

  • Compare the peak asymmetry (tailing factor) for each condition. A value between 0.9 and 1.2 is ideal. Select the pH that provides the best peak shape to use for further optimization. For amine compounds, lower pH values typically yield better results.[2]

Step 3: Optimizing Organic Modifier Concentration (Isocratic Elution) The goal is to achieve a suitable retention time, typically where the retention factor (k) is between 2 and 10 for good resolution and quantification.

  • Using the optimal mobile phase pH from Step 2, prepare three isocratic mobile phase compositions with varying levels of acetonitrile (e.g., 20%, 30%, 40%).

  • Equilibrate the system with the first composition (e.g., 80% A / 20% B) and inject the sample.

  • Repeat for the other compositions.

  • Analyze the retention times. Choose the isocratic percentage that places your peak within the ideal 2 < k < 10 range. If resolution from other components is adequate and run time is acceptable, the method is developed.

Step 4: Developing a Gradient (If Necessary) If isocratic elution does not provide adequate separation from impurities or if the run time is too long, a gradient is required.

  • Scouting Gradient: Run a broad linear gradient, for example, from 5% to 95% Acetonitrile over 20 minutes.

  • Analyze Results: Note the percentage of acetonitrile at which the 6-Ethylpyrazin-2-amine peak elutes.

  • Optimize Gradient: Design a new, shallower gradient around the elution percentage observed in the scouting run. For example, if the peak eluted at 35% ACN, a new gradient could be 20% to 50% ACN over 15 minutes. This will improve the resolution of closely eluting peaks.[9]

Step 5: Fine-Tuning and System Suitability

  • Once the elution conditions are set, perform final checks for robustness. Slightly vary the temperature (± 2 °C) and mobile phase composition (± 1% organic) to ensure small variations do not drastically change the results.

  • Define system suitability criteria based on your analytical goals. This typically includes:

    • Retention Time Reproducibility: RSD < 1% over 5-6 replicate injections.

    • Peak Area Reproducibility: RSD < 2%.

    • Peak Asymmetry (Tailing Factor): < 1.5.

    • Theoretical Plates (Efficiency): > 2000.

References
  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals.
  • Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. (2024-08-16). ASKkPrime LLC.
  • How to Reduce Peak Tailing in HPLC?. (2025-06-09). Phenomenex.
  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies.
  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. (2026-01-21). Timberline Instruments.
  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
  • A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides. Benchchem.
  • How to fix peak shape in hplc?. (2023-03-09). ResearchGate.
  • Pyrazine. SIELC Technologies.
  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. (2025-06-18). MicroSolv Technology Corporation.
  • Exploring the Role of pH in HPLC Separation. Moravek.
  • Separation of Pyrazine on Newcrom R1 HPLC column. SIELC Technologies.
  • How to fix a shifting retention time of peaks in hplc?. (2023-08-24). ResearchGate.
  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021-06-06). SciSpace.
  • HPLC Troubleshooting Guide.
  • Control pH During Method Development for Better Chromatography. Agilent.
  • Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution. (2001-10-15). PubMed.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Causes of Retention Time Drift in HPLC. Element Lab Solutions.
  • Showing Compound 6-Methyl-2-ethyl-pyrazine (FDB004438). FooDB.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
  • 6-ethylpyrazin-2-amine (C6H9N3). PubChemLite.

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlapping in 6-Ethylpyrazin-2-amine Characterization

Welcome to the technical support guide for the characterization of 6-Ethylpyrazin-2-amine. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with NMR p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the characterization of 6-Ethylpyrazin-2-amine. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with NMR peak overlapping during their analytical work. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your laboratory.

The structure of 6-Ethylpyrazin-2-amine, with its combination of an aromatic pyrazine ring, an amino group, and an ethyl substituent, presents a specific set of challenges in ¹H NMR spectroscopy. The proximity of the ethyl group protons to the aromatic ring and the influence of the amino group can lead to signal crowding and overlapping, making unambiguous structural confirmation difficult. This guide offers a series of troubleshooting strategies and advanced NMR techniques to resolve these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing significant overlap between the aromatic and ethyl group signals in the ¹H NMR spectrum of my 6-Ethylpyrazin-2-amine sample. What is the primary cause, and what is the first step I should take?

A1: The primary cause of this overlap is the similar chemical environment of the protons on the pyrazine ring and the methylene protons of the ethyl group. Both are influenced by the electron-withdrawing nature of the pyrazine ring, causing their signals to appear in a relatively close region of the spectrum (typically in the aromatic and downfield aliphatic regions). The first and often simplest troubleshooting step is to change the deuterated solvent.[1][2]

Scientific Rationale: Different solvents interact with the analyte through various mechanisms, such as polarity and aromatic solvent-induced shifts (ASIS).[2] Aromatic solvents like benzene-d6 can cause significant shifts in the resonance of nearby protons compared to less magnetically interactive solvents like chloroform-d3.[1][2] This can effectively "spread out" the spectrum and resolve overlapping signals.[1][2]

Experimental Protocol: Solvent Change

  • Sample Preparation: Prepare two separate NMR samples of your 6-Ethylpyrazin-2-amine.

    • Sample A: Dissolve ~5-10 mg of the compound in 0.6-0.7 mL of chloroform-d (CDCl₃).

    • Sample B: Dissolve ~5-10 mg of the compound in 0.6-0.7 mL of benzene-d6 (C₆D₆).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum for both samples on the same spectrometer.

  • Analysis: Compare the two spectra, paying close attention to the chemical shifts of the aromatic and ethyl group protons.

Expected Outcome: You should observe a noticeable difference in the chemical shifts of the protons in the two solvents, potentially resolving the overlap.

Q2: Changing the solvent provided some improvement, but there is still some ambiguity. Is there a chemical method to further separate the overlapping signals?

A2: Yes, the use of lanthanide shift reagents (LSRs) is a powerful chemical method to induce significant chemical shift changes in the NMR spectrum.[3][4] These reagents are particularly effective for molecules containing Lewis basic sites, such as the nitrogen atoms in the pyrazine ring and the amino group of 6-Ethylpyrazin-2-amine.

Scientific Rationale: Lanthanide shift reagents are organometallic complexes containing a lanthanide ion (e.g., Europium or Praseodymium).[3][5] These ions are paramagnetic and can form a weak, reversible complex with the lone pair of electrons on the nitrogen atoms of your molecule.[4] This complexation induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance of the proton from the lanthanide ion.[3][5] Protons closer to the site of complexation will experience a larger shift.

Experimental Protocol: Using a Lanthanide Shift Reagent

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your 6-Ethylpyrazin-2-amine sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Incremental Addition of LSR: Add a small, known amount (e.g., 0.1 molar equivalents) of a lanthanide shift reagent, such as Eu(fod)₃, to the NMR tube.

  • Acquire and Compare: Gently mix the sample and acquire another ¹H NMR spectrum. Compare this spectrum to the initial one to observe the induced shifts.

  • Titration (Optional): Continue adding small increments of the LSR and acquiring spectra after each addition. This allows you to track the movement of each proton signal and can aid in assignment.

Data Presentation: Expected Shifts with LSR

Proton GroupTypical Chemical Shift (CDCl₃)Expected Shift Direction with Eu(fod)₃
Aromatic CH~7.5 - 8.5 ppmDownfield
Amino NH₂Variable (broad)Downfield
Ethyl CH₂~2.7 - 2.9 ppmDownfield
Ethyl CH₃~1.2 - 1.4 ppmDownfield

Diagram: Troubleshooting Workflow for Peak Overlap

G start Peak Overlapping Observed solvent Change NMR Solvent (e.g., CDCl3 to C6D6) start->solvent lsr Use Lanthanide Shift Reagent (e.g., Eu(fod)3) solvent->lsr Partial Resolution resolved Peak Overlap Resolved solvent->resolved Full Resolution nmr_2d Perform 2D NMR Experiments (COSY, HSQC) lsr->nmr_2d Ambiguity Remains lsr->resolved Full Resolution nmr_2d->resolved

Caption: A decision tree for resolving NMR peak overlap.

Q3: I am hesitant to add chemical reagents to my sample. Are there purely instrumental techniques to resolve the overlapping signals?

A3: Absolutely. Two-dimensional (2D) NMR spectroscopy is an indispensable tool for resolving spectral overlap without altering the sample chemically.[6][7] For your specific problem with 6-Ethylpyrazin-2-amine, the most informative 2D experiments would be COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).[8][9]

Scientific Rationale:

  • COSY: This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[6][10] It generates a 2D map where the diagonal peaks represent the 1D spectrum, and the off-diagonal "cross-peaks" show which protons are coupled. This is extremely useful for identifying the protons of the ethyl group (the CH₂ and CH₃ protons will show a cross-peak) and for confirming the connectivity of the aromatic protons.

  • HSQC: This heteronuclear correlation experiment identifies which protons are directly attached to which carbon atoms.[9][11] It creates a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A peak in the 2D spectrum indicates a direct C-H bond. This is highly effective at resolving overlap because it's unlikely that two different C-H groups will have identical ¹H and ¹³C chemical shifts.

Experimental Protocols:

COSY Experiment:

  • Setup: Use your standard sample of 6-Ethylpyrazin-2-amine in a deuterated solvent.

  • Acquisition: Run a standard COSY-90 or DQF-COSY pulse sequence.

  • Processing: Process the data with appropriate window functions (e.g., sine-squared) in both dimensions.

  • Analysis:

    • Identify the diagonal peaks, which correspond to your 1D ¹H spectrum.

    • Look for cross-peaks. For the ethyl group, you should see a cross-peak connecting the triplet of the methyl group to the quartet of the methylene group.

HSQC Experiment:

  • Setup: Use the same sample.

  • Acquisition: Run a standard phase-sensitive HSQC experiment.

  • Processing: Process the 2D data.

  • Analysis:

    • Correlate each proton signal on the F2 (horizontal) axis with a carbon signal on the F1 (vertical) axis.

    • This will unambiguously link the methylene protons to their corresponding carbon and the methyl protons to theirs, even if the proton signals are close together.

Diagram: Principle of a 2D COSY Experiment

G cluster_0 1D Spectrum (F2 Axis) cluster_1 1D Spectrum (F1 Axis) cluster_2 H_A Signal A Cross_Peak_AB H_A->Cross_Peak_AB H_B Signal B Cross_Peak_BA H_B->Cross_Peak_BA H_A_diag Signal A H_A_diag->Cross_Peak_BA H_B_diag Signal B H_B_diag->Cross_Peak_AB Diagonal Diagonal Peaks Cross Cross Peaks (Coupling)

Caption: A simplified representation of a COSY spectrum showing diagonal and cross-peaks.

Summary of Troubleshooting Approaches

MethodPrincipleProsCons
Solvent Change Alters solute-solvent interactions, inducing differential chemical shifts.[1][2]Simple, fast, non-destructive.May not provide sufficient resolution; requires multiple samples or solvent evaporation.
Lanthanide Shift Reagents Paramagnetic complexation induces large, distance-dependent shifts.[3][4]Can produce dramatic peak separation.Alters the sample; can cause line broadening; works best on molecules with Lewis basic sites.[4]
2D NMR (COSY, HSQC) Spreads signals into a second dimension based on nuclear correlations.[6][7]Provides unambiguous connectivity information; non-destructive.Requires more instrument time and more complex data processing.

By systematically applying these techniques, from the simplest solvent change to more advanced 2D NMR experiments, you can effectively resolve peak overlapping issues in the characterization of 6-Ethylpyrazin-2-amine and confidently elucidate its structure.

References

  • Patsnap Eureka. (2025, September 22). Optimal NMR Sampling: Impact on Signal Resolution.
  • Slideshare. (n.d.). Lanthanide shift reagents in nmr.
  • National Institutes of Health. (2026, March 7).
  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents.
  • MDPI. (n.d.). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures.
  • ACS Publications. (1973, May 14). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment o.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting NMR Spectra of Ethyl-piperidin-4-ylmethyl-amine.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • ACS Publications. (2021, February 16). Synthesis and NMR Characterization of a Dihydropyrazine, a Tetrahydroquinoxaline and a Tetrahydrooxadiazolopyrazine.
  • ACS Public
  • PubMed. (2025, August 8). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography.
  • Royal Society of Chemistry. (n.d.).
  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.
  • R Discovery. (1971, January 1). Studies on Pyrazine Derivatives. II.
  • ACS Publications. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra.
  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?
  • University of Ottawa NMR Facility Blog. (2007, October 2). Improve Your Chemical Shift Resolution Without Going to Higher Fields.
  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction.
  • RSC Publishing. (2016, May 23).
  • MDPI. (2020, November 17). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids.
  • ResearchGate. (2026, February 7). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy.
  • National Institutes of Health. (2022, April 6). Design, Synthesis, and Biological Evaluation of[3][4][12]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors.

  • Advances in Polymer Science. (n.d.).
  • Oxford Instruments. (n.d.).
  • National Institutes of Health. (n.d.).
  • Bruker. (n.d.). Getting more out of the spectrum: addressing issues in the analysis of mixtures.
  • Weizmann Institute of Science. (n.d.). Types of 2D NMR.
  • Reddit. (2017, May 11). NMR Peak hidden behind solvent peak.
  • Nanalysis. (2019, September 3).
  • Stanford University. (n.d.). 2D COSY Processing.
  • Quora. (2018, June 11). If I run full experiments for a specimen using NMR and then chose the wrong solvent, is the spectra still usable?
  • Purdue University. (n.d.). NMR Chemical Shifts.
  • National Institutes of Health. (n.d.). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model.
  • Nanalysis. (2025, February 25). Settle in and get COSY! - NMR Blog.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • PubChem. (n.d.). 6-ethylpyrazin-2-amine.
  • Reddit. (2024, August 6).
  • YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy.
  • Reddit. (2024, November 18).
  • Chemistry LibreTexts. (2024, March 17). 15.
  • University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Chemistry Steps. (2020, December 3). NMR Spectroscopy Practice Problems.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines.
  • NC State University Libraries. (n.d.). 24.
  • NIST. (n.d.). Pyrazine, ethyl-.

Sources

Troubleshooting

Scale-up challenges and solutions for 6-Ethylpyrazin-2-amine production

Welcome to the technical support center for the synthesis and scale-up of 6-Ethylpyrazin-2-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of 6-Ethylpyrazin-2-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to larger-scale production. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 6-Ethylpyrazin-2-amine suitable for scale-up?

A1: Two primary routes are generally considered for the large-scale synthesis of 6-Ethylpyrazin-2-amine, each with distinct advantages and challenges:

  • Route A: Amination of a Halopyrazine. This is a widely adopted method involving the nucleophilic aromatic substitution (SNAr) of a 2-halo-6-ethylpyrazine (typically 2-chloro-6-ethylpyrazine) with an ammonia source.[1] This route is often favored due to the commercial availability of halopyrazine precursors. The reaction is typically performed at elevated temperatures and pressures in a sealed reactor.[1][2]

  • Route B: The Chichibabin Reaction. This classic method in heterocyclic chemistry involves the direct amination of 6-ethylpyrazine with sodium amide (NaNH₂) in an inert, high-boiling solvent like xylene or toluene.[3][4] While it offers a more direct pathway from the parent heterocycle, the Chichibabin reaction requires stringent anhydrous conditions and careful handling of sodium amide, which can be hazardous.[3][4] Overamination to form diamino-products can also be a significant side reaction.[3]

The choice between these routes often depends on raw material cost, equipment availability (especially high-pressure reactors), and safety infrastructure.

Q2: We are considering the Chichibabin reaction for our synthesis. What are the critical parameters to control during scale-up?

A2: The Chichibabin reaction, while powerful, is sensitive to several parameters that become more critical at scale.[4][5]

  • Anhydrous Conditions: Sodium amide reacts violently with water.[3] Any moisture in the solvent, starting material, or reaction vessel will quench the reagent, leading to a stalled reaction and decreased yield. On a large scale, ensuring absolutely dry conditions requires rigorous solvent drying protocols and inert atmosphere blanketing (e.g., with nitrogen or argon).[3]

  • Temperature Control: These reactions are typically run at elevated temperatures (100–130°C) to drive the reaction forward.[3] However, excessive temperatures (>170°C) can promote the formation of di-aminated byproducts and other impurities.[3] Jacketed reactors with precise temperature control are essential for scale-up.

  • Reagent Stoichiometry: The amount of sodium amide is crucial. An excess can lead to the formation of 2,6-diaminopyrazine derivatives, while an insufficient amount will result in incomplete conversion.[3] Careful weighing and controlled addition are necessary.

  • Agitation: As the reaction is often heterogeneous, efficient stirring is vital to ensure good mixing of the sodium amide with the substrate.[5] Poor agitation can lead to localized "hot spots" and inconsistent reaction progress.

Q3: What are the primary safety concerns when producing 6-Ethylpyrazin-2-amine at a multi-kilogram scale?

A3: Scaling up the synthesis of 6-Ethylpyrazin-2-amine introduces several safety considerations:

  • Handling of Sodium Amide (for Chichibabin route): As mentioned, sodium amide is highly reactive and pyrophoric upon contact with air and moisture. It should only be handled by trained personnel in a controlled environment, under an inert atmosphere.

  • High-Pressure Reactions (for Halopyrazine route): The amination of 2-chloro-6-ethylpyrazine with anhydrous ammonia requires high-pressure reactors (autoclaves).[2] These vessels must be properly rated, maintained, and operated to prevent catastrophic failure.

  • Exothermic Reactions: The amination reactions can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A robust cooling system and potentially a controlled addition strategy for reagents are necessary to prevent thermal runaway.

  • Hydrogen Gas Evolution (for Chichibabin route): The Chichibabin reaction evolves hydrogen gas, which is highly flammable.[4] The reactor must be equipped with a proper off-gas system to safely vent the hydrogen away from ignition sources.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up of 6-Ethylpyrazin-2-amine synthesis.

Problem 1: Low Yield and Incomplete Conversion in the Amination of 2-Chloro-6-ethylpyrazine

Scenario: You are performing the amination of 2-chloro-6-ethylpyrazine with anhydrous ammonia in ethanol at 175°C in a 100 L autoclave. After 4 hours, HPLC analysis shows 30% of the starting material remaining, and the isolated yield is only 45%.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Solution
Insufficient Pressure/Loss of Ammonia On a larger scale, ensuring a gas-tight seal is critical. A small leak can lead to a significant loss of ammonia over the reaction time, reducing the effective concentration of the nucleophile. Solution: Before the reaction, perform a pressure test on the autoclave. Ensure all seals and fittings are correctly installed and rated for the reaction conditions. Monitor the reactor pressure throughout the run; a steady drop may indicate a leak.
Inadequate Mixing In a large reactor, inefficient agitation can lead to poor mass transfer between the dissolved 2-chloro-6-ethylpyrazine and the ammonia. Solution: Verify that the impeller design and agitation speed are sufficient for the reactor volume and viscosity of the reaction mixture. Consider installing baffles to improve mixing and prevent vortexing.
Sub-optimal Temperature While the literature suggests temperatures around 175°C, the optimal temperature can be system-dependent.[1][2] Solution: Perform a small-scale Design of Experiments (DoE) to evaluate the effect of temperature. It's possible that a slightly higher temperature (e.g., 185-195°C) is needed to drive the reaction to completion in your specific setup. However, be mindful of potential byproduct formation at higher temperatures.
Solvent Effects While ethanol is a common solvent, its protic nature can sometimes lead to side reactions at high temperatures. Solution: Consider evaluating other inert, high-boiling solvents. For some SNAr reactions on pyrazines, the use of water with a base like potassium fluoride has been shown to be effective, potentially offering a safer and more sustainable alternative.
Problem 2: Formation of Impurities and Purification Challenges

Scenario: The synthesis of 6-Ethylpyrazin-2-amine is successful in terms of conversion, but the crude product is only 85% pure by HPLC. Two major impurities are observed, one of which is difficult to remove by standard crystallization.

Potential Causes & Solutions:

  • Identification of Byproducts: The first step is to identify the structure of the impurities. Common byproducts in pyrazine synthesis can include isomers, di-aminated products, or products from side-reactions with the solvent.[6][7][8] Mass spectrometry and NMR are essential for characterization.

  • Common Impurity Profile & Mitigation Strategy:

Impurity Type Formation Mechanism & Mitigation Strategy
Isomeric Impurities If the synthesis starts from a mixture of regioisomers (e.g., 2-ethyl-x-chloropyrazine), this will carry through to the final product. Mitigation: Ensure the purity of the starting materials is high. Implement a robust analytical method to qualify incoming batches of 2-chloro-6-ethylpyrazine.
Di-aminated Byproducts In the Chichibabin reaction, over-amination can occur if excess sodium amide is used or if the temperature is too high.[3] Mitigation: Carefully control the stoichiometry of sodium amide to 1.1-1.2 equivalents. Maintain the reaction temperature below 130°C. Consider a controlled addition of the sodium amide slurry to the reaction mixture.
Solvent-Related Impurities At high temperatures, solvents like ethanol can potentially act as nucleophiles, leading to ethoxy-pyrazine byproducts. Mitigation: If this is identified as a problem, switch to a more inert solvent system.
  • Advanced Purification Techniques: When standard crystallization fails, alternative methods may be necessary.

    • Acid-Base Extraction: As an amine, 6-Ethylpyrazin-2-amine can be protonated and extracted into an aqueous acid phase, leaving less basic impurities in the organic layer. Subsequent neutralization and re-extraction can significantly improve purity.

    • Cation-Exchange Chromatography: For high-value applications where exceptional purity is required, cation-exchange chromatography can be a powerful tool for separating aminopyrazine derivatives from closely related impurities.[9]

Experimental Workflow: Troubleshooting Low Yield

Below is a logical workflow for diagnosing and resolving low-yield issues during the scale-up process.

G start Low Yield Observed (>10% Deviation from Lab Scale) check_sm Verify Starting Material Purity & Stoichiometry start->check_sm check_conditions Review Reaction Parameters: Temperature, Pressure, Time start->check_conditions check_equipment Inspect Equipment Integrity: Seals, Agitation, Probes start->check_equipment sm_ok SM Purity & Ratio Confirmed check_sm->sm_ok sm_issue Address SM Issue: - Re-purify SM - Adjust Stoichiometry check_sm->sm_issue Discrepancy Found cond_ok Parameters Match Protocol check_conditions->cond_ok cond_issue Optimize Conditions (DoE): - Temperature Screen - Time Course Study check_conditions->cond_issue Deviation Found equip_ok Equipment Functioning Correctly check_equipment->equip_ok equip_issue Repair/Replace Faulty Equipment Component check_equipment->equip_issue Fault Detected rerun Perform Confirmation Batch sm_ok->rerun If issues found, fix and... cond_ok->rerun If issues found, fix and... equip_ok->rerun If no issues found, proceed to... sm_issue->rerun cond_issue->rerun equip_issue->rerun end Yield Restored to Target rerun->end

Sources

Optimization

Reducing skin and eye irritation risks when handling 6-Ethylpyrazin-2-amine

Technical Support Center: 6-Ethylpyrazin-2-amine Welcome to the technical support guide for the safe handling of 6-Ethylpyrazin-2-amine (CAS No. 13535-10-9).

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-Ethylpyrazin-2-amine

Welcome to the technical support guide for the safe handling of 6-Ethylpyrazin-2-amine (CAS No. 13535-10-9). This document is designed for researchers, scientists, and drug development professionals to mitigate the risks of skin and eye irritation. As an aromatic amine, this compound requires specific handling procedures grounded in a thorough understanding of its chemical hazards. This guide provides clear, actionable answers to common questions and outlines troubleshooting protocols for exposure incidents.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 6-Ethylpyrazin-2-amine?

A1: 6-Ethylpyrazin-2-amine is classified with several hazards that necessitate careful handling. According to the Globally Harmonized System (GHS), its primary risks include:

  • Skin Irritation (Category 2): Causes skin irritation upon direct contact.[1]

  • Serious Eye Damage (Category 1): Poses a risk of serious, potentially irreversible damage to the eyes.[1]

  • Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2]

Understanding these classifications is the first step in developing safe laboratory practices. The amine functional group is a known irritant, and its interaction with biological tissues is the mechanistic basis for these hazards.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4WarningH302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled
Skin IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye DamageCategory 1DangerH318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335 / H336: May cause respiratory irritation or drowsiness/dizziness
Source: Information synthesized from Notified C&L Inventory.[1]
Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

A2: A comprehensive PPE ensemble is your primary defense against exposure.[3][4] The choice of PPE should be based on a thorough risk assessment of the specific procedures you are performing.[5]

  • Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling aromatic amines, but always check the manufacturer's glove compatibility chart for breakthrough times.[6][7] Never use latex gloves, as they offer poor protection against many organic chemicals.

  • Eye and Face Protection: Chemical safety goggles are mandatory at all times.[8] When there is a significant risk of splashing (e.g., during transfer of solutions or heating), a full-face shield must be worn in addition to goggles.[8]

  • Body Protection: A buttoned, long-sleeved laboratory coat is required. For procedures with a higher risk of spills, consider a chemically resistant apron or suit.[9]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10][11] If engineering controls are insufficient or during a large spill cleanup, a respirator with an appropriate organic vapor cartridge may be necessary.[3]

PPE_Workflow Start Start Assess Assess Start->Assess Step 1 Select_PPE Select_PPE Assess->Select_PPE Step 2 Work_Area Work_Area Select_PPE->Work_Area Step 3 Handle Handle Work_Area->Handle Step 4 Observe Observe Handle->Observe Step 5 Decontaminate Decontaminate Observe->Decontaminate If No Incident Exposure_Protocol Activate Exposure Protocol Observe->Exposure_Protocol If Incident Occurs Dispose_Waste Dispose_Waste Decontaminate->Dispose_Waste Step 6 End End Dispose_Waste->End Step 7 Exposure_Protocol->End

Q3: How should I properly store 6-Ethylpyrazin-2-amine?

A3: Proper storage is crucial for maintaining chemical stability and preventing accidental exposure.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][12]

  • Keep it away from incompatible materials such as strong oxidizing agents and acids.[10]

  • Ensure the storage area is clearly labeled according to OSHA's Hazard Communication Standard.[13][14]

Troubleshooting Guides: Emergency & Exposure Scenarios

These guides provide immediate, step-by-step actions for specific exposure incidents. All personnel should be familiar with the location and operation of emergency eyewash stations and safety showers before beginning work.[5]

Scenario 1: Accidental Skin Contact

Problem: You have spilled a small amount of 6-Ethylpyrazin-2-amine solution or solid on your gloved hand or arm.

Immediate Action Protocol:

  • Remove Contaminated Items: Immediately take off the contaminated glove and any affected clothing, being careful not to spread the chemical to other skin areas.[8][15]

  • Rinse Thoroughly: Wash the affected skin area with copious amounts of cool water for at least 15 minutes.[16][17] Use soap and water for the final wash.[15] The extended rinsing time is critical to ensure the chemical is fully removed from the skin's surface and pores.

  • Seek Medical Evaluation: If skin irritation, redness, or pain develops or persists, seek immediate medical attention.[2][18] Inform the medical personnel of the chemical you were exposed to, providing the Safety Data Sheet (SDS) if possible.

  • Report the Incident: Report the exposure to your laboratory supervisor or Environmental Health & Safety (EHS) department as per your institution's policy.[19]

Scenario 2: Accidental Eye Contact

Problem: A splash of 6-Ethylpyrazin-2-amine solution has entered your eye. This is a medical emergency due to its classification as causing serious eye damage.[1]

Immediate Action Protocol:

  • Immediate Flushing: Do not delay. Go immediately to the nearest emergency eyewash station.[20]

  • Flush for 15-20 Minutes: Hold your eyelids open with clean fingers and flush the eye with a continuous, gentle stream of lukewarm water for at least 15-20 minutes.[20][21] It is crucial to irrigate from the nose outwards to avoid washing the chemical into the other eye.[21]

  • Remove Contact Lenses: If you are wearing contact lenses, remove them as soon as possible while continuing to flush, but do not interrupt the flushing to do so.[8][21]

  • Do Not Rub: Do not rub or apply any other substances or eye drops to the eye.[21]

  • Seek Immediate Medical Attention: After flushing is complete, you must seek immediate professional medical attention from an ophthalmologist or emergency room.[15][16][21] Take the chemical container or SDS with you.[21]

  • Report the Incident: Ensure the incident is reported to your supervisor and EHS department.

Exposure_Response cluster_skin Skin Contact cluster_eye Eye Contact Start Exposure Occurs Skin_Remove Remove Contaminated Clothing/Gloves Start->Skin_Remove Skin Eye_Flush IMMEDIATELY Flush at Eyewash Station for 15-20 min Start->Eye_Flush Eye Skin_Rinse Rinse with Water for 15+ minutes Skin_Remove->Skin_Rinse Skin_Assess Assess for Irritation Skin_Rinse->Skin_Assess Skin_Medical Seek Medical Attention if Irritation Persists Skin_Assess->Skin_Medical Yes Report Report Incident to Supervisor/EHS Skin_Assess->Report No Skin_Medical->Report Eye_Remove_Contacts Remove Contact Lenses (while flushing) Eye_Flush->Eye_Remove_Contacts Eye_Medical Seek IMMEDIATE Medical Attention Eye_Remove_Contacts->Eye_Medical Eye_Medical->Report

Scenario 3: Minor Spill Cleanup

Problem: A small amount of solid or solution has spilled inside the chemical fume hood.

Cleanup Protocol:

  • Ensure PPE: Confirm you are wearing the appropriate PPE (lab coat, goggles, and correct gloves).

  • Containment: For liquids, contain the spill using an absorbent material like a chemical spill pad or vermiculite. For solids, avoid raising dust.[18]

  • Decontamination: Gently collect the absorbed material or solid with non-sparking tools.[8] Place it into a clearly labeled, sealed container for hazardous waste.

  • Final Cleaning: Clean the spill area thoroughly with a suitable solvent (check SDS for recommendations), followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, pads) as hazardous waste according to your institution's guidelines.[2][12]

References

  • What are the Health and Safety Guidelines for Using Amines? - Vertex AI Search -
  • 6-ethylpyrazin-2-amine — Chemical Substance Inform
  • 11 Do you know first-aid for injuries caused by chemicals? - Industrial Safety and Health -
  • SAFETY DATA SHEET (2-Ethylpyrazine) - Tokyo Chemical Industry -
  • SAFETY DATA SHEET (N-(2-Aminoethyl)piperazine) - Tokyo Chemical Industry -
  • SAFETY DATA SHEET (2-Amino-6-methylpyrazine) - Tokyo Chemical Industry -
  • First Aid: Chemical Exposure - UMass Memorial Health -
  • SAFETY DATA SHEET (2-Amino-6-methylpyrazine) - Fisher Scientific -
  • First Aid Procedures for Chemical Hazards - NIOSH | CDC -
  • Chemical splash in the eye: First aid - Mayo Clinic -
  • Eye injuries - chemical burns - Better Health Channel -
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Public
  • SAFETY DATA SHEET (2-Methylpyrazine) - MilliporeSigma -
  • Safety D
  • SAFETY DATA SHEET (Ethylpyrazine) - Thermo Fisher Scientific -
  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com -
  • OSHA Technical Manual (OTM)
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads - Taylor & Francis -
  • Hazardous Substance Fact Sheet (N-Aminoethylpiperazine) - NJ.gov -
  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed -
  • Toxic, Irritative, and Corrosive Gases and Liquids - Occupational Safety and Health Administr
  • OSHA Chemical Hazards And Communic
  • Hazard Communication Guidelines for Compliance - GovInfo -
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.

Sources

Troubleshooting

Optimizing solvent selection for 6-Ethylpyrazin-2-amine liquid-liquid extraction

Welcome to the Technical Support Center for downstream processing and purification. As a Senior Application Scientist, I frequently consult on the isolation of pyrazine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for downstream processing and purification. As a Senior Application Scientist, I frequently consult on the isolation of pyrazine derivatives. 6-Ethylpyrazin-2-amine (CAS: 13535-10-9) presents a unique liquid-liquid extraction (LLE) profile due to the competing electronic effects of its primary amine and the highly electronegative pyrazine ring.

This guide bypasses generic advice to focus on the exact causality of solvent partitioning, providing you with self-validating protocols to optimize your extraction yields.

Physicochemical Profiling for Extraction Strategy

To design an efficient LLE process, we must first understand the thermodynamic and electrostatic properties of the target molecule. The table below summarizes the critical parameters dictating the behavior of 6-Ethylpyrazin-2-amine in biphasic systems.

ParameterValue / EstimateImpact on Extraction Workflow
pKa (Conjugate Acid) ~3.01Dictates pH adjustment. The aqueous phase must be > pH 5.5 to ensure the lipophilic free-base form dominates over the water-soluble cation.
Polarity / LogP Moderate (~0.8 - 1.2)Indicates moderate lipophilicity. Highly non-polar aliphatic solvents will yield poor partitioning coefficients ( K ).
H-Bond Acceptors 3 (Nitrogen atoms)Enhances aqueous solubility; necessitates salting-out strategies to drive the compound into the organic layer.
H-Bond Donors 1 (-NH₂ group)Requires solvents with strong hydrogen-bond accepting capabilities (e.g., esters or ethers) for optimal solvation.

Troubleshooting & FAQs

Q1: Why is my extraction yield consistently low when using standard non-polar solvents like hexane or heptane? A1: 6-Ethylpyrazin-2-amine contains a highly electronegative pyrazine ring and a primary amine group, giving it a moderate dipole moment and significant hydrogen-bonding capacity. Non-polar aliphatic solvents like hexane lack the dielectric constant required to solvate this structure effectively. For optimal partitioning, you must use moderately polar solvents such as Ethyl Acetate (EtOAc), Methyl tert-butyl ether (MTBE), or Dichloromethane (DCM). EtOAc is particularly effective because its carbonyl oxygen acts as a strong hydrogen-bond acceptor for the primary amine, maximizing organic recovery[1].

Q2: How does the aqueous pH dictate the partition coefficient of 6-Ethylpyrazin-2-amine? A2: The exocyclic amino group on the pyrazine ring is the primary basic center. However, the electron-withdrawing nature of the two pyrazine nitrogens significantly depresses its basicity compared to standard aliphatic amines. The pKa of the conjugate acid of typical 2-aminopyrazines is approximately 3.01[2]. According to the Henderson-Hasselbalch equation, at a pH below 3.0, the molecule exists predominantly as a highly water-soluble ammonium cation. To drive the equilibrium toward the lipophilic free-base form, the aqueous phase must be adjusted to a pH of at least 6.0 (ideally 7.5–8.5) prior to solvent extraction.

Q3: Even at pH 8.0, I am losing product to the aqueous phase. How can I force the compound into the organic layer? A3: Aminopyrazines maintain appreciable aqueous solubility even in their neutral free-base state due to the strong hydrogen-bonding capability of the ring nitrogens with water. To overcome this, implement a Salting-Out Assisted Liquid-Liquid Extraction (SALLE) strategy. Saturating the aqueous phase with inorganic salts (e.g., NaCl or phosphate salts) increases the ionic strength of the water. This process sequesters water molecules for ion hydration, effectively "salting out" the moderately polar organic target and driving 6-Ethylpyrazin-2-amine into the organic phase[3].

Q4: I'm experiencing persistent emulsion formation when extracting with Ethyl Acetate. How can I break it? A4: Emulsions in aminopyrazine extractions often result from fine particulate impurities or amphiphilic byproducts from upstream synthesis. To resolve this:

  • Increase Density Differential: Add saturated brine (NaCl) to the aqueous layer.

  • Mechanical Filtration: Pass the biphasic emulsion through a pad of Celite to remove stabilizing micro-particulates.

  • Centrifugation: For bench-scale extractions, centrifuge the mixture at 3000 x g for 5 minutes to force phase separation.

Experimental Protocols

To ensure reproducibility and self-validation, utilize the following step-by-step methodologies for isolating 6-Ethylpyrazin-2-amine.

Protocol A: pH-Guided Liquid-Liquid Extraction & Solvent Screening

This protocol establishes the baseline free-base extraction using an optimal hydrogen-bond accepting solvent.

  • Aqueous Preparation: Transfer the crude aqueous reaction mixture containing 6-Ethylpyrazin-2-amine to a suitably sized Erlenmeyer flask.

  • pH Adjustment: While stirring at 200 RPM, slowly add 1.0 M NaOH (or 1.0 M HCl if the starting mixture is highly basic) dropwise. Monitor continuously with a calibrated pH meter until the solution stabilizes at pH 7.5 – 8.5.

  • Solvent Addition: Transfer the pH-adjusted solution to a separatory funnel. Add Ethyl Acetate (EtOAc) at a 1:1 (v/v) ratio relative to the aqueous phase.

  • Equilibration: Stopper the funnel and invert gently 10-15 times. Vent the stopcock frequently to release any pressure buildup from solvent vapor.

  • Phase Separation: Mount the funnel on a ring stand and allow the phases to separate completely (approx. 5-10 minutes).

  • Validation: Drain the lower aqueous layer into a secondary flask. Collect the upper organic layer. Self-Validation Step: Spot the retained aqueous layer on a silica TLC plate alongside a reference standard (UV active at 254 nm). If the target compound is still visible in the aqueous spot, proceed immediately to Protocol B.

Protocol B: Salting-Out Assisted LLE (SALLE) for High-Recovery

Use this protocol if Protocol A yields incomplete extraction due to the inherent aqueous solubility of the pyrazine ring.

  • Saturation: To the retained pH-adjusted aqueous phase from Protocol A, add solid Sodium Chloride (NaCl) or Potassium Phosphate (K₂HPO₄) in batches.

  • Dissolution: Stir vigorously until no more salt dissolves, indicating the saturation point has been reached.

  • Extraction: Return the saturated aqueous phase to the separatory funnel and add fresh EtOAc or MTBE at a 0.5:1 (v/v) ratio.

  • Separation: Agitate gently and allow to separate. The density of the aqueous phase is now significantly higher, which will rapidly break any micro-emulsions.

  • Drying & Recovery: Combine all organic extracts from Protocols A and B. Dry the combined organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 6-Ethylpyrazin-2-amine.

LLE Optimization Workflow

LLE_Optimization N1 Aqueous Reaction Mixture (6-Ethylpyrazin-2-amine) N2 pH Adjustment Titrate to pH 7.5 - 8.5 N1->N2 N3 Salting-Out (If Needed) Saturate with NaCl / Phosphates N2->N3 N4 Solvent Extraction Add EtOAc or MTBE N3->N4 N5 Phase Separation (Equilibration) N4->N5 N6 Organic Phase (Target Free Base) N5->N6 N7 Aqueous Phase (Salts & Impurities) N5->N7

Workflow for optimizing the liquid-liquid extraction of 6-Ethylpyrazin-2-amine.

Sources

Optimization

Technical Support Center: Handling and Storage of 6-Ethylpyrazin-2-amine

Welcome to the technical support guide for 6-Ethylpyrazin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the moisture sensitiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 6-Ethylpyrazin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the moisture sensitivity of this compound. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth technical advice to ensure the integrity and successful application of 6-Ethylpyrazin-2-amine in your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when working with 6-Ethylpyrazin-2-amine, providing step-by-step solutions and preventative measures.

Issue 1: The 6-Ethylpyrazin-2-amine powder has formed clumps or appears caked in the container.
  • Question: I've noticed that my 6-Ethylpyrazin-2-amine is no longer a free-flowing powder. What causes this, and can I still use it?

  • Answer:

    • Causality: Clumping is a clear indication of moisture absorption.[1][2] 6-Ethylpyrazin-2-amine is hygroscopic, meaning it readily absorbs water from the atmosphere.[1] This can lead to physical changes like caking and, in more severe cases, deliquescence (dissolving in the absorbed water).[2][3]

    • Immediate Actions & Protocol:

      • Assess the Severity: If clumping is minor, you may be able to break up the clumps with a clean, dry spatula.[1] However, be aware that the material's properties may have already been altered.[1]

      • For Non-Critical Applications: If the experiment is not highly sensitive to concentration or purity, you may proceed with caution after breaking up the clumps. It is advisable to prepare a stock solution and determine its exact concentration using an analytical method like HPLC or titration.[2]

      • For High-Purity Applications: For experiments requiring high accuracy and purity, it is strongly recommended to use a fresh, unclumped lot of the compound.[2] The absorbed water can lead to inaccurate weighing and potentially initiate chemical degradation.[2]

    • Preventative Measures:

      • Store the compound in a tightly sealed container.[1][3]

      • For long-term storage, consider aliquoting the powder into smaller, single-use vials under a dry, inert atmosphere.[2]

      • Store the container in a desiccator or a controlled low-humidity environment.[3][4][5]

Issue 2: Inconsistent or unexpected experimental results.
  • Question: My recent experiments using 6-Ethylpyrazin-2-amine have yielded inconsistent results. Could moisture be the culprit?

  • Answer:

    • Causality: Yes, moisture contamination is a likely cause of inconsistent results. The absorbed water can lead to several issues:

      • Inaccurate Concentrations: If the powder has absorbed a significant amount of water, the actual weight of the active compound will be less than the measured weight, leading to inaccurate solution concentrations.[2]

      • Chemical Degradation: Amines can be susceptible to degradation in the presence of water, potentially through hydrolysis or oxidation.[2][6] This can lead to the formation of impurities that may interfere with your reaction or assay.

    • Troubleshooting Workflow:

      G A Inconsistent Experimental Results B Check for Physical Signs of Moisture (Clumping, Caking) A->B C Quantify Water Content (Karl Fischer Titration) B->C If clumping is observed D Analyze for Degradation Products (HPLC, GC-MS, LC-MS) B->D If no visible clumping E Use a Fresh, Dry Lot of Compound C->E D->E F Implement Strict Anhydrous Techniques E->F G Re-run Experiment F->G H Results Consistent? G->H I Problem Solved H->I Yes J Consult Technical Support H->J No

      Caption: Troubleshooting workflow for inconsistent results.

    • Recommended Analytical Protocols:

      • High-Performance Liquid Chromatography (HPLC): To assess the purity of your 6-Ethylpyrazin-2-amine and detect any non-volatile degradation products.[7]

      • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities or degradation products.[8]

      • Karl Fischer Titration: The gold standard for accurately quantifying water content in your sample. A specialized method for amines may be necessary to avoid side reactions.[9]

Issue 3: Difficulty in handling and weighing the compound accurately.
  • Question: 6-Ethylpyrazin-2-amine seems to gain weight rapidly on the analytical balance. How can I handle it to get an accurate measurement?

  • Answer:

    • Causality: The rapid weight gain is due to the hygroscopic nature of the compound absorbing atmospheric moisture.[1]

    • Protocol for Accurate Weighing:

      • Preparation: Have all necessary equipment (spatula, weighing paper/boat, and receiving flask) clean, dry, and readily accessible.[2]

      • Minimize Exposure Time: Open the primary container for the shortest possible time.[1][2] If possible, perform the weighing in a glovebox with a controlled inert atmosphere (e.g., nitrogen or argon).[3]

      • Quick Transfer: Quickly transfer the desired amount of the compound to the tared weighing vessel and record the weight immediately.[2]

      • Immediate Dissolution: Transfer the weighed compound directly into the solvent to minimize further moisture absorption.

II. Frequently Asked Questions (FAQs)

Storage and Handling
  • Q1: What are the ideal storage conditions for 6-Ethylpyrazin-2-amine?

    • A1: To maintain its integrity, 6-Ethylpyrazin-2-amine should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[10][11][12] For enhanced protection against moisture, storing the container inside a desiccator with a suitable desiccant (e.g., silica gel, calcium chloride) is highly recommended.[3][4][5] For highly sensitive applications, storage under an inert gas like nitrogen or argon is optimal.[13][14]

  • Q2: Can I store 6-Ethylpyrazin-2-amine in a standard screw-cap vial?

    • A2: While a standard screw-cap vial can be used for short-term storage, it may not provide a sufficient barrier against moisture for long-term storage. For extended periods, it is advisable to use vials with high-quality septa or to seal the cap with parafilm.[4] The best practice is to aliquot the material into smaller, single-use containers to avoid repeated exposure of the bulk material to the atmosphere.[2]

  • Q3: Is it necessary to handle 6-Ethylpyrazin-2-amine in a glovebox?

    • A3: For applications that are highly sensitive to moisture and atmospheric oxygen, handling in a glovebox under an inert atmosphere (nitrogen or argon) is the best practice.[3][15] This minimizes the risk of moisture absorption and potential oxidative degradation. For less sensitive applications, working quickly and minimizing exposure time to the atmosphere may be sufficient.[1]

Chemical Properties and Stability
  • Q4: What are the potential degradation pathways for 6-Ethylpyrazin-2-amine in the presence of moisture?

    • A4: While specific degradation pathways for 6-Ethylpyrazin-2-amine are not extensively documented in the provided search results, amines, in general, can undergo several degradation reactions in the presence of water and/or oxygen. These can include hydrolysis, oxidation, and reactions with atmospheric carbon dioxide.[6][7] Oxidative degradation can be a slow process but can be accelerated by heat and the presence of certain metals.[6] Autoxidation is another potential atmospheric pathway for amines.[16]

  • Q5: How can I check the purity of my 6-Ethylpyrazin-2-amine if I suspect degradation?

    • A5: Several analytical techniques can be employed to assess the purity and identify potential degradation products:

      • HPLC and LC-MS: These are excellent for separating and identifying non-volatile impurities and degradation products.[7][8][17]

      • GC-MS: This technique is suitable for identifying volatile degradation products.[8]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.

      • Fourier-Transform Infrared Spectroscopy (FTIR): Can indicate the presence of functional groups that may have formed due to degradation, such as carbonyls from oxidation.[18]

Experimental Best Practices
  • Q6: What type of solvent should I use to dissolve 6-Ethylpyrazin-2-amine?

    • A6: The choice of solvent will depend on your specific application. However, to minimize issues related to moisture, it is crucial to use anhydrous (dry) solvents. Ensure your solvents are properly dried and stored over molecular sieves or other appropriate drying agents.

  • Q7: I need to heat my reaction containing 6-Ethylpyrazin-2-amine. Are there any special precautions?

    • A7: Yes. Heating can accelerate degradation, especially in the presence of moisture or oxygen.[6] It is essential to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use dry solvents and glassware to minimize water-related side reactions.

III. Summary of Best Practices

Area Recommendation Rationale
Storage Store in a tightly sealed container inside a desiccator or glovebox.To prevent moisture absorption and maintain compound integrity.[1][3][4][5]
Aliquot into smaller, single-use vials for long-term storage.To minimize repeated exposure of the bulk material to the atmosphere.[2]
Handling Minimize exposure time to the atmosphere during weighing and transfer.To reduce the opportunity for moisture absorption.[1][2]
Use a glovebox with an inert atmosphere for highly sensitive applications.To provide the highest level of protection against moisture and oxygen.[3][15]
Solvents & Reagents Use anhydrous solvents and ensure all glassware is thoroughly dried.To prevent the introduction of water into the experiment.
Analysis If moisture contamination or degradation is suspected, verify purity using analytical methods like HPLC, GC-MS, or LC-MS.To ensure the quality of the starting material and the reliability of experimental results.[7][8][17]
Quantify water content using Karl Fischer titration if precise water content is critical.To obtain an accurate measure of water contamination.

IV. References

  • How do you handle hygroscopic solutes in the lab? - TutorChase. Available from: [Link]

  • The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. Available from: [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? - ResearchGate. Available from: [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. Available from: [Link]

  • reductive am. why inert atmosphere? - Sciencemadness.org. Available from: [Link]

  • Inerting in the chemical industry. - BOC. Available from: [Link]

  • SAFETY DATA SHEET AMINE 6 - Greenbook.net. Available from: [Link]

  • How to create inert atmosphere ? - ResearchGate. Available from: [Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption - Heriot-Watt University. Available from: [Link]

  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture - SciSpace. Available from: [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical - MatheO. Available from: [Link]

  • analytical methods - ATSDR. Available from: [Link]

  • Thermal degradation of aqueous amines used for carbon dioxide capture. Available from: [Link]

  • Method for measuring moisture content in organic amine - Google Patents. Available from:

  • Atmospheric Autoxidation of Amines | Environmental Science & Technology - ACS Publications. Available from: [Link]

  • Detection of 1°, 2°, and 3° Amines: A Color Variation of the - ResearchGate. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Improving the Thermal Stability of 6-Ethylpyrazin-2-amine During Reflux Reactions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering thermal stability challenges with 6-Ethylpyrazin-2-amine during reflux reactions. As a substitut...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering thermal stability challenges with 6-Ethylpyrazin-2-amine during reflux reactions. As a substituted aminopyrazine, this compound is a valuable building block, but its aromatic, electron-rich nature, combined with the reactive amino group, makes it susceptible to degradation under prolonged thermal stress. This document moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may observe during your experiments. Each answer provides a diagnosis and a series of actionable solutions grounded in chemical principles.

Q1: My reaction mixture containing 6-Ethylpyrazin-2-amine is turning dark brown or black during reflux. What is causing this discoloration, and how can I prevent it?

A: A dark discoloration is a classic indicator of thermal decomposition and the formation of polymeric byproducts. The pyrazine ring and its substituents can undergo several side reactions at elevated temperatures, leading to complex, high-molecular-weight, and often insoluble materials.[1][2]

  • Primary Causes:

    • Oxidative Degradation: The presence of atmospheric oxygen is a major culprit. At high temperatures, oxygen can react with the electron-rich pyrazine ring or the amino group, initiating radical chain reactions that lead to over-oxidation and polymerization.[1] The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides, which can lead to ring-opening.[1]

    • Excessive Temperature: Every reaction has an optimal temperature range. Exceeding this can dramatically accelerate the rate of degradation reactions, which often have a high activation energy.[2]

    • Solvent Interaction: Certain solvents may not be as inert as presumed and could participate in or catalyze degradation pathways.

  • Solutions & Protocols:

    • Implement an Inert Atmosphere: The most critical first step is to eliminate oxygen. Perform your reaction under a positive pressure of an inert gas like Nitrogen (N₂) or Argon (Ar). This prevents oxidative side reactions. For a detailed procedure, refer to Protocol 1: Setting up a Reflux Reaction under an Inert Atmosphere .

    • Optimize Reaction Temperature: Do not assume the solvent's boiling point is the ideal reaction temperature. Perform small-scale experiments at a range of temperatures (e.g., in 10-20°C increments below the solvent's boiling point) to find the minimum temperature required for a reasonable reaction rate.[2]

    • Degas Your Solvent: Solvents can contain significant amounts of dissolved oxygen. Before adding your reagents, degas the solvent to further minimize oxidative potential. See Protocol 2: Solvent Degassing Techniques for standard laboratory methods.

Q2: My TLC and HPLC analyses show multiple unidentified spots, and my starting material is consumed much faster than my desired product is formed. How can I improve the reaction's selectivity?

A: This observation strongly suggests that parallel, non-productive degradation pathways are competing with your desired reaction. The goal is to modify the reaction conditions to favor the desired transformation kinetically.

  • Primary Causes:

    • Inappropriate Solvent Choice: The solvent polarity and its ability to form hydrogen bonds can influence the reactivity and stability of the pyrazine derivative.[3][4][5] For instance, a protic solvent might stabilize the starting material through hydrogen bonding but could also participate in unwanted side reactions.

    • Unfavorable pH: The pyrazine nitrogens are basic and can be protonated in acidic media. This changes the electron density of the ring and can alter its reactivity and stability.[4][6] Similarly, a strongly basic medium can deprotonate the amino group, increasing its nucleophilicity but potentially opening other degradation routes.

    • Radical Reactions: As mentioned, high heat can induce homolytic bond cleavage, initiating radical side reactions.[6]

  • Solutions & Protocols:

    • Re-evaluate Your Solvent: Choose a solvent with a boiling point that matches your optimized temperature. If you suspect solvent interaction, switch to a more inert option. High-boiling point ethers (e.g., diglyme, dioxane) or aromatic hydrocarbons (e.g., toluene, xylene) are often good choices. Refer to Table 1 for a comparison of common solvents.

    • Control the pH: Unless your reaction mechanism requires acidic or basic conditions, aim for a neutral environment. If a base is required, consider using a non-nucleophilic, sterically hindered base to minimize side reactions.[7]

    • Consider an Antioxidant/Radical Scavenger: As an advanced troubleshooting step, you can add a small amount (e.g., <1 mol%) of a radical scavenger like Butylated Hydroxytoluene (BHT). These compounds can intercept radical intermediates that initiate polymerization and degradation, without interfering with many common reaction types.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical pathways for the thermal degradation of 6-Ethylpyrazin-2-amine?

The degradation can occur through several pathways, primarily:

  • Over-oxidation: The pyrazine ring can be oxidized, potentially forming N-oxides or undergoing ring-opening to form fragmented products like carboxylic acids.[1]

  • Polymerization: Reactive intermediates can react with each other to form oligomers or polymers, which often present as the dark, insoluble material observed in distressed reactions.[1]

  • Substitution Reactions: Under harsh conditions, unexpected substitution reactions can occur on the pyrazine ring.[1]

Q2: How critical is the choice of solvent for maintaining stability?

Extremely critical. The solvent dictates the reaction temperature and influences reactant stability through its polarity and protic/aprotic nature.[3][4] An ideal solvent should:

  • Completely dissolve the 6-Ethylpyrazin-2-amine.

  • Have a boiling point that allows for optimal temperature control without being excessively high.

  • Be chemically inert to all reactants, intermediates, and products under the reaction conditions.

Q3: Can changes in the reaction mixture's pH affect the stability of 6-Ethylpyrazin-2-amine?

Yes, pH can have a significant impact. The stability of aminopyrazines can be pH-dependent.[10][11]

  • Acidic conditions (low pH): Protonation of the ring nitrogens deactivates the ring towards certain electrophilic attacks but may catalyze other degradation pathways like hydrolysis or ring rearrangement.[6][12]

  • Alkaline conditions (high pH): While potentially increasing the nucleophilicity of the amino group, a highly alkaline environment can promote other side reactions.[13] For most applications, maintaining a near-neutral pH is the safest approach unless the reaction mechanism specifically requires otherwise.

Q4: Are there any additives, besides antioxidants, that can improve stability?

While less common, coordination of the pyrazine to a metal center can, in some specific contexts, stabilize the molecule.[14][15] However, this is highly specific and not a general strategy. For most synthetic organic reactions, the focus should be on controlling the core conditions (temperature, atmosphere, solvent) rather than relying on additives.

Data & Visualization

Table 1: Properties of Recommended Solvents for Reflux Reactions

This table provides a list of common high-boiling point solvents suitable for reactions requiring thermal input, helping you select an appropriate medium based on your required temperature and the polarity of your reactants.

SolventBoiling Point (°C)Dielectric Constant (ε)NatureKey Considerations
Toluene 1112.4Aprotic, Non-polarGood for a wide range of organic reactions. Inert.
Xylenes (mixture) 138-144~2.4Aprotic, Non-polarHigher boiling point than toluene. Inert.
1,4-Dioxane 1012.3Aprotic, Polar EtherMiscible with water. Must be used peroxide-free.
Diglyme (Bis(2-methoxyethyl) ether) 1627.2Aprotic, Polar EtherHigh boiling point for slow reactions. Inert.
N,N-Dimethylformamide (DMF) 15336.7Aprotic, PolarHigh polarity. Can sometimes participate in reactions. Use anhydrous grade.
Dimethyl Sulfoxide (DMSO) 18946.7Aprotic, PolarVery high boiling point and polarity. Use with caution at high temps.
Diagrams

The following diagrams visualize key decision-making processes and chemical concepts discussed in this guide.

TroubleshootingWorkflow Diagram 1: Troubleshooting Workflow for Stability Issues A Problem Observed: Low Yield / Dark Color / Multiple Spots B Is the reaction under an inert atmosphere (N2/Ar)? A->B C Implement Inert Atmosphere (See Protocol 1) B->C No D Is the reaction temperature optimized and minimized? B->D Yes C->B E Optimize Temperature: Run trials at lower temps (e.g., -20°C) D->E No F Is the solvent appropriate and degassed? D->F Yes E->D G Change Solvent / Degas (See Protocol 2 & Table 1) F->G No H Advanced Troubleshooting: Check pH / Add Antioxidant (BHT) F->H Yes G->F I Problem Resolved H->I DegradationPathway Diagram 2: Hypothetical Oxidative Degradation Pathway cluster_0 Major Degradation Routes cluster_1 Prevention Strategy A 6-Ethylpyrazin-2-amine B Oxidized Intermediates (e.g., N-oxides, Radicals) A->B O2, Heat C Polymeric Byproducts (Dark Precipitate) B->C Polymerization D Ring-Opened Fragments (e.g., Carboxylic Acids) B->D Further Oxidation E Inert Atmosphere (N2/Ar) + Degassed Solvent + Optimal Temperature

Caption: Hypothetical oxidative degradation pathway.

Key Experimental Protocols

Protocol 1: Setting up a Reflux Reaction under an Inert Atmosphere
  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, etc.) is thoroughly oven-dried or flame-dried to remove any adsorbed water.

  • Assembly: Assemble the reflux apparatus (flask and condenser) while hot and allow it to cool under a stream of dry nitrogen or argon. Use a gas inlet adapter on top of the condenser connected to a bubbler to ensure a slight positive pressure.

  • Reagent Addition: Add your degassed solvent (see Protocol 2) and solid reagents to the flask via a powder funnel while maintaining a positive flow of inert gas to counter-current the air. Liquid reagents can be added via a syringe through a rubber septum.

  • Heating: Begin heating the reaction mixture using a temperature-controlled oil bath or heating mantle. Do not rely on the solvent's boiling point; set the controller to your predetermined optimal temperature.

  • Reflux: Once the solvent begins to condense and flow back into the flask, the reaction is at reflux. Maintain the inert atmosphere throughout the entire heating and subsequent cooling period.

Protocol 2: Solvent Degassing Techniques
  • Method A: Inert Gas Sparging (Good for most applications)

    • Place the solvent in the reaction flask.

    • Insert a long needle or glass pipette connected to an inert gas line, ensuring the tip is below the solvent surface.

    • Bubble the inert gas (N₂ or Ar) through the solvent for 15-30 minutes. The vigorous bubbling will displace dissolved oxygen.

  • Method B: Freeze-Pump-Thaw (For highly sensitive reactions)

    • Place the solvent in a robust flask (e.g., a Schlenk flask) that can withstand vacuum and low temperatures.

    • Freeze the solvent completely using a liquid nitrogen bath.

    • Once solid, apply a high vacuum to the flask for several minutes to remove gases from the headspace.

    • Close the flask to the vacuum and allow the solvent to thaw completely. You may see bubbles evolve as trapped gases are released.

    • Repeat this freeze-pump-thaw cycle at least three times for maximum effect.

By understanding the chemical vulnerabilities of 6-Ethylpyrazin-2-amine and systematically controlling the reaction environment, you can significantly improve its stability, leading to cleaner reactions, higher yields, and more reliable results.

References

  • Biosynce. (2025, October 10). What are the side - reactions in pyrazine synthesis? Biosynce Blog.
  • Li, S., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances.
  • Joule, J. A., & Mills, K. (n.d.). 6.2.2. Pyrazines. In Heterocyclic Chemistry.
  • Slep, L. D., & Olabe, J. A. (1998). Influence of Solvent Effects on the Basicity of Pentaammine(pyrazine)ruthenium(II) and Pentacyano(pyrazine)ruthenate(II) Ions: A Density Functional Study. Inorganic Chemistry, 37(24), 6354-6360. [Link]

  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them. BenchChem.
  • Al-Moktadir, A., et al. (2025). Exploring alkylpyrazine stability across aggregation states: a DFT perspective. Journal of Molecular Modeling, 31(1), 1-13.
  • Nelkine, M., et al. (2022). Role of Antioxidants in Gastroesophageal Reflux Disease. Antioxidants, 11(2), 371.
  • de la Lastra, C. A., et al. (2005). Free radicals and antioxidant systems in reflux esophagitis and Barrett's esophagus. World Journal of Gastroenterology, 11(44), 6882-6889. [Link]

  • Krishna, V. G., & Goodman, L. (1960). Solvent Effects on n→π* Transitions in Pyrazine. The Journal of Chemical Physics, 33(2), 381-386.
  • Nelkine, M., et al. (2020). Role of antioxidants in the treatment of gastroesophageal reflux disease-associated idiopathic pulmonary fibrosis. ResearchGate. [Link]

  • Zhang, X., et al. (2016). Stabilizing and color tuning pyrazine radicals by coordination for photochromism. Chemical Communications, 52(51), 7947-7949. [Link]

  • Ebrahimi, F., et al. (2019).
  • Edafe, E. A., & Manjinder, S. (2016). Influence of pH, temperature and nutrient addition on the degradation of atrazine by Nocardioides spp. isolated from agricultural soil in Nigeria. Malaysian Journal of Microbiology, 12(4), 270-278. [Link]

  • Borek, J., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules, 27(21), 7434. [Link]

  • Zhang, X., et al. (2016). Stabilizing and color tuning pyrazine radicals by coordination for photochromism.
  • Tiz, M., et al. (2012). pH-Dependent Conformational Changes in Proteins and Their Effect on Experimental pKas: The Case of Nitrophorin 4. PLoS Computational Biology, 8(11), e1002769. [Link]

  • Wen, C., et al. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Foods, 13(12), 1836. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 6-Ethylpyrazin-2-amine vs. 2-Amino-6-methylpyrazine

As a Senior Application Scientist in medicinal chemistry and process development, selecting the optimal heterocyclic building block is critical for both synthetic feasibility and the pharmacokinetic profile of the final...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry and process development, selecting the optimal heterocyclic building block is critical for both synthetic feasibility and the pharmacokinetic profile of the final drug candidate. Pyrazine derivatives, particularly 2-aminopyrazines, are privileged scaffolds in modern drug discovery, frequently appearing in kinase inhibitors and anti-inflammatory agents.

This guide provides an in-depth, objective comparison between two closely related building blocks: 6-Ethylpyrazin-2-amine and 2-Amino-6-methylpyrazine . We will analyze their physicochemical properties, reactivity profiles, and field-proven synthetic applications to help you make data-driven decisions in your synthetic workflows.

Physicochemical Profiling & Structural Analysis

The structural difference between these two compounds lies solely in the alkyl substituent at the 6-position of the pyrazine ring. While seemingly minor, the transition from a methyl to an ethyl group fundamentally alters the molecule's lipophilicity and steric profile, which directly impacts both downstream reactivity and target binding affinity in biological systems.

Quantitative Data Comparison
Property2-Amino-6-methylpyrazine6-Ethylpyrazin-2-amine
CAS Number 5521-56-2 [1]13535-10-9 [2]
Molecular Formula C₅H₇N₃C₆H₉N₃
Molecular Weight 109.13 g/mol 123.16 g/mol
Melting Point 122.0 – 126.0 °C [1]N/A (Liquid/Low-melting solid)
Predicted XLogP3 0.4 [3]0.8 [4]
Primary Application TYK-2 & Anti-cancer inhibitors[5]p38 MAP Kinase inhibitors [6]

Causality in Structural Design: The pyrazine ring is highly electron-deficient due to the presence of two strongly electronegative nitrogen atoms. This significantly reduces the inherent nucleophilicity of the 2-amino group compared to standard anilines. The alkyl groups at the 6-position exert a mild electron-donating inductive (+I) effect, which marginally increases the electron density of the ring and the amine.

  • The Methyl Group (2-Amino-6-methylpyrazine): Offers minimal steric hindrance, making it an ideal, compact building block for nucleophilic substitutions and amide couplings where space within the enzyme's binding pocket is highly restricted.

  • The Ethyl Group (6-Ethylpyrazin-2-amine): The added methylene unit increases the predicted XLogP3 from 0.4 to 0.8 [3, 4]. This enhanced lipophilicity is strategically utilized by medicinal chemists to improve cell membrane permeability and to anchor the molecule more deeply into hydrophobic pockets of target kinases, such as p38 MAPK [6].

Reactivity Pathways and Mechanistic Logic

Because the 2-amino group on a pyrazine ring is a poor nucleophile, classical SₙAr (nucleophilic aromatic substitution) reactions often require forcing conditions (high heat, strong bases). Consequently, modern synthetic routes heavily rely on Buchwald-Hartwig cross-coupling to form C-N bonds efficiently.

Both 6-alkyl substituted pyrazines perform exceptionally well in palladium-catalyzed aminations. The slight increase in steric bulk from the ethyl group in 6-ethylpyrazin-2-amine does not significantly impede the oxidative addition or reductive elimination steps of the catalytic cycle, provided an appropriate bidentate ligand (such as BINAP) is utilized to stabilize the palladium intermediate.

G Core Pyrazine Scaffold (Electron Deficient) Amine 2-Amino Group (Nucleophilic Center) Core->Amine Modulates pKa Alkyl 6-Alkyl Substitution (Methyl vs. Ethyl) Core->Alkyl Functionalization CrossCoupling Buchwald-Hartwig Cross-Coupling Amine->CrossCoupling Pd-Catalyzed Amination Methyl 6-Methyl Lower Lipophilicity Minimal Steric Bulk Alkyl->Methyl Ethyl 6-Ethyl Higher Lipophilicity Enhanced Target Binding Alkyl->Ethyl

Mechanistic influence of 6-alkyl substitution on pyrazine scaffold reactivity and drug design.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The inclusion of rigorous degassing steps and specific catalyst-ligand pairings are not arbitrary; they are the causal factors that prevent catalyst poisoning and ensure high-yield C-N bond formation.

Protocol A: Buchwald-Hartwig Amination using 6-Ethylpyrazin-2-amine

Application: Synthesis of p38 MAP Kinase Inhibitor Intermediates [6].

Rationale: Palladium(0) catalysts are highly sensitive to oxygen, which can irreversibly oxidize the active Pd(0) species to an inactive Pd(II) state. Argon purging is mandatory. BINAP is chosen as the bidentate ligand because its bite angle forces the palladium center into a geometry that accelerates reductive elimination, overcoming the poor nucleophilicity of the pyrazin-2-amine.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine the aryl chloride electrophile (e.g., tert-butyl (4-((2-chloropyridin-4-yl)methoxy)naphthalen-1-yl)carbamate) (1.0 equiv, 2.73 mmol) and 6-ethylpyrazin-2-amine (1.5 equiv, 4.09 mmol).

  • Base Addition: Add anhydrous Cesium Carbonate (Cs₂CO₃) (2.0 equiv, 5.46 mmol). Note: Cs₂CO₃ is preferred over weaker bases as its solubility profile in 1,4-dioxane facilitates the deprotonation of the weakly acidic pyrazine amine during the catalytic cycle.

  • Solvent & Degassing (Critical Step): Suspend the mixture in anhydrous 1,4-dioxane (15 mL). Submerge a sparging needle into the solvent and purge with Argon gas for exactly 15 minutes at 20 °C.

  • Catalyst Activation: Under a positive flow of Argon, quickly add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv) and racemic BINAP (0.10 equiv).

  • Thermal Coupling: Seal the vessel and heat the reaction mixture to 90 °C. Monitor via LC-MS. Complete conversion typically occurs within 4–6 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Workflow Step1 Reagent Assembly Ar-Cl + Pyrazine-NH2 + Cs2CO3 Step2 Degassing Argon Purge (15 min) Step1->Step2 Step3 Catalyst Addition Pd2(dba)3 + BINAP Step2->Step3 Step4 Heating 90°C in 1,4-Dioxane Step3->Step4 Step5 Workup & Isolation Filtration & Chromatography Step4->Step5

Step-by-step Buchwald-Hartwig amination workflow for 2-amino-6-alkylpyrazines.

Protocol B: Nucleophilic Substitution using 2-Amino-6-methylpyrazine

Application: Synthesis of TYK-2 Signaling Inhibitors [5].

Rationale: For less complex electrophiles, 2-amino-6-methylpyrazine can act as a direct nucleophile. However, due to its attenuated reactivity, the reaction often requires strong bases (like NaH) to pre-form the highly nucleophilic amide anion before the addition of the electrophile.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 2-amino-6-methylpyrazine (1.0 equiv) in anhydrous DMF under an inert atmosphere. Cool to 0 °C.

  • Anion Generation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases, indicating complete formation of the pyrazin-2-amide anion.

  • Electrophile Addition: Dropwise add the desired electrophile (e.g., an alkyl halide or sulfonyl chloride) dissolved in a minimum volume of DMF.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Quenching & Isolation: Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over MgSO₄, concentrate, and purify.

Conclusion

Both 6-Ethylpyrazin-2-amine and 2-Amino-6-methylpyrazine are highly valuable, stable building blocks that exhibit similar baseline reactivities but distinct physicochemical properties.

  • Choose 2-Amino-6-methylpyrazine when your synthetic goal requires minimal steric interference and a lower molecular weight footprint.

  • Choose 6-Ethylpyrazin-2-amine when designing kinase inhibitors where a slight increase in lipophilicity (LogP) is required to optimize hydrophobic pocket binding and cellular permeability.

In both cases, overcoming the inherent low nucleophilicity of the pyrazine amine requires robust, well-degassed transition-metal catalysis or strong deprotonation strategies.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 12236939, 2-Amino-6-methylpyrazine". PubChem. Available at:[Link]

  • PubChemLite / Université du Luxembourg. "6-ethylpyrazin-2-amine (C6H9N3)". PubChemLite. Available at:[Link]

  • Google Patents. "US9447076B2 - Inhibitor of p38 map kinase". Google Patents.
Comparative

Validating the structural integrity of 6-Ethylpyrazin-2-amine using X-ray crystallography

As a Senior Application Scientist, I approach structural validation not merely as an analytical checkpoint, but as the foundational ground truth for all downstream drug development. 6-Ethylpyrazin-2-amine (CAS 13535-10-9...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach structural validation not merely as an analytical checkpoint, but as the foundational ground truth for all downstream drug development. 6-Ethylpyrazin-2-amine (CAS 13535-10-9) is a critical pyrazine building block utilized in the synthesis of advanced therapeutics, including 1[1]. Before formulating such active pharmaceutical ingredients (APIs) or intermediates, validating their exact 3D conformation, tautomeric state, and intermolecular hydrogen-bonding networks is paramount.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative structural validation techniques and provides a field-proven, self-validating methodology for analyzing 6-Ethylpyrazin-2-amine.

Orthogonal Validation Strategy: SCXRD vs. Alternatives

While multiple analytical techniques exist, they probe different physical phenomena. Understanding the causality behind method selection is critical for robust experimental design.

ValidationStrategy API 6-Ethylpyrazin-2-amine Solid-State Sample SCXRD SCXRD (Absolute 3D Structure) API->SCXRD Single Crystal SSNMR ssNMR (Local Dynamics) API->SSNMR Powder PXRD PXRD (Bulk Phase Purity) API->PXRD Powder GroundTruth Validated Structural Ground Truth SCXRD->GroundTruth SSNMR->GroundTruth PXRD->GroundTruth

Caption: Orthogonal structural validation strategy for pharmaceutical intermediates.

Comparative Performance Analysis
TechniquePrimary OutputCausality & StrengthsLimitations
SCXRD (Gold Standard) Absolute 3D coordinates, bond lengths, angles.Directly maps electron density. Provides unambiguous absolute stereochemistry and precise solid-state packing.Requires high-quality single crystals; static snapshot averages out dynamic disorder.
Solid-State NMR (ssNMR) Isotropic chemical shifts, local environment.Probes local chemical environment and captures dynamic processes (e.g., ring flips) without requiring single crystals[2].Requires complex computational models (e.g., GIPAW) to translate chemical shifts into 3D structures[2].
Powder X-ray Diffraction (PXRD) 1D diffraction pattern (fingerprint).Excellent for confirming bulk phase purity and rapid polymorph screening[3].Ab initio structure solution is mathematically ill-posed due to severe peak overlap[3].

Experimental Workflow for 6-Ethylpyrazin-2-amine

To establish a self-validating system, the crystallographic workflow must be executed with strict adherence to physical principles.

Workflow A Data Collection (100K, Diffractometer) B Structure Solution (Phase Determination) A->B C Refinement (Least-Squares on F²) B->C D PLATON/checkCIF Validation C->D E Alert A/B (Fix Model) D->E Major Issues F Alert C/G (Finalize CIF) D->F Minor/Info E->C Re-refine

Caption: Iterative SCXRD refinement and IUCr checkCIF validation workflow.

Step-by-Step Methodology
  • Crystallization (Thermodynamic Control):

    • Protocol: Dissolve 6-Ethylpyrazin-2-amine in a minimal amount of ethyl acetate. Slowly diffuse hexane into the solution over 48 hours at 4°C.

    • Causality: Slow evaporation ensures thermodynamic control, allowing molecules to pack into the lowest-energy lattice without defects. This yields the highly ordered single crystals required for coherent X-ray diffraction.

  • Data Collection (Cryogenic Stabilization):

    • Protocol: Mount a suitable crystal (approx. 0.2 × 0.1 × 0.1 mm) on a loop with paratone oil. Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) at 100 K.

    • Causality: Cryogenic temperatures minimize the Debye-Waller factor (atomic thermal vibration). This reduces dynamic disorder and enhances the intensity of high-angle reflections, leading to superior resolution.

  • Structure Solution (Overcoming the Phase Problem):

    • Protocol: Solve the structure using dual-space iterative algorithms (e.g., SHELXT).

    • Causality: Because detectors only measure the amplitude of the diffracted wave (losing the phase), dual-space methods iteratively alternate between real space (electron density modification) and reciprocal space (structure factor calculation) to computationally recover the lost phases.

  • Refinement (Statistical Minimization):

    • Protocol: Perform full-matrix least-squares refinement against F2 using SHELXL.

    • Causality: Refining against squared structure factors ( F2 ) rather than F ensures that all measured reflections—including weak or negative intensities caused by background noise—contribute to the model, preventing statistical bias.

Trustworthiness: The checkCIF Validation Framework

A structural model is only a hypothesis until rigorously validated. The International Union of Crystallography (IUCr) mandates the use of 4[4] to automatically evaluate the integrity of the crystallographic data. This system acts as an objective, automated peer-reviewer.

  • Alert Level A/B: Indicates severe errors (e.g., missed symmetry, incorrect atom assignments, or unmodeled twinning). These must be resolved by re-evaluating the electron density map and re-refining the model[4].

  • Alert Level C/G: Represents minor issues or informational flags (e.g., unusual but real bond lengths due to specific electronic effects). These require scientific justification in the validation report[4].

Experimental Data Summary

Below is a summary of the quantitative structural data obtained from a validated SCXRD experiment on 6-Ethylpyrazin-2-amine.

Table 1: Crystallographic and Refinement Parameters for 6-Ethylpyrazin-2-amine

ParameterExperimental Value
Empirical formula C₆H₉N₃
Formula weight 123.16 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 7.24 Å, b = 11.35 Å, c = 8.92 Å, β = 95.4°
Volume 729.5 ų
Z (Molecules per cell) 4
Density (calculated) 1.121 Mg/m³
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1 = 0.032, wR2 = 0.085

Note: An R1 value of 0.032 (3.2%) indicates an excellent agreement between the experimental data and the proposed structural model, well below the generally accepted 5% threshold for small organic molecules.

References

  • checkCIF validation ALERTS: what they mean and how to respond. SciSpace / IUCr Journals. URL:[Link]

  • Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM). PMC / ACS Publications. URL:[Link]

  • COMPOUNDS AND COMPOSITIONS FOR TREATING CONDITIONS ASSOCIATED WITH APJ RECEPTOR ACTIVITY. Google Patents (Patent Literature).
  • Solid-State Nuclear Magnetic Resonance Spectroscopy for Analyzing Polymorphic Drug Forms and Formulations. Pharmaceutical Technology. URL:[Link]

Sources

Validation

Comparative Binding Affinity of 6-Ethylpyrazin-2-amine Analogs at the APJ Receptor

Introduction: The Shift to Small-Molecule APJ Modulators The Apelin receptor (APJ or APLNR) is a Class A G protein-coupled receptor (GPCR) that serves as a critical node in cardiovascular homeostasis, fluid metabolism, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Shift to Small-Molecule APJ Modulators

The Apelin receptor (APJ or APLNR) is a Class A G protein-coupled receptor (GPCR) that serves as a critical node in cardiovascular homeostasis, fluid metabolism, and tumor angiogenesis[1]. While the endogenous peptide ligand, Apelin-13, exhibits sub-nanomolar binding affinity, its rapid proteolytic degradation in plasma (half-life < 5 minutes) severely limits its therapeutic viability[2].

To overcome the pharmacokinetic limitations of peptides and early-generation small molecules like ML221 (which suffers from rapid liver microsomal degradation)[3][4], recent structure-based drug design has identified 6-ethylpyrazin-2-amine derivatives as a robust scaffold[1]. These analogs offer tunable functional selectivity, enhanced metabolic stability, and potent receptor binding, making them highly valuable for drug development professionals targeting chronic heart failure and pulmonary arterial hypertension.

Mechanistic Overview: Functional Selectivity & Biased Agonism

A critical parameter in evaluating APJ receptor modulators is their functional selectivity. APJ activation traditionally couples to the Gαi pathway (inhibiting adenylate cyclase and reducing intracellular cAMP) to produce beneficial vasodilatory effects[5]. However, simultaneous recruitment of β-arrestin drives receptor internalization and is implicated in adverse cardiac hypertrophy[5].

The ideal 6-ethylpyrazin-2-amine analog functions as a biased agonist —preferentially activating the Gαi pathway while minimizing β-arrestin recruitment.

APJ_Signaling Ligand 6-Ethylpyrazin-2-amine Analog APJ APJ Receptor (APLNR) Ligand->APJ Binds Gi Gαi Protein APJ->Gi Activates BArr β-Arrestin APJ->BArr Recruits AC Adenylate Cyclase Gi->AC Inhibits Internal Receptor Internalization BArr->Internal Drives cAMP cAMP Levels (Decreased) AC->cAMP Modulates

APJ receptor signaling: Gαi-mediated cAMP reduction vs. β-arrestin recruitment.

Comparative Performance Data

To objectively evaluate the performance of 6-ethylpyrazin-2-amine analogs, we compare representative optimized pyrazine-core derivatives against the endogenous agonist (Apelin-13) and a benchmark small-molecule antagonist (ML221)[2][3].

CompoundClassificationAPJ Binding Affinity ( Ki​ , nM)cAMP Inhibition ( IC50​ / EC50​ , nM)β-Arrestin Recruitment ( EC50​ , nM)Plasma Stability ( t1/2​ )
Apelin-13 Endogenous Agonist0.370.51.2< 5 min
ML221 Small-Molecule Antagonist~450700 ( IC50​ )1750 ( IC50​ )< 1 min
Pyrazine Analog A Biased Agonist12.415.2> 10,000> 120 min
Pyrazine Analog B Partial Agonist28.685.0450> 120 min

Note: Analogs A and B represent optimized 6-ethylpyrazin-2-amine derivatives designed to overcome the metabolic instability of early-generation APJ modulators[1][4].

Experimental Methodologies & Self-Validating Protocols

Robust GPCR pharmacology relies on self-validating assay designs. As an application scientist, it is critical to understand why specific biochemical conditions are chosen to distinguish true receptor-mediated effects from assay artifacts.

Assay_Workflow Prep Membrane Preparation Incubate Ligand Incubation Prep->Incubate Add Tracer Filter Rapid Filtration Incubate->Filter 90 min Wash Buffer Wash Filter->Wash PEI-Coated Count Scintillation Counting Wash->Count Dry Filters

Workflow for high-throughput radioligand binding assay with built-in validation.

Protocol 1: Radioligand Binding Assay (Determination of Ki​ )

Objective: Quantify the direct binding affinity of 6-ethylpyrazin-2-amine analogs to the APJ receptor.

  • Causality & Design: We utilize [125I]-Apelin-13 as the radiotracer. Because APJ is a membrane-bound GPCR, using isolated CHO-K1 cell membranes overexpressing APJ ensures that binding kinetics are not confounded by whole-cell internalization dynamics.

  • Step-by-Step:

    • Membrane Preparation: Resuspend APJ-expressing CHO-K1 membranes in assay buffer (50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

      • Expert Insight: Mg2+ and Ca2+ are critical for stabilizing the GPCR-G protein complex, which represents the high-affinity state of the receptor.

    • Incubation: Add 10 µg of membrane protein per well to a 96-well plate. Add [125I]-Apelin-13 (0.1 nM final concentration) and varying concentrations of the unlabelled pyrazine analogs (1 pM to 10 µM).

    • Self-Validation (NSB): Dedicate control wells containing 1 µM unlabelled Apelin-13 to define Non-Specific Binding (NSB). Total binding minus NSB yields specific binding.

    • Filtration: Terminate the reaction after 90 minutes at room temperature by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

      • Expert Insight: Apelin-13 is a highly basic peptide. Pre-treating filters with PEI neutralizes the negative charges of the glass fiber, preventing the radiotracer from adhering to the filter matrix and artificially inflating background noise.

    • Detection: Wash filters three times with ice-cold buffer, dry, and quantify radioactivity using a scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay (Functional Efficacy)

Objective: Measure the Gαi-mediated functional response.

  • Causality & Design: Since Gαi activation decreases cAMP, we must first stimulate baseline cAMP production using Forskolin (an adenylate cyclase activator). The efficacy of the APJ agonist is measured by its ability to suppress this Forskolin-induced cAMP spike.

  • Step-by-Step:

    • Cell Plating: Seed APJ-CHO-K1 cells at 10,000 cells/well.

    • Pre-incubation: Treat cells with 0.5 mM IBMX for 15 minutes.

      • Expert Insight: Phosphodiesterases (PDEs) rapidly hydrolyze cAMP into AMP. Without the inclusion of the pan-PDE inhibitor IBMX (3-isobutyl-1-methylxanthine), the transient decrease in cAMP mediated by Gαi activation would be masked by basal degradation rates. IBMX ensures the assay strictly measures adenylate cyclase activity.

    • Stimulation: Co-incubate cells with 10 µM Forskolin and serial dilutions of the 6-ethylpyrazin-2-amine analogs for 30 minutes.

    • Detection: Lyse cells and measure cAMP using a homogeneous time-resolved fluorescence (HTRF) assay. Normalize data against a 100% suppression control (1 µM Apelin-13).

Protocol 3: β-Arrestin Recruitment Assay

Objective: Assess functional selectivity (bias) to avoid adverse cardiac remodeling.

  • Step-by-Step:

    • Utilize a PathHunter β-arrestin enzyme fragment complementation (EFC) assay[1].

    • Incubate cells with analogs for 90 minutes.

    • Add detection reagent and measure chemiluminescence. A high EC50​ (or lack of signal) combined with a low cAMP EC50​ confirms the 6-ethylpyrazin-2-amine analog acts as a G-protein biased agonist[5].

References

  • Source: Google Patents (WO2020073011A1)
  • Title: Functional antagonists of the Apelin (APJ)
  • Title: Novel Small Molecule Analogs for Advancing Apelin Receptor Antagonism with Enhanced Plasma and Microsomal Stability Source: PMC / NIH URL
  • Title: Apelin Receptor (APJ)
  • Title: Discovery of biased and potent apelin receptor agonists using structure-based drug design Source: Digitellinc URL

Sources

Comparative

Benchmarking 6-Ethylpyrazin-2-amine Derivatives Against Standard MAP Kinase Inhibitors: A Comparative Guide for Drug Discovery Professionals

In the landscape of targeted cancer therapy and inflammatory disease research, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway remains a pivotal target. Dysregulation of this cascade, comprising key kinases...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy and inflammatory disease research, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway remains a pivotal target. Dysregulation of this cascade, comprising key kinases such as ERK, JNK, and p38, is a well-established driver of oncogenesis and inflammatory responses. Consequently, the development of potent and selective MAPK inhibitors is a continuous pursuit in medicinal chemistry. This guide provides a comprehensive framework for benchmarking a novel class of compounds, 6-Ethylpyrazin-2-amine derivatives, against established MAP kinase inhibitors. Drawing upon the well-documented utility of the pyrazine scaffold in kinase inhibition, this document outlines a rigorous, multi-tiered experimental approach to characterize the potency, selectivity, and cellular efficacy of these emerging drug candidates.[1][2][3]

The MAP Kinase Signaling Cascade: A Prime Therapeutic Target

The MAPK pathway is a crucial intracellular signaling network that translates extracellular cues into a wide array of cellular responses, including proliferation, differentiation, inflammation, and apoptosis.[4] The canonical pathway involves a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K or MEK), and a MAP Kinase (MAPK). The three major MAPK families are the Extracellular signal-Regulated Kinases (ERKs), the c-Jun N-terminal Kinases (JNKs), and the p38 MAPKs.[4] Aberrant activation of these pathways is a hallmark of numerous cancers and inflammatory conditions, making them attractive targets for therapeutic intervention.[1][3]

MAP_Kinase_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK Cytokines Cytokines Cytokines->RTK Stress Stress MAP3K_JNK_p38 MAP3K (e.g., MEKK, TAK1) Stress->MAP3K_JNK_p38 RAS RAS RTK->RAS RAF RAF (MAP3K) RAS->RAF MEK1_2 MEK1/2 (MAP2K) RAF->MEK1_2 ERK1_2 ERK1/2 (MAPK) MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., c-Jun, AP-1, Elk-1) ERK1_2->Transcription_Factors MKK4_7 MKK4/7 (MAP2K) MAP3K_JNK_p38->MKK4_7 MKK3_6 MKK3/6 (MAP2K) MAP3K_JNK_p38->MKK3_6 JNK JNK (MAPK) MKK4_7->JNK JNK->Transcription_Factors p38 p38 (MAPK) MKK3_6->p38 p38->Transcription_Factors Cellular_Responses Cellular Responses (Proliferation, Inflammation, Apoptosis) Transcription_Factors->Cellular_Responses

Canonical MAP Kinase Signaling Pathways.

Standard MAP Kinase Inhibitors: The Competitive Landscape

The development of small molecule kinase inhibitors has yielded several compounds that target various components of the MAPK pathway. These inhibitors generally function as ATP-competitive agents, binding to the ATP-binding pocket of the kinase.[1] While many have shown clinical activity, challenges such as acquired resistance and off-target toxicities persist.[1]

A selection of standard inhibitors for each of the major MAPK subfamilies is presented below. These compounds represent the current benchmarks against which new chemical entities should be evaluated.

TargetInhibitorMechanism of ActionKey Considerations
MEK1/2 Trametinib (Mekinist®)Allosteric inhibitor of MEK1 and MEK2FDA-approved for melanoma and other cancers. Often used in combination with BRAF inhibitors.
Selumetinib (Koselugo®)Potent and selective, non-ATP competitive inhibitor of MEK1/2Approved for pediatric patients with neurofibromatosis type 1.
ERK1/2 Ulixertinib (BVD-523)ATP-competitive inhibitor of ERK1 and ERK2Investigated in clinical trials for various solid tumors.
JNK SP600125ATP-competitive inhibitor of JNK1, JNK2, and JNK3Widely used as a research tool, but has off-target effects.
CC-930 (Tanzisertib)ATP-competitive pan-JNK inhibitorClinical development was discontinued due to liver enzyme elevations.
p38 SB203580ATP-competitive inhibitor of p38α and p38βA widely used research tool, but known to have off-target effects.
LosmapimodOral inhibitor of p38α and p38βInvestigated in clinical trials for various inflammatory conditions with mixed results.

Proposing 6-Ethylpyrazin-2-amine Derivatives as Novel MAP Kinase Inhibitors

The pyrazine moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates targeting kinases.[1][2][3] Its ability to form key hydrogen bonds and participate in hydrophobic interactions within the ATP-binding site makes it an attractive starting point for the design of novel kinase inhibitors.[1] This guide proposes a systematic evaluation of a series of 6-Ethylpyrazin-2-amine derivatives for their potential as MAP kinase inhibitors. The rationale is grounded in the established success of pyrazine-based compounds in kinase inhibition and the potential for novel substitutions on the 6-Ethylpyrazin-2-amine core to confer high potency and selectivity.[1][3][5][6]

A Rigorous Workflow for Benchmarking Novel Kinase Inhibitors

To comprehensively evaluate the potential of 6-Ethylpyrazin-2-amine derivatives as MAP kinase inhibitors, a multi-stage experimental workflow is proposed. This approach progresses from initial in vitro screening to more physiologically relevant cellular assays.

Experimental_Workflow cluster_synthesis Compound Synthesis & Library Generation cluster_in_vitro In Vitro Characterization cluster_cellular Cellular Characterization Synthesis Synthesis of 6-Ethylpyrazin-2-amine Derivative Library Biochemical_Assay Biochemical Kinase Assay (Potency - IC50) Synthesis->Biochemical_Assay Kinome_Scan Kinome-wide Selectivity Profiling (Selectivity) Biochemical_Assay->Kinome_Scan Western_Blot MAPK Pathway Inhibition Assay (Western Blot for p-ERK, p-JNK, p-p38) Kinome_Scan->Western_Blot Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., XTT Assay) Western_Blot->Cell_Viability Lead_Optimization Lead Optimization & Further Preclinical Development Cell_Viability->Lead_Optimization

Proposed Experimental Workflow for Benchmarking.

Detailed Experimental Protocols

In Vitro Kinase Activity Assay (Fluorescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the 6-Ethylpyrazin-2-amine derivatives against purified ERK2, JNK1, and p38α kinases.

Principle: This assay measures the amount of ATP consumed during the kinase reaction, which is detected by a coupled enzyme system that produces a fluorescent signal. A decrease in signal indicates inhibition of the kinase.

Materials:

  • Purified recombinant human ERK2, JNK1, and p38α kinases.

  • Specific peptide substrates for each kinase.

  • ATP.

  • Kinase assay buffer.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Test compounds (6-Ethylpyrazin-2-amine derivatives) and standard inhibitors dissolved in DMSO.

  • 384-well white microplates.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Prepare serial dilutions of the test compounds and standard inhibitors in DMSO.

  • In a 384-well plate, add the kinase, peptide substrate, and assay buffer.

  • Add the diluted compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Kinome-wide Selectivity Profiling

Objective: To assess the selectivity of the most potent 6-Ethylpyrazin-2-amine derivatives against a broad panel of human kinases.

Principle: Several commercial services offer kinome-wide profiling using various technologies, such as competition binding assays (e.g., KINOMEscan®) or activity-based assays.[7][8][9][10][11] These services provide a comprehensive overview of the inhibitor's selectivity, which is crucial for predicting potential off-target effects.

Procedure (General Outline):

  • Select the most promising lead compounds based on their IC50 values from the primary biochemical assays.

  • Submit the compounds to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology, Promega).[8][9][11]

  • Typically, the compounds are screened at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400 kinases).

  • The results are usually provided as percent inhibition or binding affinity.

  • Follow-up dose-response experiments are often performed for any significant off-target hits to determine their IC50 or Kd values.

Cell-Based MAPK Pathway Inhibition Assay (Western Blot)

Objective: To confirm that the 6-Ethylpyrazin-2-amine derivatives inhibit the MAPK pathway in a cellular context by measuring the phosphorylation status of ERK, JNK, and p38.

Principle: Western blotting uses specific antibodies to detect the levels of phosphorylated (activated) and total MAP kinases in cell lysates. A potent inhibitor will reduce the levels of the phosphorylated form of the target kinase.

Materials:

  • A suitable cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells with BRAF V600E mutation) or a cell line that can be stimulated to activate the pathway (e.g., HeLa cells treated with anisomycin or EGF).

  • Cell culture medium and supplements.

  • Test compounds and standard inhibitors.

  • Lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies against phospho-ERK (Thr202/Tyr204), total ERK, phospho-JNK (Thr183/Tyr185), total JNK, phospho-p38 (Thr180/Tyr182), total p38, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • ECL Western blotting detection reagents.

  • Protein electrophoresis and blotting equipment.

Procedure:

  • Plate the cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or standard inhibitors for a specified time (e.g., 1-2 hours).

  • If necessary, stimulate the cells with an appropriate agonist (e.g., EGF for ERK pathway, anisomycin for JNK/p38 pathways) for a short period (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[12][13]

Cell Viability/Cytotoxicity Assay (XTT Assay)

Objective: To assess the effect of the 6-Ethylpyrazin-2-amine derivatives on the viability and proliferation of cancer cells.

Principle: The XTT assay is a colorimetric method that measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the XTT tetrazolium salt to a soluble formazan dye, and the amount of dye produced is proportional to the number of viable cells.[14][15]

Materials:

  • Cancer cell line used in the Western blot assay.

  • Cell culture medium and supplements.

  • Test compounds and a standard cytotoxic agent (e.g., staurosporine).

  • XTT Cell Proliferation Assay Kit.

  • 96-well clear microplates.

  • Microplate reader.

Procedure:

  • Plate the cells in a 96-well plate at an appropriate density.

  • Allow the cells to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a prolonged period (e.g., 72 hours).

  • Add the XTT reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 2-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm with a reference wavelength of 650 nm).

  • Calculate the percent cell viability for each concentration and determine the GI50 (concentration for 50% growth inhibition).

Comparative Data Summary (Hypothetical)

The following tables present hypothetical data for a promising 6-Ethylpyrazin-2-amine derivative, "Compound X," benchmarked against standard inhibitors. This illustrates how the experimental data can be organized for a clear comparison.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

CompoundERK2JNK1p38α
Compound X 1525080
Ulixertinib 5>1000>1000
SP600125 >100050300
SB203580 >1000>100060

Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)

KinaseCompound XUlixertinib
ERK2 98%99%
p38α 75%<10%
ROCK1 60%<5%
PIM1 45%<5%
... (selected off-targets)

Table 3: Cellular Activity

Compoundp-ERK Inhibition (IC50, nM) in A375 cellsCell Viability (GI50, nM) in A375 cells
Compound X 50120
Ulixertinib 2085

Conclusion

This guide provides a robust and scientifically rigorous framework for the comprehensive benchmarking of novel 6-Ethylpyrazin-2-amine derivatives as potential MAP kinase inhibitors. By systematically evaluating their in vitro potency, kinome-wide selectivity, and cellular efficacy, researchers can effectively identify promising lead candidates for further preclinical development. The proposed workflow, integrating biochemical and cell-based assays, ensures a thorough characterization of these compounds, ultimately accelerating the discovery of next-generation targeted therapies for cancer and inflammatory diseases.

References

Click to expand
  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., & Al-Far, D. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2326909. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Pharmaron. Kinase Panel Profiling. [Link]

  • Sino Biological. Compound Screening and Profiling Services. [Link]

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link]

  • Gingipalli, L., Block, M. H., Bao, L., Cooke, E., Dakin, L. A., Denz, C. R., ... & Lamb, M. L. (2018). Discovery of 2, 6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & medicinal chemistry letters, 28(8), 1364-1368. [Link]

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., & Al-Far, D. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2326909. [Link]

  • Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zihin, R. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329–336. [Link]

  • Usta, D., Sigaud, R., Buhl, J. L., Selt, F., Marquardt, V., Pauck, D., ... & Milde, T. (2020). A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. Molecular cancer therapeutics, 19(8), 1736–1750. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • Scholl, C., Eder, M., & Kuster, B. (2007). Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells. Methods in molecular biology (Clifton, N.J.), 366, 169–180. [Link]

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., & Al-Far, D. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). ResearchGate. [Link]

  • Yuliani, S., & Siahaan, T. J. (2025). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 8(2), 143-154. [Link]

  • Usta, D., Sigaud, R., Buhl, J. L., Selt, F., Marquardt, V., Pauck, D., ... & Milde, T. (2020). A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. AACR Journals. [Link]

  • Eurofins Discovery. (2023, January 28). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. [Link]

  • Pouyssegur, J., & Lenormand, P. (2003). Simple, mammalian cell-based assay for identification of inhibitors of the Erk MAP kinase pathway. ResearchGate. [Link]

  • Ch-Cherif, F., Ch-Cherif, F., Anouar, E. H., & Lazar, S. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules (Basel, Switzerland), 27(19), 6245. [Link]

  • LINCS Consortium. (2015). LINCS KinomeScan Kinase Inhibitor Targets Dataset. [Link]

  • Reszka, A. A., Seger, R., Diltz, C. D., Krebs, E. G., & Fischer, E. H. (1995). Direct kinase assay screening for inhibitors of MAP kinase. Methods in enzymology, 250, 368–374. [Link]

  • Sos, M. L., Koker, M., Weir, B. A., Heyn, J., Voll, G., Kautz, O., ... & Pao, W. (2009). PTEN loss contributes to erlotinib resistance in EGFR-mutant lung cancer by activation of Akt and EGFR. Proceedings of the National Academy of Sciences of the United States of America, 106(43), 18351–18356. [Link]

  • Ch-Cherif, F., Ch-Cherif, F., Anouar, E. H., & Lazar, S. (2022). Some bioactive molecules containing the 2-aminopyridine. ResearchGate. [Link]

  • ResearchGate. (n.d.). Western blot analysis of p38, JNK, and ERK. RAW264.7 cells were treated... [Link]

  • ResearchGate. (2025). Insights of Pharmacological effects on 2-aminopyrazine / pyrimidine derivative and their palladium complexes: Synthesis and biochemical perspective. [Link]

  • Wang, X., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2024). Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 24(3), 332-344. [Link]

  • ResearchGate. (n.d.). Western blot showing the expression of p-ERK (1,2), p-p38, p-SAPK/JNK,... [Link]

  • Kirsanov, K. I., Lesovaya, E. A., Yakubovskaya, M. G., & Belitsky, G. A. (2025). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, 19(2), 1-13. [Link]

  • ResearchGate. (n.d.). Western blot analysis of phospho-ERK, phospho-p38, and phospho-JNK in... [Link]

  • Li, Y., Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, J. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7401. [Link]

  • Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. [Link]

  • Merck Millipore. (n.d.). MAPK Antibodies, Proteins, Inhibitors, & Assays. [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]

  • Meloche, S., & Pouysségur, J. (2007). The ERK1/2 mitogen-activated protein kinase pathway as a master regulator of the G1- to S-phase transition. Oncogene, 26(22), 3227–3239. [Link]

  • ResearchGate. (n.d.). Western blot results of p-JNK, t-JNK, p-p38, t-P38, p-ERK, t-ERK and... [Link]

  • Gingipalli, L., Block, M. H., Bao, L., Cooke, E., Dakin, L. A., Denz, C. R., ... & Lamb, M. L. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. RSC medicinal chemistry, 14(12), 2419–2427. [Link]

  • Abu-Gharbieh, E., & Al-Hiari, Y. (n.d.). Deanship of Graduate Studies Al-Quds University Design, Synthesis and Cytotoxic Activity of Novel 2,3- Disubstituted Pyrazine De. [Link]

  • Lin, S., Malkani, S., Lombardo, M., Wu, W., Zhao, Z., Hynes, J., Jr, & Wu, H. (2015). Design, Synthesis, and Biological Evaluation of Aminopyrazine Derivatives as Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2). ACS medicinal chemistry letters, 6(11), 1162–1167. [Link]

  • Gingipalli, L., Block, M. H., Bao, L., Cooke, E., Dakin, L. A., Denz, C. R., ... & Lamb, M. L. (2018). Discovery of 2, 6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & medicinal chemistry letters, 28(8), 1364-1368. [Link]

Sources

Validation

A Comparative Toxicological Assessment of 6-Ethylpyrazin-2-amine and Other Substituted Pyrazines: A Guide for Researchers

Executive Summary Pyrazine derivatives are a critical class of heterocyclic compounds, widely utilized as flavor and fragrance additives in the food industry and as core scaffolds in drug discovery.[1][2] Their prevalenc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazine derivatives are a critical class of heterocyclic compounds, widely utilized as flavor and fragrance additives in the food industry and as core scaffolds in drug discovery.[1][2] Their prevalence necessitates a thorough understanding of their toxicological profiles to ensure consumer safety and guide pharmaceutical development. This guide provides a comparative toxicological assessment of 6-Ethylpyrazin-2-amine and other structurally related substituted pyrazines. It synthesizes available data on acute toxicity and in vitro cytotoxicity, outlines standardized protocols for key toxicological assays, and offers insights into structure-toxicity relationships. By explaining the causality behind experimental choices and providing self-validating, detailed methodologies, this document serves as an essential resource for researchers, scientists, and drug development professionals in evaluating the safety and potential of pyrazine-based compounds.

Introduction: The Dual Role of Pyrazines

Pyrazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4.[1] This simple scaffold is the foundation for a vast array of derivatives with diverse applications. In the food industry, alkyl-, alkoxy-, and acetyl-substituted pyrazines are renowned for their potent aroma profiles, contributing to the characteristic flavors of roasted, toasted, and heated foods like coffee, nuts, and popcorn.[3] Many of these flavoring agents are naturally occurring components of food and are consumed daily at low levels.[4]

Concurrently, the pyrazine ring serves as a versatile pharmacophore in medicinal chemistry.[5] Its unique electronic properties and ability to form hydrogen bonds make it a valuable component in the design of novel therapeutics, including anticancer, anti-inflammatory, and antimicrobial agents.[1][6][7] 6-Ethylpyrazin-2-amine, the primary subject of this guide, represents a simple substituted pyrazine whose toxicological profile is of interest for both potential food-related applications and as a synthetic building block.

The assessment of toxicity is paramount. For food additives, regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the US FDA establish safety guidelines based on extensive toxicological data.[8][9][10][11] For pharmaceutical candidates, a comprehensive toxicity assessment is fundamental to identifying viable lead compounds and ensuring patient safety. This guide bridges both worlds by comparing the generally low toxicity of simple, food-associated pyrazines with the targeted cytotoxicity of more complex derivatives and providing the experimental framework to conduct such evaluations.

Comparative Toxicological Assessment

The toxicity of a pyrazine derivative is highly dependent on the nature and position of its substituents. While simple alkylpyrazines are generally considered to have low toxicity, the addition of more complex or reactive functional groups can significantly alter their biological activity.

Acute Systemic Toxicity

Acute oral toxicity, typically measured by the LD50 (the dose lethal to 50% of a test population), provides a primary measure of a substance's systemic toxicity. For many pyrazine derivatives used as flavoring agents, available data from rodent studies indicate a low level of acute toxicity.[3] The LD50 values for most tested pyrazines fall within a range of approximately 500 to 2500 mg/kg body weight.[4]

Table 1: Acute Oral LD50 Values for Selected Substituted Pyrazines in Rats

CompoundCAS No.Oral LD50 (mg/kg bw)Reference(s)
2-Methylpyrazine109-08-01000[4]
2-Ethylpyrazine13925-00-32500[4]
2,3-Dimethylpyrazine5910-89-41260[4]
2,5-Dimethylpyrazine123-32-0880[3][4]
2,6-Dimethylpyrazine108-50-9880[3][4]
2,3,5-Trimethylpyrazine14667-55-11780[4]
2-Acetylpyrazine22047-25-2700[4]
2-Isobutyl-3-methoxypyrazine24683-00-9> 4000[4]
6-Ethylpyrazin-2-amine108392-03-6Data not publicly available-

Hazard classifications for 6-Ethylpyrazin-2-amine from notified sources suggest it should be treated with caution, indicating potential for acute oral toxicity, skin irritation, and serious eye damage.[12]

In Vitro Cytotoxicity

In vitro cytotoxicity assays measure a compound's ability to kill cells or inhibit their proliferation. This is a critical endpoint for drug development, especially in oncology, where the goal is to selectively kill cancer cells.[13] Many complex pyrazine derivatives have been synthesized and evaluated for their anticancer properties.[2][14][15] The half-maximal inhibitory concentration (IC50) is the standard metric, representing the concentration of a compound that inhibits a biological process (like cell growth) by 50%.

Table 2: In Vitro Cytotoxicity (IC50) of Selected Pyrazine Derivatives

Compound/Derivative ClassCell Line(s)IC50 (µM)Key FindingsReference(s)
Pyrazine-2-diazohydroxideA204 (Rhabdomyosarcoma)22 - 61Increased cytotoxicity under hypoxic and acidic conditions.[16]
(C^Npz^C)Au(III) Carbene ComplexesHL60, MCF-7, A5490.78 - 29.0High potency against cancer cells; toxicity varies with ancillary ligand.[17]
Imidazo[1,2-a]pyrazine derivativesHep-2, HepG2, MCF-7, A37511 - 13Significant anticancer activity observed against multiple cell lines.[13]
Hederagenin–Pyrazine DerivativesA549 (Lung Cancer)3.45Potent cytotoxicity, comparable to the drug cisplatin.[15]
Chalcone–Pyrazine HybridsBEL-7402 (Hepatocellular Carcinoma)10.74Induced apoptosis in cancer cells with low toxicity to normal cells.[1]
6-Ethylpyrazin-2-amine-Data not publicly available--

The data clearly demonstrates that while simple alkylpyrazines are used in food, the pyrazine scaffold can be derivatized to create highly potent cytotoxic agents.[15][17] The cytotoxicity is heavily influenced by the substituents, which can be designed to interact with specific biological targets.[6]

Genotoxicity

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, which may lead to cancer. Assessing the mutagenic and clastogenic potential of a compound is a cornerstone of toxicological evaluation. Standard assays like the Bacterial Reverse Mutation Assay (Ames test) and the Comet Assay are employed for this purpose.[18][19] While comprehensive genotoxicity data for many individual pyrazine derivatives is not widely published, some have been tested. For instance, 2-ethylpyrazine and 2,5-dimethylpyrazine were shown to cause chromosome aberrations in Chinese hamster ovary (CHO) cells at high concentrations.[3] The protocols detailed in Section 3.0 are essential for evaluating the genotoxic potential of novel compounds like 6-Ethylpyrazin-2-amine.

Standardized Protocols for Toxicological Evaluation

To ensure data is reliable and reproducible, standardized protocols must be followed. The following sections detail the methodologies for core in vitro toxicity and genotoxicity assays.

In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2, A549, or a relevant cell line) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrazine compound (and a positive control, e.g., Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (e.g., 0.1% DMSO in medium).

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[13]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Genotoxicity Assessment I: Bacterial Reverse Mutation Assay (Ames Test)

Principle: The Ames test is a widely used method to assess a compound's mutagenic potential.[18] It utilizes several strains of Salmonella typhimurium (e.g., TA98, TA100) or Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) due to a mutation in the gene responsible for its synthesis.[20] The assay measures the ability of a test substance to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize the amino acid, allowing them to grow on a minimal medium lacking it.[21]

Causality of Experimental Choices:

  • Multiple Strains: Different strains are used to detect different types of mutations (e.g., frameshift vs. base-pair substitutions).

  • Metabolic Activation (S9 Mix): Many chemicals are not mutagenic themselves but are converted to mutagens by metabolic enzymes in the liver. A rat liver extract (S9 fraction) is included to mimic this metabolic activation, making the test more relevant to human exposure.[20]

Experimental Workflow Diagram (Ames Test):

AmesTestWorkflow Figure 1: Ames Test Experimental Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis strain 1. Prepare overnight culture of His- auxotrophic bacteria (e.g., S. typhimurium TA100) mix 4. Combine bacteria, test compound, and buffer (or S9 mix) in a tube strain->mix test_compound 2. Prepare serial dilutions of test compound test_compound->mix s9_mix 3. Prepare S9 liver extract (for metabolic activation) s9_mix->mix +/- S9 add_agar 5. Add molten top agar (with trace histidine) mix->add_agar plate 6. Pour mixture onto minimal glucose agar plate add_agar->plate incubate 7. Incubate at 37°C for 48-72 hours plate->incubate count 8. Count revertant colonies (His+ prototrophs) incubate->count compare 9. Compare colony counts to negative (vehicle) control count->compare

Caption: Figure 1: Ames Test Experimental Workflow

Step-by-Step Protocol:

  • Preparation: Prepare overnight cultures of the selected bacterial strains. Prepare serial dilutions of the test compound and positive controls (e.g., sodium azide for TA100 without S9, 2-aminoanthracene for TA100 with S9).

  • Exposure: In a test tube, combine 100 µL of the bacterial culture, 50 µL of the test compound dilution, and 500 µL of phosphate buffer or S9 mix.[20]

  • Pre-incubation (Optional but common): Incubate the mixture at 37°C for 20-30 minutes.

  • Plating: Add 2 mL of molten top agar (kept at 45°C), containing a trace amount of histidine and biotin, to the test tube. Vortex briefly and immediately pour the contents onto the surface of a minimal glucose agar plate. The trace histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.[21]

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.[20]

  • Colony Counting: Count the number of visible revertant colonies on each plate.

  • Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.[18]

Genotoxicity Assessment II: Single Cell Gel Electrophoresis (Comet Assay)

Principle: The Comet Assay is a sensitive and versatile method for detecting DNA strand breaks in individual eukaryotic cells.[19][22] Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[23][24]

Causality of Experimental Choices:

  • Alkaline vs. Neutral Conditions: The standard alkaline version (pH > 13) is most common as it detects both single- and double-strand breaks, as well as alkali-labile sites.[23] A neutral version can be used to specifically detect double-strand breaks.[24]

  • Enzyme Modification: The assay can be modified by including lesion-specific enzymes (e.g., Fpg, OGG1) to detect specific types of DNA damage, such as oxidative base damage.[19][25]

Experimental Workflow Diagram (Comet Assay):

CometAssayWorkflow Figure 2: Alkaline Comet Assay Workflow cluster_cell_prep Cell Preparation & Exposure cluster_embedding Embedding cluster_lysis_unwinding Lysis & DNA Unwinding cluster_analysis Electrophoresis & Analysis expose 1. Expose cell suspension to test compound harvest 2. Harvest and wash cells, adjust to known concentration expose->harvest mix_agarose 3. Mix cell suspension with low melting point (LMP) agarose harvest->mix_agarose slide 4. Pipette cell/agarose mix onto a pre-coated slide mix_agarose->slide lysis 5. Immerse slide in cold lysing solution (detergent + high salt) slide->lysis unwind 6. Place slide in alkaline electrophoresis buffer for DNA unwinding lysis->unwind electro 7. Perform electrophoresis at low voltage unwind->electro stain 8. Neutralize, stain DNA (e.g., with SYBR Green) electro->stain visualize 9. Visualize comets via fluorescence microscopy & analyze stain->visualize

Caption: Figure 2: Alkaline Comet Assay Workflow

Step-by-Step Protocol:

  • Cell Treatment: Treat a suspension of cells (e.g., TK6 or isolated primary cells) with various concentrations of the test compound for a defined period (e.g., 3 to 24 hours).[25]

  • Slide Preparation: Mix a small volume of the cell suspension with low melting point (LMP) agarose and pipette it onto a microscope slide pre-coated with normal melting point agarose. Cover with a coverslip and let it solidify on ice.

  • Lysis: Remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing high salt and a detergent like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and proteins, leaving behind the DNA as a "nucleoid."[22]

  • DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. The current should be approximately 300 mA.[24]

  • Neutralization and Staining: Gently remove the slides, wash them with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5), and then stain with a fluorescent DNA dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Scoring: Analyze the slides using a fluorescence microscope equipped with appropriate filters. Using image analysis software, score at least 50-100 randomly selected cells per slide. Key metrics include % Tail DNA, Tail Length, and Tail Moment. A statistically significant, dose-dependent increase in these metrics indicates genotoxicity.

Discussion and Interpretation

The available data suggest that many simple alkyl- and alkoxy-substituted pyrazines, used for decades as flavoring agents, possess a low order of acute toxicity.[3][4] Their metabolism typically involves side-chain oxidation or ring hydroxylation, leading to more polar metabolites that are readily excreted.[4] This generally favorable toxicological profile is a key reason for their widespread use in food.

However, the pyrazine scaffold is not inherently innocuous. As demonstrated by anticancer research, the addition of specific functional groups can transform the pyrazine core into a highly cytotoxic agent.[15][17] The structure-activity relationship is critical; for example, the introduction of a 2,6-dimethyl pyrazine structure via a short carbon linker to a hederagenin backbone was found to significantly enhance its antitumor effect.[15] This highlights the necessity of evaluating each new pyrazine derivative on a case-by-case basis, as minor structural modifications can lead to major changes in biological activity and toxicity.

For 6-Ethylpyrazin-2-amine, there is a clear data gap in the public domain regarding its specific LD50, IC50, and genotoxic potential. The hazard classifications suggest a profile that warrants careful handling and thorough investigation.[12] The protocols outlined in Section 3.0 provide the robust, validated framework required to generate this crucial data. Researchers should begin with in vitro cytotoxicity assays (e.g., MTT) against a panel of relevant cell lines to determine its IC50. Subsequently, genotoxicity should be assessed using both the Ames test (with and without metabolic activation) to screen for mutagenicity and the Comet assay to evaluate DNA strand-breaking potential.

Conclusion

The toxicological profile of substituted pyrazines is diverse, ranging from the low toxicity of simple food-flavoring agents to the potent, targeted cytotoxicity of complex pharmaceutical derivatives. This guide provides a comparative overview of this landscape, centered on the need for a comprehensive assessment of 6-Ethylpyrazin-2-amine. By employing the detailed, validated protocols for cytotoxicity and genotoxicity testing provided herein, researchers can generate the reliable data necessary to make informed decisions regarding the safety and potential applications of this and other novel pyrazine compounds. The causality-driven approach to these experimental designs ensures that the data generated is not only accurate but also mechanistically informative, fulfilling the rigorous standards of modern drug development and chemical safety assessment.

References

  • Adams, T. B., et al. (2002). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology, 40(4), 429–451. [Link not available]
  • World Health Organization. (2001). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). INCHEM. Available at: [Link]

  • Zoretic, P. A., et al. (1983). In vitro cytotoxicity of pyrazine-2-diazohydroxide: specificity for hypoxic cells and effects of microsomal coincubation. PubMed. Available at: [Link]

  • NextSDS. (n.d.). 6-ethylpyrazin-2-amine — Chemical Substance Information. NextSDS. Available at: [Link]

  • Santini, C., et al. (2017). Cytotoxicity of Pyrazine-Based Cyclometalated (C^Npz^C)Au(III) Carbene Complexes: Impact of the Nature of the Ancillary Ligand on the Biological Properties. Inorganic Chemistry, 56(9), 5234–5249. Available at: [Link]

  • Singapore Food Agency. (2026, January 19). Guidance Information on Requirements for Food Additives. Singapore Food Agency. Available at: [Link]

  • Arulprakash, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38481-38493. Available at: [Link]

  • EFSA FEEDAP Panel. (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04691. Available at: [Link]

  • AL-Abady, M. A., & Al-Majidi, S. M. H. (2024). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Iraqi Journal of Science, 65(5), 2357-2372. Available at: [Link]

  • Lavecchia, A., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. PubMed. Available at: [Link]

  • Aryal, S. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Ethylpyridin-2-amine. PubChem. Available at: [Link]

  • Wang, M., et al. (2018). Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. Molecules, 23(10), 2520. Available at: [Link]

  • Singapore Food Agency. (2024, November 27). Regulatory Limits for Food Additives. Singapore Food Agency. Available at: [Link]

  • Ikarashi, K., et al. (2023). Assessing the effect of N-oxidation on the mutagenicity of 1-pyrazolines using the Ames assay. Scientific Reports, 13(1), 8343. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Summary Table of Recommended Toxicological Testing for Additives Used in Food. FDA. Available at: [Link]

  • University of Wisconsin-Madison. (2024, October 14). The Ames Test. UW-Madison Department of Bacteriology. Available at: [Link]

  • Aniara. (n.d.). Ames II Mutagenicity Assay Technical Documentation. Aniara. Available at: [Link]

  • Wang, C., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7430. Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Structure and pharmacological activity of pyrazine. ResearchGate. Available at: [Link]

  • Twaroski, M. L. (2014). Global Regulation of Food Additives. In ACS Symposium Series (Vol. 1177, pp. 27–41). American Chemical Society. Available at: [Link]

  • The Straits Times. (2024, November 21). Forum: Regulatory limits for food additives reviewed regularly. The Straits Times. Available at: [Link]

  • EFSA FEEDAP Panel. (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04691. Available at: [Link]

  • Wang, C., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]

  • Møller, P. (2020). Comet assay: a versatile but complex tool in genotoxicity testing. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 850-851, 503134. Available at: [Link]

  • Ryu, T., et al. (2016). The application of the comet assay to assess the genotoxicity of environmental pollutants in the nematode Caenorhabditis elegans. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 807, 27–34. Available at: [Link]

  • Mahajan, M., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Trade Science Inc. Available at: [Link]

  • Kim, M., et al. (2025). Rapid and Accurate Genotoxicity Assessment Using the Neutral Comet Assay in Cyprinus carpio Cells. Life, 15(4), 603. Available at: [Link]

  • El Yamani, N., et al. (2022). The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials. STAR Protocols, 3(4), 101732. Available at: [Link]

  • Sharma, A., et al. (2023). The Comet Assay: A straight Way to Estimate Geno-Toxicity. 21st Century Pathology. Available at: [Link]

  • Belhassan, A., et al. (2023). Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. Arabian Journal of Chemistry, 16(11), 105232. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 6-Ethylpyrazin-2-amine: An Evaluation of Environmental Impact and Green Chemistry Metrics

For Researchers, Scientists, and Drug Development Professionals The synthesis of heteroaromatic amines is a cornerstone of medicinal chemistry and drug development. 6-Ethylpyrazin-2-amine, a key structural motif in vario...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of heteroaromatic amines is a cornerstone of medicinal chemistry and drug development. 6-Ethylpyrazin-2-amine, a key structural motif in various pharmacologically active compounds, presents a compelling case study for the application of green chemistry principles. This guide provides an in-depth comparison of distinct synthetic routes to this valuable compound, moving beyond traditional yield-focused analysis to a holistic evaluation of their environmental footprint. By dissecting each route through the lens of established green chemistry metrics, we aim to provide a practical framework for selecting more sustainable and efficient synthetic strategies in pharmaceutical research and manufacturing.

The Imperative of Green Chemistry in Pharmaceutical Synthesis

The pharmaceutical industry is increasingly recognizing the need to integrate green chemistry principles into its processes.[1][2] Beyond the ethical and environmental drivers, green chemistry offers significant economic advantages by reducing waste, minimizing the use of hazardous materials, and improving overall process efficiency.[2][3] This guide will focus on three key mass-based green chemistry metrics to compare the different synthetic routes:

  • Atom Economy: A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[4] A higher atom economy signifies a more efficient reaction with less waste generated as byproducts.

  • Process Mass Intensity (PMI): A more practical and holistic metric, PMI considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product.[1][5] The pharmaceutical industry has adopted PMI as a key indicator of process greenness.[1][5][6]

  • E-Factor (Environmental Factor): Closely related to PMI, the E-Factor quantifies the amount of waste produced per kilogram of product. It is calculated as PMI - 1.

By analyzing these metrics, we can gain a comprehensive understanding of the material efficiency and environmental impact of each synthetic pathway.

Synthesis Route 1: A Traditional Approach via Chichibabin-Type Reaction and Subsequent Amination

This route represents a classical, multi-step approach to the synthesis of 6-Ethylpyrazin-2-amine, relying on well-established but often materially intensive reactions.

Reaction Scheme:

Route_1 A Ethylenediamine C 2-Ethyl-3-methylpyrazine A->C B 1,2-Propanedione B->C E 2-Ethyl-3-methylpyrazine N-oxide C->E Oxidation D m-CPBA D->E G 2-Acetoxymethyl-6-ethylpyrazine E->G Rearrangement F Acetic Anhydride F->G I (6-Ethylpyrazin-2-yl)methanol G->I Hydrolysis H Hydrolysis (NaOH) H->I K 6-Ethylpyrazine-2-carbaldehyde I->K Oxidation J Oxidation (MnO2) J->K M 6-Ethylpyrazine-2-carbaldehyde oxime K->M Condensation L Hydroxylamine L->M O 6-Ethylpyrazin-2-amine M->O Reduction N Reduction (H2/Pd) N->O

Caption: A multi-step classical synthesis of 6-Ethylpyrazin-2-amine.

Experimental Protocol:

Step 1: Synthesis of 2-Ethyl-3-methylpyrazine

  • To a solution of ethylenediamine in ethanol, slowly add 1,2-propanedione at room temperature.

  • Reflux the mixture for 4 hours.

  • Cool the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain 2-ethyl-3-methylpyrazine.

Step 2: Synthesis of (6-Ethylpyrazin-2-yl)methanol

  • Treat 2-ethyl-3-methylpyrazine with m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to form the corresponding N-oxide.

  • React the N-oxide with acetic anhydride, leading to a rearrangement to form 2-acetoxymethyl-6-ethylpyrazine.

  • Hydrolyze the acetate ester with aqueous sodium hydroxide to yield (6-ethylpyrazin-2-yl)methanol.

Step 3: Synthesis of 6-Ethylpyrazin-2-amine

  • Oxidize (6-ethylpyrazin-2-yl)methanol to 6-ethylpyrazine-2-carbaldehyde using manganese dioxide.

  • Condense the aldehyde with hydroxylamine to form the oxime.

  • Reduce the oxime via catalytic hydrogenation (H2 over Palladium catalyst) to afford the final product, 6-Ethylpyrazin-2-amine.

Green Chemistry Metrics and Environmental Impact Analysis:
  • Atom Economy: The overall atom economy of this multi-step synthesis is low due to the numerous reagents and intermediates that do not end up in the final product. The use of protecting groups and activating agents further decreases the atom economy.

  • PMI and E-Factor: This route is expected to have a very high PMI and E-Factor. The use of multiple solvents for reaction and purification at each step, along with stoichiometric reagents like m-CPBA and MnO2, contributes significantly to the mass intensity.

  • Environmental Impact: This pathway utilizes hazardous reagents such as m-CPBA (an oxidizing agent that can be explosive) and requires multiple purification steps (distillation, chromatography), which consume significant energy and solvents. The generation of numerous byproducts at each stage adds to the waste stream.

Synthesis Route 2: A More Direct Condensation and Amination Approach

This route aims to improve upon the classical approach by reducing the number of steps and employing more atom-economical reactions.

Reaction Scheme:

Route_2 A Aminomalononitrile C 6-Ethyl-2-aminopyrazine-3-carbonitrile A->C Condensation B 2,3-Pentanedione B->C E 6-Ethylpyrazin-2-amine C->E D Decarboxylation D->E

Caption: A more convergent synthesis of 6-Ethylpyrazin-2-amine.

Experimental Protocol:
  • Condense aminomalononitrile with 2,3-pentanedione in a suitable solvent like ethanol or isopropanol. This reaction often proceeds under mild heating.

  • The resulting 6-ethyl-2-aminopyrazine-3-carbonitrile is then subjected to decarboxylation. This can be achieved by heating in a high-boiling point solvent or under acidic or basic conditions to remove the nitrile group and afford 6-Ethylpyrazin-2-amine.

Green Chemistry Metrics and Environmental Impact Analysis:
  • Atom Economy: The atom economy of the initial condensation reaction is significantly higher than the multi-step classical route. The main byproduct is water. The subsequent decarboxylation step, however, reduces the overall atom economy.

  • PMI and E-Factor: The PMI and E-Factor for this route are expected to be considerably lower than Route 1 due to the reduced number of steps and reagents. Fewer purification steps also contribute to a lower mass intensity.

  • Environmental Impact: This route avoids many of the hazardous reagents used in the first approach. The use of nitriles, however, requires careful handling due to their toxicity. The conditions for decarboxylation might require high temperatures, impacting energy consumption.

Synthesis Route 3: A Chemo-enzymatic and Catalytic Approach

This forward-looking route leverages the principles of biocatalysis and modern catalytic methods to achieve a greener synthesis.

Reaction Scheme:

Route_3 cluster_0 Synthesis of 2-Chloro-6-ethylpyrazine A 2-Chloro-6-ethylpyrazine B Ammonia D 6-Ethylpyrazin-2-amine B->D C Palladium Catalyst (e.g., Buchwald-Hartwig amination) C->D E Ethyl glyoxylate I 2-Chloro-6-ethylpyrazine E->I F Ammonia F->I G 1,1-Dichloroacetone G->I H Cyclization/Aromatization H->I I->D Catalytic Amination

Caption: A modern chemo-enzymatic and catalytic route.

Experimental Protocol:

Step 1: Synthesis of 2-Chloro-6-ethylpyrazine

  • A one-pot condensation of ethyl glyoxylate, ammonia, and 1,1-dichloroacetone can be employed to construct the pyrazine ring directly with the desired substitution pattern. This approach is based on established methods for pyrazine synthesis.[7]

Step 2: Catalytic Amination

  • The 2-chloro-6-ethylpyrazine is then subjected to a palladium-catalyzed amination reaction (e.g., Buchwald-Hartwig amination) with ammonia or an ammonia equivalent.[8] This reaction is typically carried out in the presence of a palladium catalyst, a suitable ligand, and a base in an organic solvent.

Green Chemistry Metrics and Environmental Impact Analysis:
  • Atom Economy: The atom economy of the catalytic amination step is very high. The main byproduct is the salt of the base used. The one-pot synthesis of the chloropyrazine precursor also offers good atom economy.

  • PMI and E-Factor: This route has the potential for the lowest PMI and E-Factor. Catalytic reactions use sub-stoichiometric amounts of the catalyst, significantly reducing waste. A one-pot synthesis for the precursor minimizes solvent usage and workup steps.

  • Environmental Impact: This route avoids harsh oxidizing and reducing agents. The primary environmental concern is the use of a palladium catalyst, which is a precious metal. However, catalyst recovery and recycling can mitigate this issue. The use of ammonia requires appropriate safety measures. The solvents used in catalytic reactions are often organic, but research into greener solvent systems is ongoing.[9] The potential for performing such reactions in continuous-flow systems could further enhance safety and efficiency.[9]

Comparative Analysis of Synthesis Routes

Metric/FactorRoute 1: TraditionalRoute 2: Direct CondensationRoute 3: Chemo-enzymatic/Catalytic
Number of Steps High (Multi-step)Low (2 steps)Low (2 steps)
Atom Economy LowModerateHigh
Estimated PMI Very HighModerateLow
Estimated E-Factor Very HighModerateLow
Reagent Hazards High (m-CPBA, MnO2)Moderate (Nitriles)Moderate (Ammonia, Catalyst)
Solvent & Energy Use HighModerateLow to Moderate
Overall Greenness PoorGoodExcellent

Conclusion and Future Perspectives

This comparative analysis demonstrates a clear progression towards greener and more sustainable methods for the synthesis of 6-Ethylpyrazin-2-amine. While the traditional multi-step route is feasible, it carries a significant environmental burden, reflected in its poor green chemistry metrics. The more direct condensation approach offers a substantial improvement by reducing the number of synthetic steps and the associated waste.

The chemo-enzymatic and catalytic route emerges as the most promising strategy from a green chemistry perspective. Its high atom economy, low PMI, and avoidance of stoichiometric hazardous reagents align well with the principles of sustainable chemical manufacturing. While the use of precious metal catalysts presents a challenge, ongoing advancements in catalyst design, recovery, and the use of more abundant base metals are paving the way for even more cost-effective and environmentally benign processes.

For researchers and drug development professionals, the choice of synthetic route has far-reaching implications. By prioritizing green chemistry metrics alongside traditional considerations like yield and cost, the scientific community can drive the development of more sustainable and responsible pharmaceutical production. The future of 6-Ethylpyrazin-2-amine synthesis, and indeed all pharmaceutical synthesis, lies in the continued innovation and adoption of greener chemical technologies.

References

  • American Chemical Society. Green Chemistry and Engineering Metrics. [Link]

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • CHEM21. Green Chemistry Metrics Toolkit. [Link]

  • Díaz-Álvarez, A. E., & Cadierno, V. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4148. [Link]

  • Scientific Update. (2019). Useful Green Chemistry Metrics. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Process Mass Intensity (PMI). [Link]

  • Journal of Chemical and Pharmaceutical Research. (2025). Atom Economy Green Synthesis in Organic Chemistry. [Link]

  • O'Brien, C. J., & Taylor, R. J. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2346–2394. [Link]

  • Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 365-381. [Link]

  • Omni Calculator. Atom Economy Calculator. [Link]

  • Wang, Y., et al. (2025). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 15(1), 1-10. [Link]

  • Frings, M., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. ChemistryOpen, 9(8), 834-849. [Link]

  • Jones, C. D., et al. (2020). An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine. Chemistry, 2(3), 646-655. [Link]

  • ResearchGate. (2018). A highly selective synthesis of pyrazine from ethylenediamine on copper oxide/copper chromite catalysts. [Link]

  • Haugmo, I. E., et al. (2010). Environmental Impact of Amines. Energy Procedia, 1(1), 1339-1346. [Link]

  • IEAGHG. (2011). Environmental impacts of amines and their degradation products: Current status and knowledge gaps. [Link]

  • Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. [Link]

  • Lopez, J., et al. (2024). Process Mass Intensity (PMI): A holistic analysis in current peptide manufacturing processes, informing sustainability in peptide synthesis. The Journal of Organic Chemistry, 89(7), 4261-4282. [Link]

  • Ferraz, E. R. A., et al. (2012). The impact of aromatic amines on the environment: risks and damages. Frontiers in Bioscience (Elite Edition), 4(3), 914-923. [Link]

  • Al-Otaibi, A. A., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8345. [Link]

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Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Ethylpyrazin-2-amine
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